Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(13)9-6(2)8(5-12)11-7(9)3/h5,11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDISALBEIGGPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176417 | |
| Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-59-9 | |
| Record name | 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2199-59-9 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester | |
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Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a pivotal intermediate in synthetic organic chemistry, most notably in the synthesis of high-value pharmaceutical compounds such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its role in medicinal chemistry, particularly in the context of the Sunitinib signaling pathway. All quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams.
Chemical Properties and Identification
This compound is a beige to light brown crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO₃ | [2][3] |
| Molecular Weight | 195.22 g/mol | [2][4] |
| CAS Number | 2199-59-9 | [2][4] |
| Appearance | Beige to light brown crystalline powder | [1] |
| Melting Point | 165 °C (recrystallized from Ethanol) | [5] |
| Boiling Point | 358.4 °C at 760 mmHg | [4] |
| Density | 1.173 g/cm³ | [4] |
| Flash Point | 170.5 °C | [4] |
Solubility
| Solvent | Solubility | Source(s) |
| DMSO | Slightly soluble | [4] |
| Methanol | Slightly soluble | [4] |
Further solubility studies in a wider range of organic solvents are recommended for specific applications.
Spectroscopic Data
¹H NMR Spectroscopy
A proton NMR spectrum of this compound in DMSO-d₆ shows the following signals:
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 1.25 ppm | triplet | 3H | -CH₂CH₃ |
| 2.44 ppm | singlet | 3H | Pyrrole-CH₃ |
| 2.48 ppm | singlet | 3H | Pyrrole-CH₃ |
| 4.16 ppm | quartet | 2H | -CH₂ CH₃ |
| 9.59 ppm | singlet | 1H | -CHO |
| 12.15 ppm | broad singlet | 1H | N-H |
Mass Spectrometry
Mass spectrometry data indicates a mass-to-charge ratio (m/z) of 195 [M+1], which corresponds to the protonated molecule.
Synthesis Protocols
Synthesis from Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
This protocol details a common and high-yielding synthesis method.
3.1.1. Experimental Workflow
Caption: Synthesis workflow for this compound.
3.1.2. Detailed Methodology
-
In a suitable reaction vessel, combine dimethylformamide (DMF, 322 g) and dichloromethane (3700 mL).
-
Cool the mixture to 4°C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 684 g) to the cooled mixture while stirring.
-
Add solid ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (670 g) in portions over 15 minutes, ensuring the reaction temperature does not exceed 18°C.
-
Heat the reaction mixture to reflux and maintain for 1 hour.
-
Cool the mixture to 10°C and then rapidly add 1.6 L of ice water, allowing the temperature to rise to 15°C.
-
With vigorous stirring, add 10N hydrochloric acid (1.6 L), which will cause the temperature to rise to approximately 22°C.
-
Allow the mixture to stand for 30 minutes to separate the aqueous and organic layers.
-
Separate the layers and adjust the pH of the aqueous phase to 12-13 with 10N potassium hydroxide (approximately 3.8 L), maintaining the temperature at 55°C during the addition.
-
Cool the mixture to 10°C and stir for 1 hour.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid product four times with water.
-
Dry the product to yield this compound as a yellow solid.[4]
Alternative Synthesis: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as pyrroles.[6][7] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[6][7]
3.2.1. General Reaction Scheme
Caption: Vilsmeier-Haack formylation of a pyrrole substrate.
Role in Drug Development: Sunitinib Signaling Pathway
This compound is a crucial intermediate in the synthesis of Sunitinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs).[8] Sunitinib's primary mechanism of action involves the inhibition of signaling pathways associated with vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1][9] This dual inhibition disrupts tumor angiogenesis and proliferation.[1][9]
Sunitinib's Mechanism of Action
Sunitinib competes with ATP for the binding site on the intracellular kinase domain of VEGFR and PDGFR.[1] This prevents the autophosphorylation of the receptors, thereby blocking the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[10][11]
Caption: Simplified Sunitinib signaling pathway inhibition.
Reactivity and Stability
The chemical reactivity of this compound is largely dictated by the functional groups present on the pyrrole ring. The formyl group is susceptible to nucleophilic attack and can undergo reactions typical of aldehydes. The pyrrole ring itself is electron-rich and can participate in electrophilic aromatic substitution reactions, although the existing substituents will direct the position of further substitution. The ester group can be hydrolyzed under acidic or basic conditions.
For optimal stability, the compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Safety Information
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined chemical properties and versatile reactivity make it an essential building block for the synthesis of complex molecules. A thorough understanding of its characteristics, as outlined in this guide, is crucial for its effective and safe utilization in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H13NO3 | CID 137485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester [webbook.nist.gov]
- 4. This compound | 2199-59-9 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] this compound | Semantic Scholar [semanticscholar.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. innospk.com [innospk.com]
- 9. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Physical Properties of 2,4-Diamino-6-chloropyrimidine (CAS 156-83-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,4-Diamino-6-chloropyrimidine is a substituted pyrimidine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably Minoxidil, an antihypertensive vasodilator also widely used to treat hair loss.[1][2] Its chemical structure, featuring a pyrimidine ring with amino and chloro substituents, imparts specific reactivity that is leveraged in the development of new chemical entities.[3] This guide provides a comprehensive overview of the physical properties of 2,4-Diamino-6-chloropyrimidine, along with general experimental protocols for their determination and relevant synthesis pathways.
Core Physical and Chemical Properties
The physical and chemical characteristics of 2,4-Diamino-6-chloropyrimidine are fundamental to its handling, reaction kinetics, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 156-83-2 |
| Molecular Formula | C₄H₅ClN₄ |
| Molecular Weight | 144.56 g/mol [4] |
| Appearance | White to off-white crystalline powder[2] |
| Melting Point | 199-202 °C[3] |
| Boiling Point | 438.3 ± 48.0 °C at 760 mmHg |
| Density | 1.564 g/cm³ |
| pKa | 3.66 ± 0.10 (Predicted) |
| Property | Value |
| Solubility | Soluble in water, with greater solubility in organic solvents such as ethanol and methanol.[2] |
| Vapor Pressure | 0.0 ± 1.1 mmHg at 25°C |
| Refractive Index | 1.702 |
| Flash Point | 218.9 °C |
Experimental Protocols for Physical Property Determination
The following sections outline generalized experimental methodologies for determining the key physical properties of solid organic compounds like 2,4-Diamino-6-chloropyrimidine.
1. Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.
-
Procedure:
-
A small amount of the finely powdered dry sample is packed into a capillary tube, which is sealed at one end.[5][6]
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.[7]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.[5][7]
-
2. Boiling Point Determination
While 2,4-Diamino-6-chloropyrimidine is a solid at room temperature, its boiling point is a reported physical property. It is important to note that the compound may decompose at high temperatures.[3] A common method for determining the boiling point of a small sample of a high-boiling liquid (or a molten solid) is the capillary method.
-
Apparatus: Thiele tube or other heating bath, small test tube, capillary tube (sealed at one end), thermometer.[8]
-
Procedure:
-
A small amount of the substance is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the substance.[9]
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).[8]
-
As the temperature rises, air trapped in the capillary tube will bubble out.[8]
-
The boiling point is the temperature at which, upon slow cooling, the liquid is drawn up into the capillary tube.[8]
-
3. Solubility Determination
Solubility provides insights into the polarity and potential intermolecular interactions of a compound.
-
Apparatus: Test tubes, spatula, vortex mixer (optional).
-
Procedure:
-
A small, measured amount of the solid (e.g., 10 mg) is placed in a test tube.[10]
-
A specific volume of the solvent (e.g., 1 mL) is added.[11]
-
The mixture is agitated vigorously (e.g., by shaking or using a vortex mixer) for a set period.[11]
-
The sample is observed to determine if it has completely dissolved. If it has, it is deemed soluble. If not, it is insoluble. The test can be repeated with various solvents (e.g., water, ethanol, methanol, etc.).[12]
-
4. Density Determination
The density of a solid can be determined using the displacement method.
-
Apparatus: Graduated cylinder, analytical balance.
-
Procedure:
-
A known mass of the solid compound is weighed using an analytical balance.
-
A graduated cylinder is partially filled with a liquid in which the solid is insoluble, and the initial volume is recorded.
-
The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.
-
The new volume is recorded. The difference between the final and initial volumes represents the volume of the solid.
-
The density is calculated by dividing the mass of the solid by its volume.
-
Synthetic Pathways and Workflows
2,4-Diamino-6-chloropyrimidine is a key building block in organic synthesis. Below are graphical representations of its synthesis and its subsequent use in the production of Minoxidil.
Caption: Synthesis of 2,4-Diamino-6-chloropyrimidine.
The synthesis of 2,4-Diamino-6-chloropyrimidine is typically achieved through the chlorination of 2,4-diamino-6-hydroxypyrimidine using a chlorinating agent such as phosphorus oxychloride.[13] The reaction is generally carried out at an elevated temperature.[13]
Caption: Key steps in the synthesis of Minoxidil.
In the synthesis of Minoxidil, 2,4-diamino-6-chloropyrimidine is first oxidized to form 2,6-diamino-4-chloropyrimidine-1-oxide.[14] This intermediate then undergoes a condensation reaction with piperidine to yield the final product, Minoxidil.[14]
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. medpharma12.com [medpharma12.com]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.ws [chem.ws]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN107235919B - Process for synthesizing minoxidil - Google Patents [patents.google.com]
A Comprehensive Technical Guide to Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth overview of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a pivotal chemical intermediate. It covers its chemical identity, physicochemical properties, detailed synthesis protocols, and its significant applications in pharmaceutical development.
Chemical Identity and Nomenclature
The compound, commonly known as 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester, is systematically named according to IUPAC nomenclature.
-
Synonyms: 2,4-dimethyl-3-ethoxycarbonyl-5-formylpyrrole, 4-Ethoxycarbonyl-3,5-dimethylpyrrole-2-carboxaldehyde, Sunitinib Impurity 52[1][2][7]
Physicochemical and Spectroscopic Data
The key physical, chemical, and crystallographic properties are summarized below for easy reference.
Table 1: General Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 195.21 g/mol | [1] |
| Appearance | Brown to light brown crystalline powder | [4][7] |
| Melting Point | 165 °C | [8] |
| Boiling Point | 358.4 °C at 760 mmHg | [7][8] |
| Density | 1.173 g/cm³ | [7] |
| Flash Point | 170.5 °C | [7][8] |
| Purity | ≥ 99% (HPLC) | [4] |
| Storage Conditions | 0-8°C | [4] |
Table 2: Spectroscopic Data
| Type | Data | Source(s) |
| ¹H-NMR (DMSO-d6) | δ 1.25 (t, 3H, CH₃), 2.44, 2.48 (2s, 23H, 2*CH₃), 4.16 (q, 2H, CH₂), 9.59 (s, 1H, CHO), 12.15 (br s, 1H, NH) | [3] |
| Mass Spectrometry | m/z 195 [M+1] | [3] |
Table 3: Crystallographic Data
| Parameter | Value | Source(s) |
| Crystal System | Monoclinic | [9][10] |
| Space Group | P2₁/n | [10] |
| Cell Dimensions | a = 3.9830 (8) Å, b = 15.572 (3) Å, c = 16.213 (3) Å, β = 96.96 (3)° | [9][10] |
| Volume | 998.2 (3) ų | [9][10] |
| Z | 4 | [9][10] |
Experimental Protocols: Synthesis Methodologies
This compound is primarily synthesized via the Vilsmeier-Haack formylation reaction. Below are detailed protocols derived from published methods.
Protocol 1: Formylation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
This procedure is a common industrial method for producing the title compound.
-
Reagent Preparation: Mix dimethylformamide (DMF, 322 g) with dichloromethane (3700 mL) in a suitable reaction vessel.[3]
-
Vilsmeier Reagent Formation: Cool the mixture to 4 °C using an ice bath. Slowly add phosphorus trichloride (684 g) while stirring to form the Vilsmeier reagent.[3]
-
Addition of Starting Material: Add solid ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (670 g) in portions over 15 minutes. Maintain the reaction temperature below 18 °C during this addition.[3]
-
Reaction: Heat the mixture to reflux and maintain for 1 hour.[3]
-
Work-up: Cool the reaction mixture to 10 °C and rapidly add 1.6 L of ice water, followed by 1.6 L of 10N hydrochloric acid with vigorous stirring.[3] Allow the phases to separate for 30 minutes.
-
Basification and Isolation: Adjust the pH of the aqueous phase to 12-13 with 10N potassium hydroxide (approx. 3.8 L), maintaining the temperature at 55 °C.[3]
-
Crystallization and Filtration: Cool the mixture to 10 °C and stir for 1 hour to allow the product to crystallize.[3] Collect the resulting yellow solid by vacuum filtration and wash it four times with water to yield the final product (778 g, 100% yield).[3]
Protocol 2: Synthesis from 2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
An alternative laboratory-scale synthesis.
-
Deprotection: Stir a mixture of 2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (30 mmol) in trifluoroacetic acid (40 ml) for 5 minutes and warm to 313 K (40 °C).[9]
-
Formylation: Cool the mixture to 268 K (-5 °C) and add triethyl orthoformate (45 mmol) all at once.[9]
-
Reaction: Stir the mixture for approximately 1 minute, remove it from the cooling bath, and continue stirring for 1 hour at ambient temperature.[9]
-
Isolation: Remove the trifluoroacetic acid by rotary evaporation. Quench the residue by adding it to 200 g of ice to precipitate the product.[9]
Role in Pharmaceutical Development and Drug Design
This compound is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs).
-
Intermediate for Sunitinib: Its most prominent application is as a key intermediate in the synthesis of Sunitinib (marketed as Sutent).[11][12] Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[12]
-
RTK Inhibitor Synthesis: The compound is broadly used as an intermediate for various receptor tyrosine kinase (RTK) inhibitors and their metabolites.[3][7][13]
-
Other Applications: Its unique pyrrole structure makes it valuable in creating new compounds with specific biological activities.[4] It has been utilized in research for developing pharmaceuticals targeting neurological disorders and in the synthesis of agrochemicals like pesticides and herbicides.[4]
Visualized Workflows and Relationships
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the Vilsmeier-Haack synthesis of the target compound.
Caption: Vilsmeier-Haack synthesis workflow for the target compound.
Role as a Pharmaceutical Intermediate
This diagram shows the logical relationship of the compound as a precursor to the anticancer drug Sunitinib, which targets receptor tyrosine kinases.
References
- 1. This compound | C10H13NO3 | CID 137485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound | 2199-59-9 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester [webbook.nist.gov]
- 6. 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester [webbook.nist.gov]
- 7. This compound CAS 2199-59-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. echemi.com [echemi.com]
- 9. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. innospk.com [innospk.com]
- 12. nbinno.com [nbinno.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide on Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: A Keystone Intermediate in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a highly functionalized pyrrole derivative of significant interest in medicinal chemistry and pharmaceutical development. While not recognized for its direct biological activity, its "mechanism of action" is critically defined by its role as a versatile and essential building block in the synthesis of potent therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most importantly, its functional role as a key intermediate, primarily illustrated through its application in the synthesis of the multi-targeted receptor tyrosine kinase (RTK) inhibitor, Sunitinib. This document aims to serve as a detailed resource for researchers and professionals engaged in drug discovery and development, offering insights into the utilization of this pivotal molecule.
Chemical and Physical Properties
This compound is a stable crystalline solid. Its structure, featuring a pyrrole core with formyl, ethyl carboxylate, and methyl substituents, provides multiple reactive sites for synthetic transformations.[1] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃NO₃ | [2] |
| Molecular Weight | 195.22 g/mol | [2] |
| CAS Number | 2199-59-9 | [2] |
| Appearance | Brown to light brown crystalline powder | [3] |
| Melting Point | 165 °C | [3] |
| Boiling Point | 358.4 °C at 760 mmHg | [3] |
| Density | 1.173 g/cm³ | [3] |
| Solubility | Soluble in organic solvents such as DMSO and methanol. | |
| IUPAC Name | This compound | [2] |
| Synonyms | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester, 2,4-dimethyl-3-ethoxycarbonyl-5-formylpyrrole, Sunitinib Impurity 52 | [2] |
Synthesis Protocols
The synthesis of this compound is well-documented, with the Vilsmeier-Haack reaction being a common and efficient method. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as a pyrrole.
Vilsmeier-Haack Formylation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
This protocol describes the formylation of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate to yield the title compound.
Experimental Protocol:
-
Reagent Preparation: In a reaction vessel equipped with a stirrer and under an inert atmosphere, dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with continuous stirring to form the Vilsmeier reagent.
-
Reaction Mixture: A solution of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in a suitable solvent (e.g., dichloromethane) is then added to the Vilsmeier reagent.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours to allow for the completion of the formylation reaction.[4]
-
Work-up and Isolation: The reaction is quenched by the addition of an aqueous solution of a base, such as sodium carbonate, and heated to reflux.[4] After cooling, the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system to obtain a high-purity crystalline solid.
Caption: Synthetic workflow for the formylation of a pyrrole precursor.
Mechanism of Action: A Strategic Synthetic Intermediate
Extensive literature review reveals that this compound is not primarily investigated for its own biological activities. Instead, its significance lies in its role as a crucial intermediate in the synthesis of pharmacologically active compounds.[3][5][6] Therefore, its "mechanism of action" is best understood in the context of enabling the synthesis of drugs that have well-defined mechanisms of action.
The pyrrole scaffold, in general, is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs.[7][8][9] Derivatives of pyrrole have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[7]
Role in the Synthesis of Sunitinib
A prime example of the functional importance of this compound is its use in the synthesis of Sunitinib. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor.[10]
The synthesis of Sunitinib utilizes this compound as a key starting material. The formyl and ethyl carboxylate groups on the pyrrole ring serve as handles for subsequent chemical modifications that ultimately lead to the final complex structure of Sunitinib.[1]
Caption: The role of the intermediate in Sunitinib's therapeutic action.
The Mechanism of Sunitinib: The Functional Outcome
Sunitinib exerts its therapeutic effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are implicated in tumor growth, angiogenesis, and metastatic progression. These include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs blocks the signaling pathways that lead to angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs are involved in cell growth, proliferation, and angiogenesis. Their inhibition by Sunitinib contributes to its anti-tumor effects.
-
Stem Cell Factor Receptor (KIT): KIT is a key driver in certain cancers, such as gastrointestinal stromal tumors. Sunitinib's inhibition of KIT is crucial for its efficacy in these malignancies.
-
Fms-like tyrosine kinase 3 (FLT3): FLT3 is often mutated in acute myeloid leukemia, and its inhibition by Sunitinib is being explored in this context.
By blocking the ATP binding site of these kinases, Sunitinib prevents their phosphorylation and subsequent activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and survival, and the induction of apoptosis in tumor cells.
Conclusion
This compound is a molecule of significant synthetic utility rather than direct biological activity. Its primary mechanism of action is to serve as a versatile and indispensable intermediate in the construction of complex and potent pharmaceutical agents. The synthesis of the multi-targeted RTK inhibitor Sunitinib stands as a testament to the pivotal role of this compound in modern drug discovery and development. For researchers and professionals in the pharmaceutical industry, a thorough understanding of the chemistry and synthetic applications of this key intermediate is essential for the continued development of novel and effective therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C10H13NO3 | CID 137485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS 2199-59-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 2199-59-9 [m.chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. A review article on biological importance of pyrrole [wisdomlib.org]
- 8. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the History of a Key Pharmaceutical Building Block: Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a polysubstituted pyrrole derivative, has emerged as a molecule of significant interest in the pharmaceutical industry. Its primary claim to fame lies in its role as a crucial intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of various cancers. This technical guide delves into the historical discovery and the evolution of the synthesis of this important compound, providing a comprehensive overview for researchers and professionals in the field of drug development and organic chemistry. While its recent applications are well-documented, tracing the initial discovery of this specific molecule requires a journey through the foundational principles of pyrrole chemistry.
The Genesis of Pyrrole Synthesis: A Historical Context
The story of this compound is intrinsically linked to the broader history of pyrrole synthesis. The late 19th century witnessed groundbreaking work that laid the foundation for constructing the pyrrole ring, a fundamental heterocyclic scaffold in numerous natural products and synthetic compounds.
Two pivotal named reactions from this era are the Knorr Pyrrole Synthesis and the Paal-Knorr Pyrrole Synthesis .
-
Knorr Pyrrole Synthesis (1884): Developed by Ludwig Knorr, this method involves the condensation of an α-amino-ketone with a β-ketoester. This reaction proved to be a versatile tool for the preparation of a wide array of substituted pyrroles.
-
Paal-Knorr Pyrrole Synthesis (1884): Independently discovered by Carl Paal and Ludwig Knorr, this synthesis provides a straightforward route to pyrroles through the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
These seminal discoveries opened the door for chemists to explore the vast chemical space of pyrrole derivatives, setting the stage for the eventual synthesis of more complex structures like this compound.
The Emergence of this compound
While a definitive "discovery" paper pinpointing the very first synthesis of this compound remains elusive in early literature, its synthesis is a logical extension of established pyrrole chemistry. The molecule is essentially a derivative of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate , a compound accessible through modifications of the Knorr synthesis. The introduction of the formyl group at the 5-position is a key structural feature, and historical methods for the formylation of activated aromatic rings like pyrroles were well-established by the mid-20th century.
The most probable historical route to this compound involves a two-step process:
-
Synthesis of the Pyrrole Core: The initial step would be the synthesis of the precursor, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.
-
Formylation of the Pyrrole Ring: The subsequent introduction of the formyl group onto the pyrrole ring.
Several classical formylation reactions could have been employed for this transformation, with the Vilsmeier-Haack reaction being a particularly suitable and widely used method for electron-rich heterocycles like pyrroles.
Key Synthetic Methodologies: From Historical to Modern
The synthesis of this compound has evolved over time, with modern methods focusing on efficiency, scalability, and purity, largely driven by its application in the pharmaceutical industry.
Historical Synthetic Approach: A Plausible Pathway
A likely historical synthesis would have followed the pathway outlined below. This pathway is constructed based on the foundational principles of pyrrole chemistry prevalent in the 20th century.
Spectral and Synthetic Profile of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and synthetic methodology for Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a key intermediate in pharmaceutical synthesis. The information is presented to facilitate its use in research, development, and quality control.
Core Spectral Data
The following tables summarize the key spectral data for this compound, providing a quantitative reference for its structural characterization.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.15 | br s | 1H | NH |
| 9.59 | s | 1H | CHO |
| 4.16 | q | 2H | -OCH₂CH₃ |
| 2.48 | s | 3H | 2-CH₃ or 4-CH₃ |
| 2.44 | s | 3H | 2-CH₃ or 4-CH₃ |
| 1.25 | t | 3H | -OCH₂CH₃ |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 178.5 | CHO |
| 165.0 | C=O (ester) |
| 142.1 | C5 |
| 135.8 | C2 |
| 128.9 | C4 |
| 118.6 | C3 |
| 59.8 | -OCH₂CH₃ |
| 14.5 | -OCH₂CH₃ |
| 12.1 | 2-CH₃ |
| 10.8 | 4-CH₃ |
Note: This is a predicted spectrum generated from chemical shift simulation. Experimental data was not available in the searched literature.
Table 3: IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 3430 | N-H Stretch |
| 2980 | C-H Stretch (aliphatic) |
| 1710 | C=O Stretch (ester) |
| 1660 | C=O Stretch (aldehyde) |
| 1580 | C=C Stretch (pyrrole ring) |
| 1450 | C-H Bend (aliphatic) |
| 1250 | C-O Stretch (ester) |
Note: This is a predicted spectrum. Experimental data was not available in the searched literature.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 195 | [M+H]⁺ |
Experimental Protocols
A prevalent and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol outlines the formylation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.
Materials:
-
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Water
-
10N Hydrochloric acid
-
10N Potassium hydroxide
Procedure:
-
A solution of dimethylformamide in dichloromethane is prepared and cooled in an ice bath to approximately 4 °C.
-
Phosphorus oxychloride is added slowly to the cooled DMF solution while maintaining the temperature.
-
Solid Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is then added portion-wise, ensuring the reaction temperature does not exceed 18 °C.
-
The reaction mixture is heated to reflux and maintained for one hour.
-
After reflux, the mixture is cooled, and ice water is added rapidly.
-
Vigorous stirring is initiated, and 10N hydrochloric acid is added.
-
The mixture is allowed to stand for phase separation.
-
The aqueous phase is isolated, and its pH is adjusted to 12-13 with 10N potassium hydroxide, keeping the temperature around 55 °C.
-
The mixture is then cooled to 10 °C and stirred for one hour to facilitate precipitation.
-
The resulting solid product is collected by vacuum filtration and washed with water.
-
The product is dried to yield this compound as a yellow solid.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
An In-depth Technical Guide on the Solubility of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a detailed experimental protocol for its determination.
Introduction
This compound (CAS No. 2199-59-9) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including receptor tyrosine kinase (RTK) inhibitors. Its solubility characteristics are critical for reaction kinetics, purification, and formulation development. This guide aims to consolidate the known qualitative solubility information and provide a robust experimental framework for obtaining quantitative data.
Qualitative Solubility Data
Existing literature and chemical databases provide limited qualitative solubility information for this compound. The compound is generally described as a brown to light brown crystalline powder.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |
| Methanol | Slightly Soluble | [1] |
Note: "Slightly soluble" indicates that a small amount of the compound will dissolve in the solvent, but precise quantitative data is not provided.
Proposed Experimental Protocol for Quantitative Solubility Determination
To address the gap in quantitative data, a detailed experimental protocol based on the widely accepted shake-flask method followed by UV-Vis spectrophotometric analysis is presented below. This method is reliable for determining the equilibrium solubility of a compound in various solvents.
3.1. Materials and Equipment
-
This compound (purity ≥ 99%)
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide, ethyl acetate) of analytical grade
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
3.2. Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
3.3. Detailed Methodology
Step 1: Preparation of a Stock Solution and Calibration Curve
-
Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Perform a series of dilutions from the stock solution to prepare at least five standard solutions of varying, known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which must be determined by scanning the UV-Vis spectrum of a dilute solution of the compound.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin. Determine the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be > 0.99.
Step 2: Shake-Flask Equilibration
-
Add an excess amount of this compound to a series of vials, ensuring a solid phase remains at the bottom.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, indicated by a constant concentration in the supernatant.
Step 3: Sample Preparation
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is crucial to prevent artificially high solubility readings.
-
Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the previously generated calibration curve.
Step 4: UV-Vis Analysis
-
Measure the absorbance of the diluted supernatant at the predetermined λmax.
-
Use a sample of the pure solvent as a blank to zero the spectrophotometer.
Step 5: Data Analysis
-
Using the equation from the calibration curve, calculate the concentration of the diluted supernatant.
-
Multiply this concentration by the dilution factor to determine the solubility of this compound in the chosen solvent at the specified temperature.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
Logical Relationship for Solubility Prediction
The solubility of a compound is governed by its physicochemical properties and the properties of the solvent. The following diagram illustrates the key factors influencing the solubility of this compound.
Caption: Factors influencing the solubility of the compound.
Conclusion
References
Stability and Storage of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, including receptor tyrosine kinase (RTK) inhibitors like Sunitinib.[1][2][3] Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in research and drug development applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 2199-59-9 |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| Appearance | Beige to light brown crystalline powder |
| Purity | ≥ 99% (HPLC) |
| Storage Temperature | 2-8°C (Refrigerator) |
(Data sourced from various chemical suppliers)[1][4]
Recommended Storage and Handling
To maintain the integrity and purity of this compound, proper storage and handling are essential.
Storage Conditions:
-
Temperature: The compound should be stored in a refrigerator at temperatures between 2°C and 8°C.[1] Some suppliers recommend storage at 0-8°C.[4]
-
Atmosphere: Store in a tightly closed container in a dry and well-ventilated place.[5]
-
Light: While not explicitly stated in all safety data sheets, it is good practice to protect the compound from light, as pyrrole derivatives can be photolabile.[5][6]
Handling Precautions:
-
Handle in a well-ventilated area.[5]
-
Avoid formation of dust and aerosols.[5]
-
Use personal protective equipment, including gloves and safety glasses.
-
Avoid contact with skin and eyes.[5]
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively available in the public domain, potential degradation pathways can be inferred based on the chemical structure and the known reactivity of related pyrrole compounds. The primary sites for degradation are the ester and formyl functional groups, as well as the pyrrole ring itself.
Pyrrole derivatives are known to be susceptible to:
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and alkaline conditions, which would yield the corresponding carboxylic acid.[1]
-
Oxidation: The pyrrole ring and the formyl group can be susceptible to oxidation. Pyrroles, in general, are electron-rich and can react with atmospheric oxygen or other oxidizing agents.
-
Photodegradation: Pyrrole-containing compounds can be photolabile and may degrade upon exposure to light.[5][6] Studies on other pyrrole derivatives have shown that they can undergo photodegradation.[6]
Experimental Protocols for Stability Testing
For researchers needing to perform formal stability studies, a forced degradation protocol is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.
Forced Degradation Study Protocol
The following is a general protocol for conducting a forced degradation study, based on ICH guidelines and literature on related compounds.[7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a specified period. At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature, protected from light, for a specified period. At various time points, withdraw an aliquot and dilute with the mobile phase.
-
Thermal Degradation: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80°C) for a specified period. Also, expose a solution of the compound to the same conditions. After the specified time, dissolve the solid sample and dilute the solution sample with the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., UV and visible light) for a defined duration. A control sample should be kept in the dark under the same temperature conditions. After exposure, prepare the samples for analysis by diluting with the mobile phase.
3. Sample Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Stability-Indicating HPLC Method (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 225 nm).[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
The method should be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Quantitative data from stability studies should be tabulated to facilitate comparison and analysis. The following table is a template for recording such data.
| Stress Condition | Time (hours) | Initial Purity (%) | Purity after Stress (%) | % Degradation | Number of Degradants | Major Degradant (RT) |
| Control | 24 | |||||
| 0.1 M HCl (60°C) | 24 | |||||
| 0.1 M NaOH (60°C) | 24 | |||||
| 3% H₂O₂ (RT) | 24 | |||||
| Thermal (80°C) | 24 | |||||
| Photolytic | 24 |
Synthesis Workflow
The synthesis of this compound is a multi-step process. A general workflow for a common synthetic route is depicted below.[3]
Conclusion
This compound is a stable compound when stored under the recommended conditions of refrigeration (2-8°C) in a dry, well-ventilated, and light-protected environment. However, due to the presence of ester and formyl functional groups on a pyrrole ring, it is potentially susceptible to degradation via hydrolysis, oxidation, and photolysis. For applications where stability is a critical parameter, it is imperative to conduct forced degradation studies to understand its degradation profile and to develop a validated stability-indicating analytical method for its accurate quantification. The protocols and information provided in this guide serve as a valuable resource for researchers and drug development professionals working with this important pharmaceutical intermediate.
References
- 1. oatext.com [oatext.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 2199-59-9 [m.chemicalbook.com]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. | Sigma-Aldrich [merckmillipore.com]
- 5. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mcneill-group.org [mcneill-group.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. scispace.com [scispace.com]
A Comprehensive Technical Guide to Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the multi-targeted receptor tyrosine kinase (RTK) inhibitor, Sunitinib. This document covers its chemical synonyms, physical and chemical properties, detailed experimental protocols for its synthesis and subsequent use, and the biological signaling pathways associated with its derivatives.
Chemical Synonyms and Identifiers
This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms and identifiers is provided in the table below for easy reference.
| Identifier Type | Identifier |
| IUPAC Name | This compound[1] |
| CAS Registry Number | 2199-59-9[1][2][3][4] |
| Molecular Formula | C10H13NO3[1][2][3] |
| Molecular Weight | 195.22 g/mol [2] |
| Common Synonyms | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester[1][2][3] |
| 2,4-dimethyl-3-ethoxycarbonyl-5-formylpyrrole[1] | |
| 4-Ethoxycarbonyl-3,5-dimethylpyrrole-2-carboxaldehyde[4][5] | |
| Ethyl 2,4-dimethyl-5-formylpyrrole-3-carboxylate[5] | |
| Other Identifiers | NSC 13426[1][5] |
| MFCD00030352[1][2] | |
| DTXSID60176417[1][5] |
Physicochemical and Crystallographic Data
A summary of the key physicochemical and crystallographic data for this compound is presented below.
| Property | Value | Reference |
| Appearance | Brown to light brown crystalline powder | [2] |
| Melting Point | 165 °C (from Ethanol) | [5] |
| Boiling Point | 358.4 ± 42.0 °C at 760 mmHg | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Crystal System | Monoclinic | [6] |
| Space Group | P21/n | |
| Unit Cell Dimensions | a = 3.9830(8) Å, b = 15.572(3) Å, c = 16.213(3) Å, β = 96.96(3)° | [6] |
| Volume | 998.2(3) ų | [6] |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound and its subsequent conversion to a key precursor of Sunitinib.
Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds like pyrroles.[7][8][9][10]
Reaction Scheme:
A simplified reaction scheme for the Vilsmeier-Haack formylation.
Experimental Procedure:
-
To a solution of N,N-Dimethylformamide (DMF) (1.10 g, 0.015 mol) in 30 mL of CH2Cl2, add phosphorus oxychloride (POCl3) (2.30 g, 0.015 mol) dropwise while stirring on an ice-water bath.[11]
-
To this mixture, add a solution of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (2.51 g, 0.015 mol) in CH2Cl2.[11]
-
After the addition, allow the reaction mixture to stir at room temperature for 4 hours.[11]
-
Quench the reaction by adding a 10% aqueous solution of Na2CO3 (80 mL).[11]
-
Reflux the mixture for 30 minutes, then cool it to room temperature.[11]
-
Extract the product with CH2Cl2 (3 x 10 mL).[11]
-
Dry the combined organic layers over anhydrous Na2SO3 and evaporate the solvent under reduced pressure to yield the crude product.[11]
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Hydrolysis to 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid, a crucial intermediate for the synthesis of Sunitinib.[12]
Experimental Procedure:
-
Dissolve this compound (0.6 kg, 3.09 mol) in methanol (2.0 L).[13]
-
Add an aqueous solution of potassium hydroxide (prepared by dissolving 450 g of KOH in 1.8 L of water).[13]
-
Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring the reaction progress by TLC.[13]
-
After completion, cool the reaction mixture and adjust the pH to precipitate the carboxylic acid.[13]
-
Filter the precipitate, wash with water, and dry to obtain 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.[12][13]
Synthesis of Sunitinib from 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid Amide
The carboxylic acid is first converted to its N-(2-diethylaminoethyl)amide, which is then condensed with 5-fluoro-1,3-dihydroindol-2-one to yield Sunitinib.
Experimental Workflow:
Workflow for the synthesis of Sunitinib.
Experimental Procedure (Amide Formation):
-
To a stirred slurry of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 kg, 5.98 mol), add hydroxybenzotriazole (HOBt) (0.969 kg) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.6 kg, 8.34 mol) in tetrahydrofuran (15 L) at 25-30 °C.
-
Add triethylamine (1.162 kg, 11.48 mol) to the mixture and stir.
-
Add N,N-diethylethylenediamine and continue stirring to form the amide.
Experimental Procedure (Condensation to Sunitinib):
-
A mixture of 5-fluoro-1,3-dihydro-indol-2-one (1 g), 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid-(2-diethylaminoethyl) amide (1.8 g), and methanol (20 ml) is prepared.
-
A catalytic amount of pyrrolidine or methanolic hydrochloride (10%, 0.3 ml) is added.[14]
-
The reaction mixture is refluxed for 2 hours and then cooled to room temperature.[14]
-
The precipitated product is filtered, washed, and neutralized to yield Sunitinib.[14]
Biological Context: Receptor Tyrosine Kinase (RTK) Signaling
This compound is a precursor to Sunitinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs).[15] RTKs are crucial cell surface receptors that regulate key cellular processes, including growth, differentiation, and metabolism.[16] Dysregulation of RTK signaling is a hallmark of many cancers.[16]
Sunitinib exerts its anticancer effects by inhibiting several RTKs, including Platelet-Derived Growth Factor Receptors (PDGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][15][17][18][19] This inhibition blocks downstream signaling pathways, thereby impeding tumor angiogenesis and proliferation.[1][17]
Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway
The binding of a ligand (e.g., a growth factor) to the extracellular domain of an RTK induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, initiating downstream cascades such as the RAS-MAPK and PI3K-Akt pathways.[16]
Generalized RTK signaling cascade.
Sunitinib's Mechanism of Action on VEGFR and PDGFR Signaling
Sunitinib competitively binds to the ATP-binding pocket of the intracellular kinase domain of VEGFR and PDGFR, preventing their phosphorylation and subsequent activation of downstream signaling.[18] This leads to the inhibition of angiogenesis and tumor cell proliferation.
Inhibition of VEGFR and PDGFR signaling by Sunitinib.
This guide provides a foundational understanding of this compound for professionals in the fields of chemical synthesis and drug development. The detailed protocols and pathway diagrams offer valuable resources for further research and application.
References
- 1. researchgate.net [researchgate.net]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One [journals.plos.org]
- 5. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 14. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]
- 15. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ClinPGx [clinpgx.org]
Methodological & Application
Synthesis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate from ethyl 2,4-dimethylpyrrole-3-carboxylate
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate from ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. The primary method described is the Vilsmeier-Haack reaction, a reliable and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[4][5] The introduction of a formyl group onto the pyrrole ring at the 5-position is a critical step that enables further molecular elaborations. The Vilsmeier-Haack reaction is the preferred method for this transformation due to its efficiency and use of readily available reagents.[3] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), which then acts as the electrophile in an electrophilic aromatic substitution reaction with the electron-rich pyrrole substrate.[1][2][6][7]
Reaction and Mechanism
The overall reaction is the formylation of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate at the C5 position, which is the most nucleophilic site on the pyrrole ring.
Reaction Scheme:
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate + Vilsmeier Reagent → this compound
The Vilsmeier-Haack reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphoryl chloride (POCl₃) to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[7][8]
-
Electrophilic Attack: The electron-rich pyrrole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.[6][8]
-
Hydrolysis: The iminium salt is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.[6][7][8]
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound via the Vilsmeier-Haack reaction, compiled from various sources.
| Parameter | Value | Source |
| Reactants | ||
| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | 1.0 eq | [9] |
| N,N-Dimethylformamide (DMF) | 1.0 - 1.2 eq | [9] |
| Phosphoryl chloride (POCl₃) | 1.0 - 1.2 eq | [9] |
| Solvent | Dichloromethane (CH₂Cl₂) | [9] |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | [2][9] |
| Reaction Time | 4 hours | [9] |
| Workup | ||
| Quenching Solution | 10% Sodium Carbonate (Na₂CO₃) Solution | [9] |
| Yield | Not explicitly stated, but generally high for this reaction type. |
Detailed Experimental Protocol
This protocol is a synthesized procedure based on common laboratory practices for the Vilsmeier-Haack reaction.
Materials:
-
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
-
N,N-Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
10% aqueous Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ice-water bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous N,N-dimethylformamide (1.0 eq).
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add phosphoryl chloride (1.0 eq) dropwise to the DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Add the solution of the pyrrole derivative dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for approximately 4 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
Upon completion of the reaction, carefully and slowly pour the reaction mixture into a beaker containing a cold 10% aqueous sodium carbonate solution (80 ml for a 0.015 mol scale reaction) with stirring.[9] Caution: This quenching step is exothermic.
-
Heat the resulting mixture to reflux for 30 minutes to ensure complete hydrolysis of the intermediate.[9]
-
Cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the initial CH₂Cl₂ used).[9]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation of the pyrrole substrate.
Safety Precautions
-
Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
The quenching of the reaction mixture is exothermic and releases HCl gas. Perform this step slowly and with caution in a well-ventilated area.
Conclusion
The Vilsmeier-Haack reaction is an effective method for the synthesis of this compound. The protocol provided, when followed with the appropriate safety measures, should provide a reliable route to this important pharmaceutical intermediate. Careful control of the reaction temperature during the formation of the Vilsmeier reagent and the subsequent formylation step is crucial for achieving a good yield and purity of the product.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. nbinno.com [nbinno.com]
- 5. innospk.com [innospk.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of RTK Inhibitors Using Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Receptor Tyrosine Kinase (RTK) inhibitors, with a specific focus on the utilization of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate as a key starting material. The synthesis of Sunitinib, a potent multi-targeted RTK inhibitor, is presented as a primary example. These protocols are intended to guide researchers in the fields of medicinal chemistry and drug development.
Introduction
Receptor Tyrosine Kinases (RTKs) are a class of cell surface receptors that play a crucial role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and metabolism. Dysregulation of RTK signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention. Sunitinib is an oral, small-molecule, multi-targeted RTK inhibitor that has demonstrated significant efficacy in the treatment of various cancers, including metastatic renal cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST).[1][2] A key building block in the synthesis of Sunitinib and other pyrrole-containing RTK inhibitors is this compound.[3][4] This document outlines the synthetic route from this precursor to the final active pharmaceutical ingredient.
Chemical Synthesis Workflow
The synthesis of Sunitinib from this compound involves a multi-step process. The general workflow is depicted below.
References
- 1. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
Application Notes and Protocols for the Synthesis of Sunitinib Intermediate: Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and utilization of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a key intermediate in the production of the multi-targeted tyrosine kinase inhibitor, Sunitinib. The following sections detail the synthetic pathway, experimental protocols, and relevant quantitative data, offering a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction
Sunitinib is a crucial oral medication for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[1] Its synthesis relies on the efficient construction of a substituted pyrrole core, for which this compound serves as a vital building block.[2] This document outlines the multi-step synthesis of this intermediate and its subsequent conversion to Sunitinib, providing detailed experimental procedures and data to facilitate its application in a laboratory setting.
Synthetic Pathway Overview
The synthesis of Sunitinib from this compound involves a three-step process following the formation of the pyrrole intermediate itself. The overall synthetic scheme can be summarized as follows:
-
Synthesis of this compound: This key intermediate can be prepared through various methods, with the Knorr pyrrole synthesis followed by a Vilsmeier-Haack formylation being a common approach.[3][4][5][6]
-
Hydrolysis: The ethyl ester of the pyrrole intermediate is hydrolyzed to the corresponding carboxylic acid.[7][8]
-
Amidation: The resulting carboxylic acid is then coupled with N,N-diethylethylenediamine to form the amide.[1]
-
Condensation: Finally, a condensation reaction with 5-fluoroindolin-2-one yields Sunitinib.[1][8]
Quantitative Data Summary
The following tables summarize the reported yields and reaction conditions for the key steps in the synthesis of Sunitinib, providing a basis for experimental planning and optimization.
Table 1: Synthesis of this compound
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Decarboxylation | 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | Heat (solvent-free) | N/A | 200-210 | 0.2 | ~98.5 |
| Vilsmeier-Haack Formylation | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | POCl₃, DMF | Dichloromethane | 0-50 | 2-3 | ~97.1 |
Table 2: Conversion of Pyrrole Intermediate to Sunitinib
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Hydrolysis | This compound | NaOH (aq) | Methanol | Reflux | 4-4.5 | High |
| Amidation | 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | N,N-diethylethylenediamine, EDCI, HOBt | DMF | Room Temp | 12-18 | 75-85 |
| Condensation | N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | 5-fluoroindolin-2-one, Pyrrolidine | Ethanol | Reflux | 1.5-5 | >78 |
Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps.
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol describes the formylation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.
Materials:
-
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice
-
Sodium bicarbonate solution (saturated)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.2 eq) to N,N-dimethylformamide (3 eq) at 0°C with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Dissolve Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1 eq) in dichloromethane and add it dropwise to the Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford this compound as a solid.
Protocol 2: Hydrolysis of this compound
This protocol details the conversion of the ethyl ester to the corresponding carboxylic acid.[7]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1 eq) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (2 eq) in water to the mixture.
-
Reflux the reaction mixture for 4-5 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with hydrochloric acid.
-
The product, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 3: Amidation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
This protocol describes the coupling of the carboxylic acid with N,N-diethylethylenediamine.[1]
Materials:
-
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
-
N,N-diethylethylenediamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
Procedure:
-
To a solution of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 equivalent) in DMF, add EDCI (1.2 equivalents) and HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N,N-diethylethylenediamine (1.1 equivalents) to the reaction mixture, followed by DIPEA (2.0 equivalents).[1]
-
Stir the reaction at room temperature for 12-18 hours.[1]
-
Monitor the formation of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide by LC-MS.
-
After the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Synthesis of Sunitinib via Condensation Reaction
This protocol details the final step in the synthesis of Sunitinib.[1]
Materials:
-
N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
-
5-fluoroindolin-2-one
-
Pyrrolidine
-
Ethanol
Procedure:
-
To a solution of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1.0 equivalent) and 5-fluoroindolin-2-one (1.0 equivalent) in ethanol, add a catalytic amount of pyrrolidine.[1]
-
Heat the mixture to reflux for 4-6 hours.
-
Upon cooling, the Sunitinib product will precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain crude Sunitinib.
-
The crude product can be further purified by recrystallization.
Sunitinib's Mechanism of Action: Signaling Pathway
Sunitinib functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It targets several RTKs involved in tumor growth, angiogenesis (the formation of new blood vessels), and metastatic progression.[3] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). By inhibiting these receptors, Sunitinib blocks downstream signaling pathways, leading to a reduction in tumor vascularization and inhibition of tumor cell proliferation.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines [organic-chemistry.org]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]
Applications in Pharmaceutical Development for Neurological Disorders: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of pharmaceutical development for neurological disorders is undergoing a significant transformation. Advances in our understanding of the genetic and molecular underpinnings of these complex diseases, coupled with innovative therapeutic modalities and drug delivery systems, are paving the way for novel treatment strategies. This document provides detailed application notes and protocols for several cutting-edge approaches in the field, including gene therapy, antisense oligonucleotide technology, advanced drug delivery, and the use of novel biomarker assays and cellular models.
Application Note 1: Gene Therapy for Huntington's Disease using AAV Vectors
Therapeutic Rationale: Huntington's disease (HD) is a fatal, inherited neurodegenerative disorder caused by a mutation in the huntingtin (HTT) gene, leading to the production of a toxic mutant huntingtin protein (mHTT). A promising therapeutic strategy is to suppress the production of mHTT in the brain. AMT-130 is an investigational gene therapy that utilizes an adeno-associated virus serotype 5 (AAV5) vector to deliver a microRNA (miRNA) specifically designed to silence the HTT gene.[1] This one-time, surgically administered therapy aims to halt the progression of the disease by reducing the levels of the toxic protein.[2][3]
Data Presentation: Preclinical and Clinical Efficacy of AMT-130
The following tables summarize key quantitative data from preclinical and clinical studies of AMT-130, demonstrating its potential as a disease-modifying therapy for Huntington's disease.
Table 1: Preclinical Efficacy of AMT-130 in Animal Models
| Model System | Key Findings | Quantitative Results | Reference |
| Patient-Derived Neuronal Cells | Reduction of huntingtin protein | 68% reduction in HTT levels with a single dose. | [4] |
| Humanized Mouse Model of HD | Reduction of huntingtin protein in different brain regions | Dose-dependent reduction of up to 92% in the striatum and 64% in the cortex seven months post-injection. | [4] |
| Transgenic HD Minipigs | Widespread and sustained reduction of mutant huntingtin protein | At 12 months post-administration, significant mHTT lowering was observed in the putamen (85%), caudate (80%), amygdala (78%), thalamus (56%), and cerebral cortex (44%). | [2][5] |
| Transgenic HD Minipigs | Reduction of mHTT in cerebrospinal fluid (CSF) | Up to 30% decrease in mHTT levels in the CSF two years after a single administration. | [2] |
Table 2: Clinical Trial Results for AMT-130 (Phase I/II Study)
| Endpoint | High-Dose AMT-130 vs. External Control (at 36 months) | p-value | Reference |
| Primary Endpoint | |||
| Composite Unified Huntington's Disease Rating Scale (cUHDRS) | 75% slower decline in overall function. | 0.003 | [3][6] |
| Key Secondary Endpoints | |||
| Total Functional Capacity (TFC) | 60% slower decline in daily activities and independence. | 0.033 | [3][6] |
| Symbol Digit Modalities Test (SDMT) | 88% slower decline in processing speed. | 0.057 | [3][6] |
| Stroop Word Reading Test (SWRT) | 113% slower decline in word recognition and processing. | - | [3] |
| Total Motor Score (TMS) | 59% slower decline in motor abilities. | - | [3] |
| Biomarker | |||
| Cerebrospinal Fluid Neurofilament Light Protein (CSF NfL) | 8.2% decrease from baseline. | - | [6] |
Experimental Protocols
Protocol 1: Production of AAV Vectors for Gene Therapy
This protocol outlines the triple-plasmid transfection method for producing recombinant AAV (rAAV) in HEK293 cells.[7][8]
-
Plasmid Preparation:
-
AAV-GOI (Gene of Interest) plasmid: Contains the gene of interest (e.g., the microRNA for HTT silencing) flanked by AAV inverted terminal repeats (ITRs).
-
AAV-RC (Rep/Cap) plasmid: Carries the AAV replication and capsid genes.
-
pHelper plasmid: Provides the adenovirus-derived genes necessary for AAV replication.
-
-
Cell Culture:
-
Propagate HEK293T cells in a suitable medium (e.g., PriGrow III with 10% FBS and 1% Penicillin/Streptomycin).
-
The day before transfection, plate the cells to reach 70-80% confluency on the day of transfection.
-
-
Transfection:
-
Prepare a solution containing the three plasmids in a serum-free, antibiotic-free medium.
-
Prepare a separate solution of a transfection reagent (e.g., Polyethylenimine - PEI).
-
Combine the two solutions and incubate to allow the formation of DNA-PEI complexes.
-
Add the complex to the HEK293T cells.
-
-
Harvesting AAV Particles:
-
After a suitable incubation period, collect the cells.
-
Release the AAV particles from the cells through freeze-thaw cycles.
-
-
Purification:
-
Purify the AAV particles from cell debris and other contaminants using gradient ultracentrifugation.
-
-
Titer Determination and Quality Control:
-
Determine the viral genome (VG) titer using quantitative PCR (qPCR) targeting the ITRs.
-
Assess the infectivity of the AAV particles by transducing a suitable cell line (e.g., 293T) and measuring the expression of a reporter gene or the gene of interest.
-
Protocol 2: Stereotactic Injection of AAV Vectors into the Mouse Brain
This protocol describes the procedure for the targeted delivery of AAV vectors into a specific brain region of a mouse.[9][10][11]
-
Anesthesia and Preparation:
-
Anesthetize the mouse using isoflurane.
-
Secure the mouse in a stereotaxic frame.
-
Shave the fur on the head and clean the area with povidone-iodine and ethanol.
-
Apply lubricating ointment to the eyes to prevent drying.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks on the skull.
-
Use the stereotaxic coordinates for the target brain region (e.g., the striatum for Huntington's disease models) to determine the injection site.
-
Drill a small hole through the skull at the injection site.
-
-
AAV Injection:
-
Load a Hamilton syringe with the AAV vector solution.
-
Slowly lower the needle to the target depth in the brain.
-
Infuse the AAV vector at a slow, controlled rate using an injection pump.
-
After the injection, leave the needle in place for a few minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the incision.
-
Administer analgesics as required.
-
Monitor the mouse during recovery.
-
Visualization
Caption: Mechanism of AAV5-mediated miRNA gene silencing.[5][6][10][12][13]
Application Note 2: Antisense Oligonucleotide Therapy for SOD1-ALS
Therapeutic Rationale: A subset of amyotrophic lateral sclerosis (ALS) cases are caused by mutations in the superoxide dismutase 1 (SOD1) gene, leading to a toxic gain-of-function of the SOD1 protein. Tofersen is an antisense oligonucleotide (ASO) designed to bind to SOD1 messenger RNA (mRNA), promoting its degradation and thereby reducing the synthesis of the SOD1 protein.[14] Administered intrathecally, this therapy aims to slow the progression of the disease in patients with SOD1 mutations.[15][16]
Data Presentation: Preclinical and Clinical Efficacy of Tofersen
The following tables summarize key quantitative data from preclinical and clinical studies of Tofersen.
Table 3: Preclinical Efficacy of SOD1 ASOs in Rodent Models
| Model System | Key Findings | Quantitative Results | Reference |
| SOD1G93A Mice | Reduction of SOD1 mRNA | ~75% maximum reduction after a single injection. | [17] |
| SOD1G93A Mice | Extended lifespan | ~40 days (22%) extension in lifespan. | [3][18] |
| SOD1G93A Rats | Extended lifespan | >50 days (32%) extension in lifespan. | [3][18] |
Table 4: Clinical Trial Results for Tofersen in SOD1-ALS Patients (Phase 1-2 and 3)
| Endpoint | Tofersen (100mg) vs. Placebo | Timepoint | Reference |
| Biomarkers | |||
| CSF SOD1 Concentration | -33 to -36% change from baseline. | Day 85 / 12 weeks | [14] |
| Plasma Neurofilament Light Chains (NfL) | Reduction observed. | 28 weeks | [19] |
| Clinical Function (Open-Label Extension) | |||
| ALSFRS-R Score (change from baseline) | -6.0 (early-start) vs. -9.5 (delayed-start). | 52 weeks | [19] |
Experimental Protocol
Protocol 3: Intrathecal Administration of Antisense Oligonucleotides in Non-Human Primates
This protocol provides a general framework for the intrathecal delivery of ASOs in non-human primates, a critical step in the preclinical evaluation of these therapies.
-
Animal Preparation:
-
Anesthetize the non-human primate.
-
Position the animal to allow access to the lumbar spine.
-
Aseptically prepare the injection site.
-
-
Lumbar Puncture:
-
Insert a spinal needle into the intrathecal space of the lumbar spine.
-
Confirm correct placement by the withdrawal of a small amount of cerebrospinal fluid (CSF).
-
-
ASO Administration:
-
Slowly inject the ASO solution into the intrathecal space.
-
The volume and concentration of the ASO will depend on the specific study design.
-
-
Post-procedure Monitoring:
-
Monitor the animal for any adverse effects.
-
Collect CSF samples at various time points to assess the pharmacokinetics and pharmacodynamics of the ASO (e.g., measuring ASO concentration and target protein levels).
-
Visualization
Caption: Mechanism of action of antisense oligonucleotides.
Application Note 3: Advanced Drug Delivery and Cellular Models
Therapeutic Rationale: The blood-brain barrier (BBB) is a major obstacle to the delivery of therapeutics to the central nervous system. Nanotechnology-based drug delivery systems, such as liposomes, are being developed to overcome this barrier. In parallel, the development of relevant in vitro models, such as those using induced pluripotent stem cells (iPSCs), is crucial for the preclinical screening of new drug candidates.
Experimental Protocols
Protocol 4: Preparation of Brain-Targeted Liposomes
This protocol describes the thin-film hydration method for preparing liposomes, which can be modified for brain targeting.[20][21][22][23][24]
-
Lipid Film Formation:
-
Dissolve lipids (e.g., HSPC, cholesterol, and DSPE-PEG2000) in an organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the solvent under vacuum to form a thin lipid film on the wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous solution containing the drug to be encapsulated.
-
This process is typically carried out at a temperature above the phase transition temperature of the lipids.
-
-
Size Reduction:
-
Reduce the size of the liposomes to the desired range (e.g., by sonication or extrusion) to facilitate passage across the BBB.
-
-
Surface Modification (for Brain Targeting):
-
Covalently attach targeting ligands (e.g., transferrin) to the surface of the liposomes to facilitate receptor-mediated transcytosis across the BBB.
-
-
Purification:
-
Remove unencapsulated drug and other impurities by methods such as gel filtration chromatography.
-
Protocol 5: Differentiation of iPSCs into Dopaminergic Neurons for Parkinson's Disease Drug Screening
This protocol outlines a method for generating dopaminergic neurons from iPSCs, which can be used to model Parkinson's disease and screen for potential therapeutics.[12][18][25]
-
iPSC Culture:
-
Culture human iPSCs on a suitable matrix (e.g., Geltrex) in a medium that maintains pluripotency (e.g., Essential 8).
-
-
Neural Induction:
-
Induce the differentiation of iPSCs into neural progenitor cells (NPCs) using a dual SMAD inhibition strategy.
-
-
Midbrain Patterning:
-
Pattern the NPCs towards a midbrain fate by treating them with specific signaling molecules (e.g., SHH and FGF8).
-
-
Dopaminergic Neuron Differentiation:
-
Promote the differentiation of the midbrain-patterned NPCs into dopaminergic neurons by culturing them in a maturation medium containing neurotrophic factors (e.g., BDNF, GDNF, and ascorbic acid).
-
-
Characterization and Application:
-
Confirm the identity of the differentiated neurons by assessing the expression of dopaminergic neuron markers (e.g., tyrosine hydroxylase - TH).
-
Use the iPSC-derived dopaminergic neurons for drug screening by exposing them to potential therapeutic compounds and assessing their effects on disease-relevant phenotypes (e.g., cell survival, neurite outgrowth, or alpha-synuclein aggregation).
-
Visualization
References
- 1. Alpha-synuclein Seed Amplification Assay [protocols.io]
- 2. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BRIDGE Innovation & Business Development [bridge.umassmed.edu]
- 7. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. AAV-mediated miRNA Delivery and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Seed Amplification Assay for α-Synuclein: Diagnostic Applications in Synucleinopathies | MDPI [mdpi.com]
- 12. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 13. Mechanistic Insights into MicroRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tofersen for SOD1 ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Antisense oligonucleotides extend survival and reverse decrement in muscle response in ALS models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Progress of Antisense Oligonucleotide Therapy for Superoxide-Dismutase-1-Mutated Amyotrophic Lateral Sclerosis: Focus on Tofersen | MDPI [mdpi.com]
- 19. Patient-Derived Induced Pluripotent Stem Cell-Based Models in Parkinson’s Disease for Drug Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ncardia.com [ncardia.com]
- 22. Emerging antisense oligonucleotide and viral therapies for ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Induced Pluripotent Stem Cells Derived Cellular Models for Investigating Parkinson's Disease Pathogenesis and Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The p38α MAPK Regulates Microglial Responsiveness to Diffuse Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Chemical Synthesis in the Development of Pesticides and Herbicides
Introduction
The synthesis of agrochemicals is a cornerstone of modern agriculture, providing essential tools for crop protection and yield enhancement.[1] This document provides an overview of the synthetic pathways for major classes of pesticides and herbicides, tailored for researchers, scientists, and professionals in drug development. Key classes discussed include organophosphate herbicides like glyphosate, triazine herbicides, and pyrethroid and neonicotinoid insecticides. The protocols and data presented are derived from established chemical literature, offering a foundational understanding of the synthetic processes involved.
Section 1: Herbicide Synthesis
Herbicides are substances used to control unwanted vegetation.[2] Their synthesis involves diverse chemical strategies to create molecules that selectively target metabolic pathways in plants, such as amino acid synthesis or photosynthesis.
Glyphosate
Glyphosate is a broad-spectrum systemic herbicide that acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, which is critical for the synthesis of aromatic amino acids.[3] This inhibition is effective only in actively growing plants.[3]
Synthesis Pathways
Two primary industrial methods for glyphosate synthesis are the Iminodiacetic Acid (IDA) process and the Glycine process.[3] A laboratory-scale synthesis based on glycine and dimethyl phosphite has also been developed to reduce environmental pollutants by avoiding the use of triethylamine.[4]
Quantitative Data Summary
The efficiency of glyphosate synthesis can be optimized for either yield or purity by adjusting reaction parameters.
| Parameter Optimized | Glycine (mol) | Dimethyl Phosphite (mol) | Hydrolysis Temp. (°C) | Final pH | Yield (%) | Purity (wt %) | Reference |
| For Yield | 0.1 | 0.12 | 120 | 1.0 | 80.12 | 86.31 | [4] |
| For Purity | 0.1 | 0.10 | 110 | 1.5 | 77.92 | 94.94 | [4] |
Experimental Protocol: Synthesis of Glyphosate via Glycine-Dimethyl Phosphite Route
This protocol is adapted from a method designed to reduce environmental pollutants.[4]
Materials:
-
Glycine
-
Dimethyl phosphite
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
-
Sodium Hydroxide (NaOH) solution (30% w/v)
Procedure:
-
Condensation: In a reaction vessel, combine 0.1 mol of glycine, 0.1 mol of dimethyl phosphite, and paraformaldehyde. Heat the mixture to 50°C to initiate the condensation reaction, forming an ester intermediate.
-
Hydrolysis: Slowly add the resulting esterifying liquid to 0.35 mol of concentrated HCl over 60-80 minutes. Heat the mixture to 110-120°C to induce hydrolysis.
-
Solvent Recovery (Optional): If a tertiary base like triethylamine is used as a catalyst, it can be recovered along with methanol via fractional distillation at 70°C.[5]
-
Acidification & Crystallization: Cool the solution to 10°C. Adjust the pH to 1.0-1.5 using concentrated HCl to precipitate the glyphosate.[4] Allow the mixture to rest at 15°C for 3-4 hours for crystallization to complete.[5]
-
Isolation: Separate the crystallized glyphosate by filtration.
-
Purification: The crude product can be further purified by recrystallization if necessary. The purity of the final product is confirmed using FTIR and 1H NMR spectroscopy.[4]
Logical Workflow for Agrochemical Synthesis
Caption: General workflow for agrochemical development.
Triazine Herbicides
Triazine herbicides, such as atrazine and prometryne, are widely used for weed control. Their synthesis typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile building block.[6] The three chlorine atoms on the triazine ring can be sequentially replaced by nucleophiles like amines, alcohols, or mercaptans, allowing for the creation of a vast number of derivatives.[6][7]
Experimental Protocol: General Synthesis of a Diamino-s-Triazine Herbicide
This protocol describes a general method for the stepwise substitution of chlorine atoms on a cyanuric chloride core.
Materials:
-
Cyanuric chloride
-
Alkylamine 1 (e.g., ethylamine)
-
Alkylamine 2 (e.g., isopropylamine)
-
Sodium hydroxide (NaOH) or other acid scavenger
-
Appropriate solvent (e.g., acetone, water)
Procedure:
-
First Substitution: Dissolve cyanuric chloride in a suitable solvent and cool the mixture (e.g., to 0-5°C).
-
Add one molar equivalent of the first alkylamine slowly while maintaining the low temperature. An acid scavenger (e.g., NaOH) is typically added to neutralize the HCl byproduct. This yields a 2-alkylamino-4,6-dichloro-s-triazine.
-
Second Substitution: Warm the reaction mixture to a higher temperature (e.g., 20-40°C).
-
Add one molar equivalent of the second alkylamine. The second chlorine atom is less reactive than the first, requiring slightly more forcing conditions.
-
Isolation: After the reaction is complete, the product, a 2,4-bis(alkylamino)-6-chloro-s-triazine, can be isolated by precipitation upon adding water, followed by filtration and washing.
-
Further Modification (Optional): The remaining chlorine atom can be substituted by reacting the product with another nucleophile (e.g., CH3SNa) at an elevated temperature (e.g., 70-100°C) to produce herbicides like ametryn or prometryne.
Synthesis Pathway for Triazine Herbicides
Caption: Stepwise synthesis of triazine herbicides.
Section 2: Insecticide Synthesis
Insecticides are crucial for controlling pests that damage crops and transmit diseases. Synthetic chemistry has produced several classes of insecticides, including pyrethroids and neonicotinoids, which are known for their high efficacy and, in some cases, improved safety profiles compared to older agents.
Pyrethroids
Synthetic pyrethroids are analogs of natural pyrethrins.[8] They are valued for their potent insecticidal activity and rapid knockdown effect.[9] The primary synthetic route is the esterification of a suitable acid moiety (like a chrysanthemic acid derivative) with an alcohol moiety.[10] Structural modifications, particularly adding aromatic groups to the alcohol part, have enhanced their stability for agricultural use.[10]
Key Precursors and Products
| Acid Precursor | Alcohol Moiety | Resulting Pyrethroid | Reference |
| Chrysanthemic Acid | Pyrethrolone | Pyrethrin I (Natural) | [11] |
| 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | 3-phenoxybenzyl alcohol | Permethrin | [9] |
| Dimethyl Chrysanthemic Acid | Eugenol Derivative | Novel Pyrethroid Derivative | [12] |
Experimental Protocol: General Esterification for Pyrethroid Synthesis
This protocol outlines a trans-esterification reaction, a common method for synthesizing pyrethroids like resmethrin.[12]
Materials:
-
Chrysanthemic acid ester (e.g., methyl chrysanthemate)
-
Target alcohol (e.g., 5-benzyl-3-furyl)methanol
-
Catalyst (e.g., sodium ethoxide)
-
Solvent (e.g., toluene)
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser, dissolve the chrysanthemic acid ester and the target alcohol in the solvent.
-
Catalysis: Add a catalytic amount of sodium ethoxide to the mixture.
-
Reaction: Heat the mixture to reflux. The trans-esterification reaction will proceed, forming the pyrethroid ester and releasing the original alcohol (e.g., methanol).
-
Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture. Neutralize the catalyst with a dilute acid (e.g., acetic acid).
-
Purification: Wash the organic layer with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the final pyrethroid.
Neonicotinoids
Neonicotinoids are a major class of neuro-active insecticides that act as agonists of nicotinic acetylcholine receptors (nAChRs) in insects.[13][14][15] Their synthesis often involves constructing a heterocyclic core (e.g., pyridine or thiazole) and attaching a pharmacophore, such as an N-nitroguanidine or N-cyanoamidine group.[14]
Synthesis of Neonicotinoid Metabolites
The synthesis of neonicotinoid metabolites is crucial for creating analytical standards and for toxicological studies. A general method involves the reduction of the nitroguanidine parent compound.
Experimental Protocol: Synthesis of a Guanidine Metabolite from a Nitroguanidine Neonicotinoid
This protocol is adapted from a method for synthesizing metabolites of imidacloprid, thiamethoxam, clothianidin, and dinotefuran.[16]
Materials:
-
Parent nitroguanidine neonicotinoid
-
Iron (Fe) powder
-
Ammonium chloride (NH4Cl)
-
Aqueous ethanol (C2H5OH)
-
Silica for chromatography
-
Solvents for chromatography (e.g., 10% CH3OH in CH2Cl2)
Procedure:
-
Reduction Reaction: In a reaction vessel, suspend the parent nitroguanidine insecticide in aqueous ethanol containing ammonium chloride.
-
Add iron powder to the suspension. The mixture is typically stirred at room temperature or gently heated to facilitate the reduction of the nitro group to an amino group, forming the guanidine derivative.
-
Reaction Monitoring: Track the conversion of the starting material to the product using TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture to remove the iron salts. Evaporate the solvent from the filtrate in vacuo.
-
Purification: The resulting residue is purified by silica gel chromatography. For example, using a mobile phase of 10% methanol in dichloromethane can yield the pure guanidine metabolite.[16]
-
Characterization: The structure of the final product is confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[16]
References
- 1. Agro Synthesis [evonik.com]
- 2. niir.org [niir.org]
- 3. Glyphosate - Wikipedia [en.wikipedia.org]
- 4. Study on a new synthesis approach of glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. my.ucanr.edu [my.ucanr.edu]
- 7. Triazine - Wikipedia [en.wikipedia.org]
- 8. The Synthesis of Pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neonicotinoid - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
Experimental protocol for synthesizing derivatives from Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of novel derivatives from Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. This pyrrole derivative is a key intermediate in the synthesis of various pharmaceutically active compounds, including receptor tyrosine kinase (RTK) inhibitors.[1][2] The protocols outlined below focus on the derivatization of the C5-formyl group through Knoevenagel condensation and Schiff base formation, offering pathways to a diverse range of functionalized pyrrole molecules with potential therapeutic applications.
Overview of Synthetic Pathways
The synthetic strategy leverages the reactivity of the aldehyde functional group at the C5 position of the pyrrole ring. Two primary reaction types are detailed:
-
Knoevenagel Condensation: This reaction involves the condensation of the formyl group with active methylene compounds, leading to the formation of a new carbon-carbon double bond. This pathway is versatile for introducing a variety of substituents.
-
Schiff Base Formation: The formyl group readily reacts with primary amines to form imines (Schiff bases). This reaction is a straightforward method to introduce nitrogen-containing moieties, which are prevalent in many bioactive molecules.
A general workflow for the synthesis and characterization of these derivatives is presented below.
References
Application Notes and Protocols: Laboratory Preparation of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably Sunitinib Malate, a receptor tyrosine kinase inhibitor.[1] The introduction of a formyl group onto the pyrrole ring provides a reactive handle for further molecular elaborations. This document outlines a detailed protocol for the laboratory-scale synthesis of this compound via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich heterocyclic compounds.[2][3][4]
The Vilsmeier-Haack reaction involves the formylation of a nucleophilic substrate, in this case, Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, using a Vilsmeier reagent. The Vilsmeier reagent, a chloromethyleniminium salt, is typically generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and an acid chloride, like phosphorus oxychloride (POCl₃).[2][3] This method is favored for its efficiency and relatively mild reaction conditions.
Reaction Scheme
The overall chemical transformation is depicted below:
Starting Material: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) Product: this compound
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Value |
| Reactants | |
| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | 1.0 molar equivalent |
| N,N-Dimethylformamide (DMF) | ~1.0 molar equivalent |
| Phosphorus oxychloride (POCl₃) | ~1.0 molar equivalent |
| Product | |
| Molecular Formula | C₁₀H₁₃NO₃[5][6][7][8][9] |
| Molecular Weight | 195.21 g/mol [5][7] |
| Appearance | Pale-gray solid |
| Melting Point | 75-76 °C[10] |
Experimental Protocol
This protocol details the Vilsmeier-Haack formylation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.
Materials:
-
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice-water bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice-water bath. To this, add phosphorus oxychloride (POCl₃) dropwise with continuous stirring. Maintain the temperature below 5 °C during the addition to form the Vilsmeier reagent.
-
Addition of Pyrrole Substrate: Dissolve Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in dichloromethane (CH₂Cl₂). Add this solution dropwise to the freshly prepared Vilsmeier reagent while maintaining the temperature of the reaction mixture at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 4 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully add a 10% aqueous solution of sodium carbonate (Na₂CO₃) to the reaction mixture to neutralize the acid and hydrolyze the intermediate iminium salt.[6] This step should be performed cautiously as it can be exothermic.
-
Reflux: Heat the mixture to reflux for 30 minutes to ensure complete hydrolysis.[6]
-
Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume).[6]
-
Drying and Solvent Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6]
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Vilsmeier-Haack Reaction Pathway
References
- 1. innospk.com [innospk.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C10H13NO3 | CID 137485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 9. [PDF] this compound | Semantic Scholar [semanticscholar.org]
- 10. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Downstream Reactions of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of the formyl group in Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds, notably the receptor tyrosine kinase (RTK) inhibitor, Sunitinib.[1] The protocols outlined below are based on established chemical transformations and can be adapted for the synthesis of diverse molecular scaffolds.
Overview of Downstream Reactions
The formyl group at the C-5 position of the pyrrole ring is a versatile functional handle that can participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the elaboration of the pyrrole core to generate a wide range of derivatives with potential biological activity. Key downstream reactions include:
-
Knoevenagel Condensation: For the formation of a carbon-carbon double bond, crucial in the synthesis of Sunitinib and related structures.
-
Wittig Reaction: To introduce a variety of substituted vinyl groups.
-
Reductive Amination: For the synthesis of secondary and tertiary amines.
-
Schiff Base Formation: Creating imine linkages for further functionalization or direct use.
-
Reduction to Alcohol: To produce the corresponding hydroxymethyl derivative.
-
Oxidation to Carboxylic Acid: To generate the dicarboxylic acid monoester.
The following sections provide detailed protocols and quantitative data for these transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by a dehydration reaction to yield an α,β-unsaturated product. This reaction is a cornerstone in the synthesis of Sunitinib, where this compound is condensed with 5-fluoroindolin-2-one.
Experimental Protocol: Synthesis of Sunitinib Intermediate
This protocol is adapted from the synthesis of Sunitinib, where the amide derivative of the title compound undergoes a Knoevenagel-type condensation.[1]
Reaction Scheme:
Caption: Knoevenagel condensation for Sunitinib intermediate synthesis.
Materials:
-
This compound
-
5-fluoroindolin-2-one
-
Piperidine
-
Ethanol
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol, add 5-fluoroindolin-2-one (1 equivalent).
-
Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Yield |
| This compound | 5-fluoroindolin-2-one | Piperidine | Ethanol | Reflux | >90% |
| N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | 5-fluoroindolin-2-one | Pyrrolidine | Ethanol | Reflux, 4h | 95% |
Wittig Reaction
The Wittig reaction allows for the conversion of the formyl group into an alkene. The use of stabilized ylides generally favors the formation of the (E)-alkene.
Experimental Protocol: Olefination with a Stabilized Ylide
This protocol is based on a general procedure for the Wittig reaction with stabilized ylides and can be adapted for the title compound.
Reaction Scheme:
Caption: Wittig reaction for the synthesis of a vinyl pyrrole derivative.
Materials:
-
This compound
-
Ethyl (triphenylphosphoranylidene)acetate
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in toluene.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired alkene.
| Ylide | Solvent | Conditions | Product Stereochemistry | Typical Yield |
| Ethyl (triphenylphosphoranylidene)acetate | Toluene | Reflux | Predominantly (E) | 80-95% |
Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced by a mild reducing agent.
Experimental Protocol: Synthesis of a Secondary Amine
This protocol describes a general procedure for reductive amination using sodium triacetoxyborohydride.
Reaction Scheme:
Caption: Reductive amination to form a secondary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Acetic acid
Procedure:
-
Dissolve this compound (1 equivalent) and the primary amine (1.1 equivalents) in dichloromethane.
-
Add a catalytic amount of acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Amine | Reducing Agent | Solvent | Typical Yield |
| Benzylamine | Sodium triacetoxyborohydride | DCM | 70-90% |
| Aniline | Sodium triacetoxyborohydride | DCM | 60-80% |
Schiff Base Formation
The reaction of the formyl group with primary amines yields Schiff bases (imines), which are versatile intermediates in organic synthesis.
Experimental Protocol: Synthesis of a Pyrrole Schiff Base
This is a general protocol for the formation of a Schiff base.
Reaction Scheme:
Caption: Schiff base formation from a pyrrole aldehyde.
Materials:
-
This compound
-
Aniline
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add aniline (1 equivalent) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
| Amine | Solvent | Catalyst | Typical Yield |
| Aniline | Ethanol | Glacial Acetic Acid | 85-95% |
Reduction to Alcohol
The formyl group can be readily reduced to a primary alcohol using a variety of reducing agents.
Experimental Protocol: Synthesis of Ethyl 5-(hydroxymethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
A standard procedure using sodium borohydride is provided below.
Reaction Scheme:
References
Application Notes and Protocols for Monitoring the Synthesis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the synthesis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below describe the synthesis and subsequent analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Synthesis of this compound
The synthesis of the target compound is typically achieved through a two-step process: first, the synthesis of the precursor, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, followed by its formylation via a Vilsmeier-Haack reaction.
Part 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
This synthesis involves the reaction of ethyl acetoacetate with 2,3-butanedione monoxime in the presence of a reducing agent.
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve ethyl acetoacetate in glacial acetic acid.
-
Add zinc dust to the solution while maintaining the temperature below 10°C with an ice bath.
-
Slowly add a solution of 2,3-butanedione monoxime in acetic acid via the dropping funnel, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.
Part 2: Vilsmeier-Haack Formylation to this compound
This reaction introduces a formyl group at the 5-position of the pyrrole ring.
Experimental Protocol:
-
In a flask, cool a mixture of dimethylformamide (DMF) and dichloromethane to 4°C in an ice bath.[1]
-
Slowly add phosphorus oxychloride (POCl₃) while stirring, maintaining the low temperature.[1]
-
Add solid ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in portions, ensuring the reaction temperature does not exceed 18°C.[1]
-
After the addition, heat the mixture to reflux and maintain for 1 hour.[1]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and quench by the rapid addition of ice water.[1]
-
Adjust the pH of the aqueous phase to 12-13 with 10N potassium hydroxide, maintaining the temperature at 55°C.[1]
-
Cool the mixture to 10°C and stir for 1 hour to precipitate the product.[1]
-
Collect the product by vacuum filtration and wash thoroughly with water.[1]
-
Dry the yellow solid to obtain this compound.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Analytical Monitoring Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for monitoring the progress of the synthesis by separating and quantifying the starting materials, intermediates, and the final product.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Data Presentation:
| Compound | Retention Time (min) (Approximate) |
| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | 5.2 |
| This compound | 4.5 |
| Dimethylformamide (DMF) | 1.8 |
Note: Retention times are approximate and should be confirmed with standards on the specific HPLC system.
HPLC Monitoring Workflow
Caption: General workflow for HPLC monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the identification of volatile components in the reaction mixture and to confirm the mass of the product.
Experimental Protocol:
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) and filter.
Data Presentation:
| Compound | Molecular Weight ( g/mol ) | Expected m/z of Molecular Ion [M]⁺ |
| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | 167.21 | 167 |
| This compound | 195.21 | 195 |
GC-MS Analysis Workflow
Caption: General workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity of the starting material and the final product, as well as to monitor the conversion.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the dried sample (either from a worked-up reaction aliquot or the final product) in approximately 0.6 mL of the deuterated solvent.
-
Experiments: ¹H NMR and ¹³C NMR.
Data Presentation:
¹H NMR Data (in DMSO-d₆, approximate chemical shifts)
| Compound | δ (ppm) | Multiplicity | Integration | Assignment |
| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | ~8.0 | br s | 1H | NH |
| ~6.5 | s | 1H | C5-H | |
| ~4.2 | q | 2H | -OCH₂CH₃ | |
| ~2.3 | s | 3H | C2-CH₃ | |
| ~2.1 | s | 3H | C4-CH₃ | |
| ~1.3 | t | 3H | -OCH₂CH₃ | |
| This compound | 12.15[1] | br s | 1H | NH |
| 9.59[1] | s | 1H | -CHO | |
| 4.16[1] | q | 2H | -OCH₂CH₃ | |
| 2.48[1] | s | 3H | C2-CH₃ | |
| 2.44[1] | s | 3H | C4-CH₃ | |
| 1.25[1] | t | 3H | -OCH₂CH₃ |
¹³C NMR Data (in CDCl₃, predicted chemical shifts)
| Compound | δ (ppm) | Assignment |
| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | ~165 | C=O (ester) |
| ~128 | C2 | |
| ~120 | C5 | |
| ~118 | C4 | |
| ~110 | C3 | |
| ~60 | -OCH₂CH₃ | |
| ~14 | -OCH₂CH₃ | |
| ~12 | C2-CH₃ | |
| ~11 | C4-CH₃ | |
| This compound | ~180 | C=O (aldehyde) |
| ~164 | C=O (ester) | |
| ~135 | C5 | |
| ~130 | C2 | |
| ~125 | C4 | |
| ~115 | C3 | |
| ~60 | -OCH₂CH₃ | |
| ~14 | -OCH₂CH₃ | |
| ~12 | C2-CH₃ | |
| ~10 | C4-CH₃ |
NMR Analysis Logical Flow
Caption: Decision flow for NMR-based reaction monitoring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is useful for identifying the key functional groups in the starting material and the product, providing a quick check for the conversion.
Experimental Protocol:
-
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. For liquid samples, a thin film can be applied.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.
Data Presentation:
| Functional Group | Starting Material (cm⁻¹) (Approximate) | Product (cm⁻¹) (Approximate) | Change upon Reaction |
| N-H Stretch (pyrrole) | 3300-3400 | 3200-3300 | Shift and broadening |
| C=O Stretch (ester) | ~1680 | ~1690 | Slight shift |
| C=O Stretch (aldehyde) | - | ~1660 | Appearance of new peak |
| C-H Stretch (sp²) | ~3100 | ~3100, ~2850 (aldehyde) | Appearance of aldehyde C-H |
| C-O Stretch (ester) | ~1250 | ~1260 | Minimal change |
FT-IR Analysis Decision Diagram
Caption: Decision diagram for FT-IR spectral analysis.
References
Industrial Scale-Up of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a critical intermediate in the pharmaceutical industry, most notably in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. The efficient and safe industrial-scale production of this pyrrole derivative is therefore of significant importance. The primary synthetic route employed for this transformation is the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.
This document provides detailed application notes and protocols for the industrial scale-up of this compound production. It covers both traditional batch processing and modern continuous flow chemistry, offering a comparative analysis to aid in process selection and optimization. Safety considerations, particularly regarding the exothermic nature of the Vilsmeier-Haack reaction, are highlighted, with flow chemistry presented as a robust solution for mitigating thermal runaway risks.
Data Presentation
Table 1: Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Process (Representative) | Continuous Flow Process |
| Yield | ~85-95% | >98% |
| Reaction Time | 4-6 hours | < 3 minutes (residence time) |
| Purity (crude) | 90-97% | >98% |
| Throughput | Dependent on reactor volume | Scalable by extending run time |
| Safety | High risk of thermal runaway | Inherently safer, minimal reagent volume |
| Process Control | Challenging to maintain homogeneity | Precise control over parameters |
| Footprint | Large reactor and associated equipment | Compact, smaller footprint |
Table 2: Key Process Parameters and Optimized Conditions
| Parameter | Batch Process | Continuous Flow Process |
| Vilsmeier Reagent Formation | Pre-formation or in-situ | In-line, in-situ formation and immediate consumption |
| Stoichiometry (Pyrrole:POCl₃:DMF) | 1 : 1.1 : 3 | 1 : 1.05 : excess (as solvent) |
| Temperature | 0-10°C (reagent formation), 30-40°C (reaction) | 20-60°C |
| Solvent | Dichloromethane (DCM), Dichloroethane (DCE) | N,N-Dimethylformamide (DMF) |
| Work-up | Aqueous quench (e.g., NaOH, NaHCO₃ solution) | Continuous aqueous quench |
| Isolation | Filtration | Continuous liquid-liquid extraction/crystallization |
Table 3: Common Impurities and Control Strategies
| Impurity | Structure | Source | Control Strategy |
| Unreacted Starting Material | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | Incomplete reaction | Optimize reaction time and temperature; use slight excess of Vilsmeier reagent. |
| Di-formylated by-product | Over-reaction | Careful control of stoichiometry and reaction time. | |
| Chlorinated by-products | Side reaction with Vilsmeier reagent | Maintain optimal reaction temperature. | |
| Hydrolysis products of Vilsmeier reagent | Reaction with moisture | Use of anhydrous solvents and reagents. |
Experimental Protocols
Protocol 1: Industrial Scale Batch Production (Representative Model)
This protocol outlines a representative batch process for the production of this compound. Caution: The Vilsmeier-Haack reaction is highly exothermic and requires strict temperature control to prevent thermal runaway.
1. Reagents and Equipment:
-
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH) solution, 10% w/v
-
Jacketed glass-lined reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling system capable of maintaining temperatures at 0-5°C
-
Quench vessel
-
Filtration and drying equipment
2. Procedure:
-
Vilsmeier Reagent Formation:
-
Charge the jacketed reactor with anhydrous N,N-Dimethylformamide (3 molar equivalents based on the starting pyrrole).
-
Cool the DMF to 0-5°C with vigorous stirring.
-
Slowly add phosphorus oxychloride (1.1 molar equivalents) dropwise via the addition funnel, ensuring the temperature does not exceed 10°C.
-
Stir the mixture at 0-5°C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1 molar equivalent) in anhydrous dichloromethane.
-
Add the pyrrole solution to the Vilsmeier reagent solution at a controlled rate, maintaining the reaction temperature between 30-40°C.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Isolation:
-
Prepare a quench vessel with a cooled (0-10°C) 10% sodium hydroxide solution.
-
Slowly transfer the reaction mixture into the quench vessel with vigorous stirring, maintaining the temperature of the quench mixture below 20°C.
-
Continue stirring for 30-60 minutes to ensure complete hydrolysis of the intermediate.
-
Separate the organic (DCM) layer.
-
Wash the organic layer with water and then brine.
-
Concentrate the organic layer under reduced pressure to precipitate the crude product.
-
Filter the solid product and wash with a minimal amount of cold solvent (e.g., heptane or a mixture of DCM/heptane).
-
Dry the product under vacuum at 50-60°C.
-
Protocol 2: Continuous Flow Production
This protocol describes a continuous flow process for the synthesis of this compound, offering enhanced safety and process control.
1. Reagents and Equipment:
-
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH) solution, 10% w/v
-
High-pressure syringe pumps or equivalent pumping system (at least 2)
-
T-mixer or micromixer
-
Coil reactor or microreactor (e.g., PFA or stainless steel tubing) of appropriate volume for the desired residence time
-
Temperature-controlled bath or heating/cooling module for the reactor
-
Back-pressure regulator
-
Continuous liquid-liquid separator or quench vessel
-
Collection vessel
2. Procedure:
-
Reagent Preparation:
-
Stream A: Prepare a solution of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in anhydrous DMF.
-
Stream B: Prepare a solution of phosphorus oxychloride (1.05 molar equivalents to the pyrrole) in anhydrous DMF.
-
-
Reaction Setup and Execution:
-
Set the temperature of the coil reactor to the desired reaction temperature (e.g., 40-60°C).
-
Pump Stream A and Stream B at appropriate flow rates to achieve the desired stoichiometry and residence time (typically 1-3 minutes) into a T-mixer.
-
The mixed stream immediately enters the heated coil reactor where the formylation occurs.
-
The output from the reactor passes through a back-pressure regulator (to maintain a single-phase flow) and directly into a continuous quenching stream of cooled 10% sodium hydroxide solution.
-
-
Work-up and Isolation:
-
The quenched reaction mixture can be directed to a continuous liquid-liquid extraction unit for separation of the organic and aqueous phases.
-
The organic phase containing the product can be passed through a drying column.
-
The solvent can be removed in-line using a continuous evaporator or collected for subsequent batch-wise crystallization to isolate the pure product.
-
Mandatory Visualization
Caption: Vilsmeier-Haack reaction pathway for the synthesis of the target molecule.
Caption: Comparison of batch and continuous flow experimental workflows.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and established method involves a two-step process:
-
Knorr Pyrrole Synthesis: Synthesis of the precursor, Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.
-
Vilsmeier-Haack Formylation: Introduction of the formyl group onto the pyrrole ring to yield the final product.
Q2: What are the critical parameters to control during the Vilsmeier-Haack formylation to ensure high yield?
To achieve optimal results, meticulous control of the following parameters is crucial:
-
Stoichiometry: A precise molar ratio of the Vilsmeier reagent to the pyrrole substrate is essential to prevent side reactions.[1]
-
Temperature: The reaction is highly exothermic, and maintaining a low temperature, especially during reagent addition, is critical to minimize byproduct formation.[1][2]
-
Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture; therefore, the use of anhydrous solvents and reagents is mandatory.[2]
Q3: How can I monitor the progress of the Vilsmeier-Haack reaction?
The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1][2] By taking aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material and the formation of the product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction shows very low conversion to the desired product, and I have a significant amount of starting material left. What could be the cause?
-
Answer: This issue often points to an inactive Vilsmeier reagent or suboptimal reaction conditions.
-
Inactive Vilsmeier Reagent: Ensure that the N,N-dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is fresh. The Vilsmeier reagent should be prepared in situ at a low temperature (0-5 °C) and used immediately.[2]
-
Reaction Temperature: While low temperatures are generally recommended, if the reaction is sluggish, a gradual and controlled increase in temperature might be necessary.[2] Monitor any changes closely with TLC.
-
Purity of Starting Materials: Impurities in the starting pyrrole can inhibit the reaction. Ensure the precursor is of high purity.
-
Issue 2: Formation of Multiple Products Observed on TLC
-
Question: My TLC plate shows multiple spots in addition to the starting material and the desired product. What are these side products and how can I avoid them?
-
Answer: The formation of multiple products is typically due to side reactions such as di-formylation or chlorination.
-
Di-formylation: This occurs when a second formyl group is added to the pyrrole ring, usually due to an excess of the Vilsmeier reagent or prolonged reaction times.[1] Carefully control the stoichiometry of the Vilsmeier reagent to a 1:1 to 1.5:1 ratio relative to the pyrrole substrate.[1]
-
Chlorination: The Vilsmeier reagent can act as a chlorinating agent, leading to chlorinated byproducts, especially at higher temperatures.[1] Maintaining a low reaction temperature is the primary way to prevent this.[1]
-
Decomposition: Overheating or extended reaction times can lead to the decomposition of the starting material or product, resulting in a tarry residue.[2]
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am struggling to isolate a pure product from the reaction mixture. What are the best practices for work-up and purification?
-
Answer: Proper work-up and purification are critical for obtaining a high-purity product.
-
Work-up: The reaction is typically quenched by pouring the mixture into a cold aqueous solution of a base, such as sodium bicarbonate or sodium acetate, to neutralize the acid and hydrolyze the intermediate iminium salt.[2]
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water.[3]
-
Silica Gel Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed.[2]
-
Data Presentation
Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution
| Molar Ratio (Vilsmeier Reagent : Pyrrole) | Mono-formylated Product Yield (%) | Di-formylated Product Yield (%) |
| 1.0 : 1.0 | 85 | 5 |
| 1.5 : 1.0 | 90 | 10 |
| 2.0 : 1.0 | 75 | 25 |
Note: Yields are approximate and can vary based on specific reaction conditions.
Table 2: Characterization Data for this compound
| Analysis | Result |
| ¹H-NMR (DMSO-d₆) | δ 1.25 (t, 3H, CH₃), 2.44 (s, 3H, CH₃), 2.48 (s, 3H, CH₃), 4.16 (q, 2H, CH₂), 9.59 (s, 1H, CHO), 12.15 (br s, 1H, NH)[4] |
| Mass Spectrometry | m/z 195 [M+H]⁺[5] |
| Molecular Formula | C₁₀H₁₃NO₃[6] |
| Molecular Weight | 195.22 g/mol [4] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (Knorr Pyrrole Synthesis)
This protocol is a generalized procedure based on the principles of the Knorr pyrrole synthesis.
-
Preparation of Ethyl 2-oximinoacetoacetate: Dissolve ethyl acetoacetate in glacial acetic acid. While maintaining the temperature between 5-7 °C with an ice bath, slowly add a saturated aqueous solution of sodium nitrite.[7]
-
Reduction and Cyclization: To the solution of ethyl 2-oximinoacetoacetate, gradually add zinc dust. The reaction is exothermic and should be controlled.[8] Following the addition, the mixture is typically heated to reflux for about an hour.[7]
-
Work-up and Isolation: The hot reaction mixture is poured into a large volume of water to precipitate the crude product.[7] The solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from ethanol.[7]
Protocol 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise, ensuring the temperature remains below 10 °C.[2] Stir the mixture at this temperature for 30 minutes.
-
Formylation Reaction: Dissolve Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in an anhydrous solvent such as dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[1]
-
Reaction Monitoring: Allow the reaction to proceed at a controlled temperature and monitor its progress by TLC until the starting material is consumed (typically 1-4 hours).[1][2]
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium acetate.[2]
-
Isolation and Purification: Extract the product with an organic solvent (e.g., DCM or ethyl acetate).[2] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by crystallization from an appropriate solvent.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield and impurity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 4. This compound | 2199-59-9 [m.chemicalbook.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Vilsmeier-Haack Synthesis of 2,5-dimethyl-1H-(p-tolyl)-pyrrole-3-carboxaldehyde [orgspectroscopyint.blogspot.com]
- 6. 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester [webbook.nist.gov]
- 7. google.com [google.com]
- 8. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
Purification of crude Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate by recrystallization
Technical Support Center: Purification of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
This guide provides troubleshooting advice and detailed protocols for the purification of crude this compound via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the recommended solvent for recrystallizing crude this compound?
A1: Based on documented procedures, ethyl acetate is a highly effective solvent for this compound.[1][2] For removing colored impurities, the use of activated carbon (charcoal) during the hot filtration step is also recommended.[1][2] Other potential solvents for pyrrole derivatives include alcohols (like ethanol or 2-propanol) or mixed solvent systems such as ethanol/water.[3][4][5] A systematic solvent screening with small amounts of crude material is the best approach to identify the ideal solvent for your specific batch.[6]
Q2: My compound will not fully dissolve in the hot solvent, even after adding a large volume. What should I do?
A2: There are two likely causes:
-
Insoluble Impurities: The undissolved solid may be an insoluble impurity. If the bulk of your desired compound has dissolved, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.[7][8]
-
Incorrect Solvent Choice: The solvent may simply be a poor choice for your compound. The ideal recrystallization solvent should dissolve the compound completely at its boiling point but poorly at low temperatures.[6] If the compound has very low solubility even when hot, you should recover your material by evaporating the solvent and attempt the recrystallization with a different solvent system.[9]
Q3: The solution has cooled, but no crystals have formed. What went wrong?
A3: This is a common issue in recrystallization, usually due to one of the following:
-
Too Much Solvent: This is the most frequent cause.[9] If an excessive amount of solvent was used, the solution may not be supersaturated upon cooling, preventing crystallization. To fix this, gently heat the solution to boil off some of the solvent, then allow it to cool again.[9][10]
-
Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleation site). You can induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. This creates microscopic scratches that can serve as nucleation sites.[8][9]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[8]
-
-
Slow Crystallization Process: Some compounds crystallize very slowly. Be patient and allow the solution to stand undisturbed for a longer period.[7] Placing the flask in an ice bath can promote crystallization after it has cooled to room temperature.[7]
Q4: My product "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid or gummy substance instead of solid crystals. This can happen if the solution is cooled too quickly or if it contains a high level of impurities.[9] To resolve this, reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to ensure the saturation point is reached at a lower temperature, and then allow the solution to cool much more slowly.[9][10] Insulating the flask can help achieve a gradual temperature drop.
Q5: My final yield is very low. What are the potential causes?
A5: A low recovery can result from several factors:
-
Excessive Solvent: Using too much solvent will cause a significant portion of your product to remain dissolved in the mother liquor even after cooling.[9][10]
-
Premature Crystallization: If the solution cools too much during hot filtration, the product can crystallize in the filter paper along with the impurities, leading to product loss.
-
Excessive Use of Charcoal: While activated carbon is excellent for removing colored impurities, using too much can lead to the adsorption of your desired compound, thereby reducing the yield.[10]
-
Incomplete Crystallization: Ensure the solution is sufficiently cold (e.g., by using an ice bath after room temperature cooling) to maximize the precipitation of the solid.[7]
Q6: How do I know if my recrystallized product is pure?
A6: A simple and effective way to assess purity is by melting point analysis. A pure crystalline solid will have a sharp and narrow melting point range (typically <2°C) that is close to the literature value. An impure sample will typically melt over a broader temperature range and at a lower temperature than the pure compound.[7][8] Visual inspection is also useful; pure crystals should appear uniform with shiny surfaces.[7]
Quantitative Data Summary
The table below summarizes key parameters relevant to the recrystallization of this compound and related compounds.
| Parameter | Value / Solvent System | Compound Context | Notes | Reference |
| Primary Recrystallization Solvent | Ethyl Acetate | This compound | Often used with activated carbon to obtain colorless needles from a gray precipitate. | [1][2] |
| Alternative Solvent System | Ethanol / Water | N-substituted derivative of the title compound | A hot mixture (60-70°C) was used, suggesting alcohol/water systems are viable. | [3] |
| Alternative Solvent | 2-Propanol | Heterocyclic pyrrole derivative | Used to recrystallize a final product after synthesis. | [4] |
| Physical Appearance | Colorless Needles | Pure this compound | The expected form after successful purification. | [2] |
Detailed Experimental Protocol: Recrystallization from Ethyl Acetate
This protocol outlines the steps for purifying crude this compound using ethyl acetate.
Materials:
-
Crude this compound
-
Ethyl Acetate (reagent grade)
-
Activated Carbon (e.g., Darco)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Filter paper and filter funnel (stemless or short-stemmed)
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethyl acetate, just enough to create a slurry. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethyl acetate until the solid just completely dissolves. Avoid adding a large excess of solvent.[5][8]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated carbon (a spatula tip is usually sufficient). Swirl the flask and gently reheat to boiling for a few minutes. Using too much carbon will reduce your yield.[10]
-
Hot Filtration: Pre-heat a second Erlenmeyer flask and a stemless filter funnel containing fluted filter paper. Quickly filter the hot solution through the pre-heated setup to remove the activated carbon and any other insoluble impurities. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[7]
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of large, pure crystals.[5][7]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 15-20 minutes to maximize the precipitation of the solid from the solution.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry completely. A vacuum oven at a low temperature can also be used.
Visual Workflow
The following diagram illustrates a troubleshooting workflow for common issues encountered during recrystallization.
Caption: A troubleshooting flowchart for the recrystallization process.
References
- 1. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 4. jmest.org [jmest.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. The synthesis is typically a two-step process: the Knorr pyrrole synthesis to form the pyrrole ring, followed by the Vilsmeier-Haack formylation to introduce the aldehyde group. This guide addresses common impurities and challenges encountered during these stages.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Common impurities can arise from both the initial Knorr pyrrole synthesis of the ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate intermediate and the subsequent Vilsmeier-Haack formylation step.
-
From Knorr Pyrrole Synthesis:
-
Furan byproducts: Formation of furan derivatives is a prevalent side reaction, particularly under strongly acidic conditions.[1]
-
Unreacted starting materials: Residual ethyl acetoacetate and the α-aminoketone precursor can be present.
-
Products of self-condensation: α-Aminoketones are prone to self-condensation, leading to undesired side products.[2]
-
Polymeric/tar-like substances: These can form at elevated temperatures or in the presence of strong acids.
-
-
From Vilsmeier-Haack Formylation:
-
Di-formylated pyrrole: Over-reaction can lead to the introduction of a second formyl group.
-
Unreacted ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: Incomplete formylation will leave the starting material in the product mixture.
-
Chlorinated impurities: The use of phosphorus oxychloride (POCl₃) in the Vilsmeier reagent can occasionally result in chlorinated byproducts.
-
Positional isomers: While formylation is highly favored at the 5-position of the 2,4-dimethyl-1H-pyrrole-3-carboxylate, trace amounts of other isomers may form.
-
Q2: How can I minimize the formation of furan byproducts during the Knorr pyrrole synthesis?
A2: The formation of furan byproducts is catalyzed by strong acids.[1] To minimize this side reaction, it is crucial to control the pH of the reaction medium. The Paal-Knorr synthesis, a related reaction, shows that reactions at a pH below 3 can favor furan formation.[3][4] Therefore, using milder acidic conditions, such as acetic acid, is recommended.[2]
Q3: My Vilsmeier-Haack formylation is giving a significant amount of di-formylated product. How can I improve the selectivity for mono-formylation?
A3: Di-formylation is a common issue with electron-rich pyrroles. To enhance the selectivity for the desired mono-formylated product, you should carefully control the stoichiometry of the Vilsmeier reagent (formed from DMF and POCl₃). A molar ratio of the Vilsmeier reagent to the pyrrole substrate of 1:1 to 1.1:1 is a good starting point. Adding the Vilsmeier reagent dropwise to the pyrrole solution at a low temperature (e.g., 0-5 °C) can also help to control the reaction.
Q4: What are the recommended methods for purifying the final product?
A4: The most common and effective method for purifying this compound is recrystallization.[5] Suitable solvents for recrystallization include ethanol and ethyl acetate.[5][6] For persistent impurities, column chromatography on silica gel may be employed. One reported method involves recrystallization from ethyl acetate containing activated carbon (Darco) to yield colorless needles.[5][7]
Troubleshooting Guides
Knorr Pyrrole Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Furan byproduct formation. | Maintain a weakly acidic pH; avoid strong acids. |
| Self-condensation of α-aminoketone. | Prepare the α-aminoketone in situ from its oxime precursor.[2] | |
| Incomplete reaction. | Ensure adequate reaction time and temperature as per the protocol. Monitor reaction progress by TLC. | |
| Dark, Tarry Product | Polymerization at high temperatures. | Maintain the recommended reaction temperature; avoid excessive heating. |
| Highly acidic conditions. | Use a milder acid catalyst like acetic acid. | |
| Presence of Starting Materials in Product | Insufficient reaction time or temperature. | Increase reaction time or temperature moderately, while monitoring for side product formation. |
| Incorrect stoichiometry. | Ensure the correct molar ratios of reactants are used. |
Vilsmeier-Haack Formylation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | Ensure the Vilsmeier reagent is properly formed before adding the pyrrole. Monitor the reaction by TLC until the starting material is consumed. |
| Degradation of product during workup. | Perform the aqueous workup promptly after the reaction is complete to hydrolyze the intermediate iminium salt. | |
| Presence of Di-formylated Impurity | Excess Vilsmeier reagent. | Use a stoichiometric amount (1.0-1.1 equivalents) of the Vilsmeier reagent. |
| High reaction temperature. | Maintain a low temperature (0-5 °C) during the addition of the Vilsmeier reagent. | |
| Product is Difficult to Purify | Presence of chlorinated byproducts. | Ensure a thorough aqueous workup to hydrolyze any reactive chlorine species. Consider alternative Vilsmeier reagents if the problem persists. |
| Tarry consistency. | This may indicate decomposition. Ensure the reaction is not overheating and that the workup is performed without delay. |
Data Presentation
Table 1: Summary of Reaction Conditions and Typical Yields
| Reaction Step | Key Reagents | Typical Solvent | Typical Temperature | Typical Yield | Reported Purity |
| Knorr Pyrrole Synthesis | Ethyl acetoacetate, α-aminoketone (or precursor), Acetic Acid, Zinc | Acetic Acid | Reflux | ~30-77% | >96% (HPLC)[8] |
| Vilsmeier-Haack Formylation | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, DMF, POCl₃ | Dichloromethane or 1,2-dichloroethane | 0 °C to Room Temperature | - | - |
Note: Yields can vary significantly based on the specific protocol and scale.
Experimental Protocols
Protocol 1: Knorr Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (Illustrative)
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Preparation of the α-amino-ketone precursor: Dissolve ethyl acetoacetate in glacial acetic acid. Cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite in water to form ethyl 2-oximinoacetoacetate.
-
Reduction and Cyclization: To a separate flask containing ethyl acetoacetate in glacial acetic acid, gradually add the oxime solution and zinc dust.[2]
-
The reaction is exothermic and may require cooling to maintain control.[2]
-
After the addition is complete, the mixture may be refluxed for a period to ensure completion.
-
Work-up: Pour the hot reaction mixture into a large volume of water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from ethanol to obtain the purified ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.[6]
Protocol 2: Vilsmeier-Haack Formylation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (Illustrative)
-
Formation of the Vilsmeier Reagent: In a flame-dried flask under an inert atmosphere, add phosphorus oxychloride (POCl₃) dropwise to chilled (0 °C) N,N-dimethylformamide (DMF). Stir the mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in a dry solvent like dichloromethane (DCM) or 1,2-dichloroethane.
-
Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a cold aqueous solution of a base like sodium acetate or sodium carbonate to neutralize the acid and hydrolyze the intermediate.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.[5]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for common issues in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for the Formylation of Pyrroles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the formylation of pyrroles.
Troubleshooting Guides
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds like pyrroles.[1][2][3] It involves the use of a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][4]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Insufficiently activated pyrrole: Electron-withdrawing groups on the pyrrole ring decrease its nucleophilicity.[5] - Decomposition of Vilsmeier reagent: The reagent is sensitive to moisture. - Low reaction temperature: The reaction may be too sluggish for less reactive substrates. | - For deactivated pyrroles, consider using a larger excess of the Vilsmeier reagent or a higher reaction temperature.[6] - Ensure all glassware is oven-dried and reagents and solvents are anhydrous. - Gradually increase the reaction temperature (e.g., to 70-80 °C) while monitoring the reaction by TLC.[6] |
| Formation of Multiple Products | - Di- or tri-formylation: Highly activated pyrroles can undergo multiple formylations. - Lack of regioselectivity: Substitution can occur at different positions on the pyrrole ring. | - Carefully control the stoichiometry; use a 1:1 to 1.5:1 ratio of Vilsmeier reagent to the pyrrole substrate. - Steric hindrance from large N-substituents can favor formylation at the β-position.[7][8] |
| Polymerization/Tarry Residue | - Reaction overheating: The Vilsmeier-Haack reaction is exothermic.[6] - Acidic work-up conditions: Pyrroles are prone to polymerization in strong acid. | - Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrrole substrate. Use an ice bath.[6] - Pour the reaction mixture onto crushed ice and neutralize carefully with a mild base like sodium bicarbonate or sodium acetate solution during work-up.[6] |
| Chlorinated Byproducts | - Excess POCl₃ or prolonged reaction time. | - Use a minimal excess of POCl₃. - Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Duff Reaction
The Duff reaction employs hexamethylenetetramine as the formylating agent and is typically used for the ortho-formylation of phenols.[9][10] Its application to pyrroles is less common and can be inefficient.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Low reactivity of pyrrole: The Duff reaction generally requires highly activated substrates.[4] | - This method is often not ideal for simple pyrroles. Consider the Vilsmeier-Haack or Rieche reaction for better yields. |
| Mixture of Isomers | - Formylation at multiple positions. | - For substituted phenols, the reaction typically shows a strong preference for ortho-formylation.[7] For pyrroles, regioselectivity can be poor. |
| Di-formylation | - Highly activated substrate. | - Adjust the stoichiometry by reducing the amount of hexamethylenetetramine relative to the substrate.[9] |
Frequently Asked Questions (FAQs)
Q1: Which formylation method is best for my pyrrole derivative?
A1: The choice of method depends on the substituents on your pyrrole.
-
For electron-rich or unsubstituted pyrroles: The Vilsmeier-Haack reaction is generally the most effective and high-yielding method.[4]
-
For pyrroles with acid-sensitive functional groups: A milder method like the Rieche formylation using dichloromethyl methyl ether and a Lewis acid (e.g., TiCl₄ or SnCl₄) may be preferable to avoid degradation.[2][11]
-
For achieving ortho-formylation on a phenol-substituted pyrrole: The Duff reaction could be considered, although yields may be low.[9]
Q2: How can I control the regioselectivity of the formylation?
A2: Regioselectivity in pyrrole formylation is influenced by both electronic and steric factors.
-
Electronic Effects: In unsubstituted pyrrole, electrophilic substitution, including formylation, is strongly favored at the α-position (C2 or C5) due to the greater stability of the cationic intermediate.[4]
-
Steric Effects: Large substituents on the nitrogen atom or adjacent ring carbons can hinder attack at the α-position, leading to an increased proportion of the β-formylated product (C3 or C4).[7][8]
Q3: My Vilsmeier-Haack reaction turns into a dark tar. What's happening and how can I prevent it?
A3: The formation of a tarry residue is a common sign of pyrrole polymerization, which is often induced by excessive heat or strong acidic conditions.[6] To prevent this:
-
Control the temperature: Prepare the Vilsmeier reagent at 0-5 °C and add your pyrrole solution slowly while maintaining this temperature.
-
Careful work-up: Quench the reaction by pouring it into a vigorously stirred mixture of ice and a weak base solution (e.g., sodium acetate or sodium bicarbonate) to neutralize the strong acids present.[12]
Q4: What is the appearance of the Vilsmeier reagent?
A4: The Vilsmeier reagent, a chloroiminium salt, is formed from DMF and an acid chloride like POCl₃.[1] While the pure reagent is often described as colorless or a white solid, it can appear as a viscous, faintly yellow to orange or even red solution or slurry, potentially due to minor impurities in the starting materials.[13]
Experimental Protocols
Vilsmeier-Haack Formylation of Pyrrole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Pyrrole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM) (optional, as a solvent for the substrate)
-
Sodium acetate
-
Crushed ice
-
Deionized water
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.0 equiv.). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1 equiv.) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30-60 minutes.
-
Formylation: Dissolve the pyrrole (1.0 equiv.) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and a saturated solution of sodium acetate. Stir until the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation/recrystallization.
Spectroscopic Data for 2-Formylpyrrole:
-
Appearance: Colorless to pale yellow crystals.
-
Melting Point: 43-46 °C.
-
Boiling Point: 217-219 °C.
-
¹H NMR (CDCl₃): δ 9.51 (s, 1H, CHO), 8.90 (br s, 1H, NH), 7.08 (m, 1H, H5), 6.90 (m, 1H, H3), 6.31 (m, 1H, H4).
-
¹³C NMR (CDCl₃): δ 179.1, 132.5, 125.0, 122.3, 111.1.
-
IR (KBr, cm⁻¹): 3260 (N-H), 1660 (C=O).
Rieche Formylation of Pyrrole (General Procedure)
The Rieche formylation offers a milder alternative to the Vilsmeier-Haack reaction.[2][3]
Materials:
-
Pyrrole
-
Dichloromethyl methyl ether (Cl₂CHOMe)
-
Lewis acid (e.g., TiCl₄, SnCl₄, AlCl₃)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the pyrrole (1.0 equiv.) in anhydrous dichloromethane. Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Addition of Reagents: Add the Lewis acid (e.g., TiCl₄, 1.1 equiv.) dropwise to the stirred solution. Then, add dichloromethyl methyl ether (1.1 equiv.) dropwise.
-
Reaction: Stir the mixture at the same temperature and monitor the reaction progress by TLC.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Visualizations
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Rieche formylation - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. acgpubs.org [acgpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 13. 2-formyl pyrrole, 1003-29-8 [thegoodscentscompany.com]
Technical Support Center: Synthesis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. This key intermediate is crucial in the synthesis of various pharmaceuticals, including the tyrosine kinase inhibitor Sunitinib. The following information is designed to help you navigate potential challenges and optimize your synthetic protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the Vilsmeier-Haack formylation reaction.
| Observed Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. - Inefficient work-up and purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Maintain the recommended reaction temperature. For the Vilsmeier-Haack reaction, this is typically between 0°C and room temperature. - Ensure anhydrous conditions, as moisture can decompose the Vilsmeier reagent. - Use a gentle work-up procedure, avoiding strong acids or bases that could degrade the product. - Optimize the purification method (e.g., recrystallization solvent system, chromatography conditions). |
| Presence of Unreacted Starting Material | - Insufficient Vilsmeier reagent. - Low reaction temperature or short reaction time. - Poor quality of reagents (e.g., wet DMF or POCl₃). | - Use a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent. - Allow the reaction to proceed for a sufficient duration, monitoring by TLC/HPLC. - Use freshly distilled and anhydrous solvents and reagents. |
| Formation of a Second Isomeric Product | - The Vilsmeier-Haack reaction can potentially yield the 4-formyl regioisomer in addition to the desired 5-formyl product. | - The regioselectivity of the Vilsmeier-Haack reaction on substituted pyrroles is influenced by steric and electronic factors. For 2,4-dialkyl-3-ethoxycarbonylpyrroles, formylation at the 5-position is generally favored. - Careful control of reaction temperature can sometimes influence regioselectivity. - The isomers can often be separated by column chromatography or fractional crystallization. |
| Evidence of Diformylation | - Use of a large excess of the Vilsmeier reagent. - Elevated reaction temperatures. | - Use a controlled amount of the Vilsmeier reagent (1.1-1.2 equivalents). - Maintain a low reaction temperature (0-10°C) to minimize over-reaction. |
| Product is a Dark Oil or Discolored Solid | - Formation of polymeric byproducts due to acidic conditions. - Incomplete hydrolysis of the intermediate iminium salt. - Presence of colored impurities from the starting materials or reagents. | - Ensure the reaction is quenched properly by pouring it into ice-cold water or a mild base solution (e.g., sodium bicarbonate). - During work-up, ensure complete hydrolysis of the iminium salt. This can be facilitated by stirring the aqueous mixture for an extended period. - Purify the crude product by recrystallization, potentially with the use of activated carbon to remove colored impurities.[1] |
| Presence of Chlorine-Containing Impurities | - Incomplete hydrolysis of the intermediate chloroiminium species. - Side reactions involving the Vilsmeier reagent. | - Ensure thorough hydrolysis during the work-up procedure. - Purification by column chromatography can effectively remove these types of impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most widely used method is the Vilsmeier-Haack formylation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. This reaction utilizes a Vilsmeier reagent, typically prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3][4][5]
Q2: What are the critical parameters to control during the Vilsmeier-Haack reaction to ensure a good yield and purity?
The critical parameters include:
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents and reagents must be used.
-
Temperature: The reaction is typically carried out at low temperatures (0°C to room temperature) to control the reaction rate and minimize side reactions.
-
Stoichiometry: A slight excess of the Vilsmeier reagent is generally used to drive the reaction to completion. However, a large excess can lead to diformylation.
-
Work-up Procedure: The reaction mixture should be quenched by pouring it into ice-water or a cold, dilute basic solution to hydrolyze the intermediate iminium salt and neutralize the acidic components.
Q3: I see an unexpected peak in my NMR spectrum. What could it be?
An unexpected peak could be due to several possibilities:
-
Unreacted Starting Material: Compare the spectrum with that of your starting material, Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.
-
Regioisomer: The formation of the 4-formyl isomer is a possibility. The chemical shifts of the pyrrole ring protons and the formyl proton would differ between the two isomers.
-
Diformylated Product: If two formyl proton signals are observed, diformylation may have occurred.
-
Solvent Residues: Check for common laboratory solvents.[6]
Q4: How can I purify the crude this compound?
Common purification methods include:
-
Recrystallization: This is often an effective method for removing minor impurities. Suitable solvents include ethanol, ethyl acetate, or mixtures of these with hexanes. The use of activated carbon can help remove colored impurities.[1]
-
Column Chromatography: For separating regioisomers or other closely related impurities, column chromatography on silica gel is a standard technique. A mixture of ethyl acetate and hexanes is a common eluent system.
-
Extraction-Adsorption: For certain impurities, a method involving dissolving the crude product in a mixture of an organic solvent and water, followed by treatment of the organic phase with silica gel, can be effective.[7][8]
Q5: Are there any specific impurities I should be aware of that could affect downstream reactions, such as the synthesis of Sunitinib?
Yes, impurities in this starting material can be carried through to the final active pharmaceutical ingredient. Process-related impurities in Sunitinib synthesis can arise from the starting materials.[9][10] One patent mentions the presence of a "desethyl impurity" in a downstream intermediate, which could potentially originate from impurities in the starting pyrrole.[8] Therefore, ensuring the high purity of this compound is critical.
Quantitative Data Summary
The following table summarizes key quantitative data for the starting material and the desired product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | C₉H₁₃NO₂ | 167.21 | 75-76 | Pale-gray solid |
| This compound | C₁₀H₁₃NO₃ | 195.21[11] | Not consistently reported | Colorless needles or gray precipitate[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general representation based on literature procedures.[12]
-
Preparation of Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.1 equivalents). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.05 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (CH₂Cl₂). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexanes:ethyl acetate).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Potential diformylation side reaction pathway.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 8. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 9. veeprho.com [veeprho.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. This compound | C10H13NO3 | CID 137485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in pyrrole carboxylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates in pyrrole carboxylation experiments.
Troubleshooting Guides
This section is organized by specific carboxylation methods and addresses common issues in a question-and-answer format.
Reimer-Tiemann Reaction
Question 1: I am getting a very low yield of the desired pyrrole-2-aldehyde. What are the common causes?
Answer: Low yields in the Reimer-Tiemann reaction of pyrroles are a known issue and can be attributed to several factors[1][2].
-
Formation of Dichlorocarbene: The reaction relies on the in-situ generation of dichlorocarbene from chloroform and a strong base.[3][4] Inefficient generation of this reactive intermediate will directly impact your yield. Ensure your chloroform is free of acidic impurities and your base is of high quality and concentration.
-
Reaction Conditions: The reaction is typically biphasic, and efficient mixing is crucial for mass transfer between the aqueous and organic layers.[1][4] Vigorous stirring is necessary. The reaction can also be highly exothermic, so careful temperature control is important to prevent thermal runaway.[4][5]
-
Substrate Decomposition: Pyrroles can be unstable under strongly basic and high-temperature conditions, leading to polymerization or degradation.[6][7]
Question 2: I am observing a significant amount of 3-chloropyridine as a byproduct. How can I minimize its formation?
Answer: The formation of 3-chloropyridine is a classic side reaction in the Reimer-Tiemann reaction with pyrroles, known as the Ciamician-Dennstedt rearrangement.[1][2][6] This occurs when the dichlorocarbene intermediate undergoes a [2+1] cycloaddition with the pyrrole ring, followed by rearrangement.[6]
To minimize this side reaction:
-
Control Reaction Temperature: Lowering the reaction temperature may favor the desired formylation over the rearrangement.
-
Choice of Base: The strength and concentration of the base can influence the reaction pathway. Experiment with different bases or concentrations to find the optimal conditions for your specific substrate.
-
Protecting Groups: Introducing an electron-withdrawing protecting group on the pyrrole nitrogen can sometimes suppress this side reaction.[8][9][10]
Kolbe-Schmitt Reaction
Question 1: My Kolbe-Schmitt reaction with pyrrole is not proceeding, or the conversion is very low. What should I check?
Answer: The Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide or a similar electron-rich species with carbon dioxide, can be adapted for pyrroles.[11][12][13] Low conversion can stem from several issues:
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Formation of the Pyrrolide Anion: The reaction requires the deprotonation of the pyrrole N-H with a strong base to form the nucleophilic pyrrolide anion.[6] Ensure your base is strong enough (e.g., sodium hydride, potassium carbonate under pressure) and that your solvent is anhydrous.[13][14]
-
Carbon Dioxide Pressure and Temperature: This reaction often requires high pressure of carbon dioxide and elevated temperatures to proceed efficiently.[11][14][15] Insufficient pressure or temperature will result in low or no conversion.
-
Moisture: The presence of water can decrease the yield of the product, so ensure all reactants and solvents are thoroughly dried.[13]
Question 2: The carboxylation is occurring, but I am getting a mixture of isomers. How can I improve the regioselectivity?
Answer: The regioselectivity of the Kolbe-Schmitt reaction (carboxylation at C2 vs. C3) can be influenced by the reaction conditions.
-
Counterion: The choice of the metal counterion from the base can influence the position of carboxylation. For phenols, smaller counterions like sodium favor ortho-substitution.[13] A similar effect may be observed with pyrroles.
-
Temperature: The reaction temperature can also affect the regioselectivity.[11] A systematic variation of the temperature may help in favoring one isomer over the other.
Vilsmeier-Haack Reaction
Question 1: The Vilsmeier-Haack formylation of my pyrrole is giving a low yield. What are the critical parameters to optimize?
Answer: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like pyrrole.[16][17] Low yields can often be traced back to the following:
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Vilsmeier Reagent Formation: The active formylating agent, the Vilsmeier reagent, is formed in situ from a substituted amide (like DMF) and an acid chloride (like POCl₃).[17][18] Ensure the reagents are of high purity and the reaction is performed under anhydrous conditions.
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Reaction Temperature: The initial formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the pyrrole ring are temperature-sensitive. The reaction is often started at a low temperature and then allowed to warm up.
-
Stoichiometry: The molar ratio of the pyrrole substrate to the Vilsmeier reagent is crucial. An excess of the reagent can sometimes lead to side reactions.[19]
Question 2: My pyrrole substrate has electron-withdrawing groups, and the reaction is very slow or doesn't work. What can I do?
Answer: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its efficiency is highly dependent on the electron density of the pyrrole ring.[16] Electron-withdrawing groups on the pyrrole ring decrease its nucleophilicity, making it less reactive towards the Vilsmeier reagent.[20]
-
Harsher Reaction Conditions: You might need to use higher temperatures or longer reaction times.
-
Alternative Formylating Agents: For less reactive substrates, more potent formylating agents might be required.
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Protecting Group Strategy: If the electron-withdrawing group is a protecting group, consider switching to a more suitable one that has less of an electron-withdrawing effect.[8][9][10]
Data Presentation
Table 1: Influence of Reaction Parameters on Pyrrole Carboxylation Yield
| Carboxylation Method | Parameter | Condition | Effect on Yield | Reference |
| Reimer-Tiemann | Temperature | Elevated | Can increase reaction rate but may also promote side reactions like the Ciamician-Dennstedt rearrangement. | [1][2] |
| Base Concentration | 10-40% aq. NaOH | Sufficiently high concentration is needed to generate dichlorocarbene effectively. | [2] | |
| Kolbe-Schmitt | CO₂ Pressure | 70-100 atm | High pressure is generally required for good conversion. | [11][14] |
| Temperature | 100-125 °C | High temperature is necessary to drive the reaction. | [11][14] | |
| Vilsmeier-Haack | Reagent Ratio | 1:1 to 1:1.5 | Optimal ratio depends on the substrate's reactivity. | [19] |
| Solvent | Dichloromethane, DMF | Anhydrous conditions are critical. | [18] | |
| Enzymatic | Bicarbonate Conc. | 50-500 mM | Yield can be sensitive to bicarbonate concentration. | [21] |
Experimental Protocols
Protocol 1: General Procedure for Reimer-Tiemann Carboxylation of Pyrrole
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In a round-bottom flask equipped with a condenser and a mechanical stirrer, dissolve the pyrrole substrate in a suitable organic solvent (e.g., toluene).
-
Add an aqueous solution of a strong base (e.g., 20-40% NaOH).
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Cool the biphasic mixture in an ice bath and add chloroform dropwise with vigorous stirring.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50-70 °C) for several hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture, and carefully acidify with dilute HCl.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Kolbe-Schmitt Carboxylation of Pyrrole
-
In a high-pressure autoclave, add the pyrrole substrate and a suitable base (e.g., potassium carbonate).[14]
-
Add a dry, high-boiling point solvent (e.g., glycerol or a polar aprotic solvent).
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Seal the autoclave, purge with CO₂, and then pressurize with CO₂ to the desired pressure (e.g., 70-100 atm).[11][14]
-
Heat the mixture to the required temperature (e.g., 100-150 °C) with stirring for the specified reaction time.[14]
-
After the reaction, cool the autoclave to room temperature and carefully vent the CO₂.
-
Transfer the reaction mixture to a beaker, dilute with water, and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry. Further purification can be done by recrystallization.
Protocol 3: General Procedure for Vilsmeier-Haack Formylation of Pyrrole
-
In a flame-dried, three-necked flask under an inert atmosphere, place anhydrous DMF.
-
Cool the DMF in an ice bath and add phosphorus oxychloride (POCl₃) dropwise with stirring.[18]
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of the pyrrole substrate in an anhydrous solvent (e.g., dichloromethane or DMF) dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice and basify with an aqueous solution of sodium hydroxide or sodium carbonate.
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Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low conversion rates in pyrrole carboxylation.
Caption: Simplified mechanism of the Reimer-Tiemann reaction on pyrrole.
Caption: Mechanism of the Kolbe-Schmitt carboxylation of pyrrole.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation of pyrrole.
Frequently Asked Questions (FAQs)
Question: How do electron-donating or electron-withdrawing substituents on the pyrrole ring affect carboxylation?
Answer: The electronic nature of substituents on the pyrrole ring has a significant impact on its reactivity in carboxylation reactions, which are typically electrophilic aromatic substitutions.
-
Electron-Donating Groups (EDGs): EDGs (e.g., alkyl, alkoxy groups) increase the electron density of the pyrrole ring, making it more nucleophilic and generally increasing the rate of electrophilic carboxylation reactions.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., nitro, cyano, carbonyl groups) decrease the electron density of the ring, making it less reactive towards electrophiles.[20] Reactions with pyrroles bearing EWGs often require harsher conditions (higher temperatures, longer reaction times, or stronger reagents) to achieve good conversion.[20]
Question: What is the role of N-protecting groups in pyrrole carboxylation, and how do I choose one?
Answer: N-protecting groups are often essential in pyrrole chemistry for several reasons:
-
Stability: They can enhance the stability of the pyrrole ring towards oxidative degradation.[8][9]
-
Reactivity Modulation: Electron-withdrawing protecting groups (e.g., sulfonyl groups) can reduce the reactivity of the pyrrole, which can be useful in preventing side reactions.[10]
-
Blocking N-Deprotonation: They prevent deprotonation of the N-H, which can be important in certain reaction conditions.[8][9]
The choice of protecting group depends on the specific reaction:
-
For reactions requiring a highly nucleophilic pyrrole, a less electron-withdrawing protecting group might be preferable.
-
For reactions where stability is a concern, or where side reactions need to be suppressed, a more robust, electron-withdrawing group like a tosyl or nosyl group may be a good choice.[10]
-
The protecting group must also be stable to the reaction conditions and easily removable afterward.
Question: Are there any enzymatic or biocatalytic methods for pyrrole carboxylation?
Answer: Yes, enzymatic methods for pyrrole carboxylation are an emerging area of research. These methods offer the potential for greener and more selective transformations. For instance, the use of UbiD-type decarboxylases in combination with carboxylic acid reductases has been shown to produce pyrrole-2-carbaldehyde from pyrrole and CO₂.[21] However, these methods can suffer from low yields due to product instability.[21]
Question: My desired product, a pyrrole-2-carboxylic acid, is prone to decarboxylation. How can I prevent this?
Answer: Pyrrole-2-carboxylic acid can undergo decarboxylation, particularly under acidic conditions and at elevated temperatures.[22] To minimize this:
-
Avoid Strong Acids: During workup and purification, use mild acidic conditions or avoid acid altogether if possible.
-
Low Temperature: Keep the temperature as low as possible during all stages of the reaction, workup, and purification.
-
pH Control: Maintaining a neutral or slightly basic pH can help to stabilize the carboxylate salt and prevent decarboxylation.[22]
Question: Can I directly carboxylate pyrrole using CO₂ without high pressure?
Answer: While high pressure is typically required for the Kolbe-Schmitt type carboxylation of pyrroles with CO₂, some research explores alternative methods.[11][14] These may include:
-
Catalytic Systems: The development of new catalysts could enable carboxylation at lower pressures.
-
Biocatalytic Methods: As mentioned, enzymatic approaches can fix CO₂ under ambient conditions, although yields may be a challenge.[21]
-
Alternative Reagents: Using other carboxylating agents besides CO₂ is another strategy, though this moves away from direct carboxylation.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. d) Reimer-Tiemann reaction, is when pyrrole reacts with a strong base and.. [askfilo.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
- 15. lscollege.ac.in [lscollege.ac.in]
- 16. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 17. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 18. ijpcbs.com [ijpcbs.com]
- 19. Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
How to remove unreacted starting material from Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. It is intended for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key pharmaceutical intermediate in high purity.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials and byproducts in the synthesis of this compound?
A1: The impurities largely depend on the synthetic route. When synthesizing from 2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate and triethyl orthoformate via a Vilsmeier-Haack type formylation, common impurities include:
-
Unreacted 2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: The starting pyrrole derivative.
-
Excess triethyl orthoformate and its hydrolysis products (ethyl formate, ethanol): Used as the formylating agent precursor.
-
Vilsmeier reagent-related byproducts: Depending on the specific reagents used (e.g., POCl₃, DMF), various phosphorous and amine-containing byproducts can be present.
-
Polymeric and colored impurities: Pyrroles can be sensitive to acidic conditions and may polymerize or degrade, leading to discoloration of the crude product.[1]
Q2: My crude product is a dark oil or sticky solid. Is this normal?
A2: Yes, it is not uncommon for the crude product of pyrrole formylation reactions to be dark and impure. The reaction conditions, particularly the use of strong acids and reagents like phosphorus oxychloride, can lead to the formation of colored byproducts and polymeric material.[1] The purification process is designed to remove these impurities.
Q3: What is the best initial purification step for a large-scale synthesis?
A3: For larger quantities, an initial aqueous work-up followed by recrystallization is often the most practical approach. Washing the crude product with water can help remove water-soluble impurities.[2][3] Subsequent recrystallization from a suitable solvent like ethyl acetate or an ethanol/water mixture can then be employed to isolate the product in higher purity.[2][3][4]
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process. A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, can be used to separate the product from starting materials and impurities. High-performance liquid chromatography (HPLC) can also be used for a more quantitative assessment of purity.[5]
Troubleshooting Guides
Problem 1: Product oils out during recrystallization.
| Possible Cause | Solution |
| The solvent is too nonpolar for the product at lower temperatures. | Add a more polar co-solvent in which the product is more soluble. For example, if using hexanes/ethyl acetate, increase the proportion of ethyl acetate. |
| The solution is cooling too rapidly. | Allow the flask to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help slow the cooling rate. |
| The presence of significant impurities is depressing the melting point and preventing crystallization. | Attempt to remove more impurities before recrystallization. This can be achieved by an additional wash, a charcoal treatment, or by passing the crude material through a short plug of silica gel. |
Problem 2: Low recovery after recrystallization.
| Possible Cause | Solution |
| The product is too soluble in the recrystallization solvent. | Choose a solvent or solvent system in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. Experiment with different solvent mixtures. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The product was filtered before crystallization was complete. | Ensure the solution has been allowed to stand for a sufficient amount of time at a low temperature to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
Problem 3: Impurities co-elute with the product during column chromatography.
| Possible Cause | Solution |
| The polarity of the eluent is too high. | Decrease the polarity of the mobile phase. A shallower gradient or isocratic elution with a less polar solvent system may improve separation. |
| The impurity has a very similar polarity to the product. | Consider using a different stationary phase, such as alumina, or a different solvent system. Sometimes, adding a small amount of a modifier, like triethylamine, to the eluent can improve separation by deactivating acidic sites on the silica gel. |
| The column is overloaded. | Use a larger column or a smaller amount of crude material. |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate
This protocol is adapted from published procedures and is a common method for purifying this compound.[2][3]
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (Darco) and heat the mixture at reflux for a few minutes.[2][3]
-
Filtration: Hot filter the solution to remove the activated carbon or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethyl acetate or hexanes, and dry them under vacuum.
Protocol 2: Column Chromatography on Silica Gel
This is a general procedure for purification by column chromatography, which can be effective for removing closely related impurities.[6]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate) and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Quantitative Data Summary
| Purification Method | Solvents | Key Parameters | Expected Recovery | Purity | Reference |
| Recrystallization | Ethyl Acetate | Use of activated carbon for decolorization.[2][3] | Moderate to High | >98% (by HPLC) | [2][3] |
| Recrystallization | Ethanol/Water | A mixture of ethanol and water can also be effective.[4] | Moderate to High | High | [4] |
| Column Chromatography | Hexanes/Ethyl Acetate | Gradient or isocratic elution. | Variable, depends on loading and separation | High | [6] |
| Aqueous Wash | Water | Initial wash to remove water-soluble impurities.[2][3] | High | Removes polar impurities | [2][3] |
Purification Workflow
Caption: Decision workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 2199-59-9 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Separation of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ijpcbs.com [ijpcbs.com]
Preventing degradation of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound during a reaction?
A1: The primary degradation pathways for this compound involve the pyrrole ring and its formyl substituent. The pyrrole ring is susceptible to strong acidic conditions and oxidation, which can lead to polymerization or ring-opening. The formyl group is prone to oxidation to a carboxylic acid and can undergo decarbonylation under certain oxidative conditions.
Q2: How can I prevent the oxidation of the formyl group?
A2: To prevent oxidation of the formyl group, it is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Additionally, avoid strong oxidizing agents unless the desired transformation requires them. If a reaction is sensitive to trace peroxides in solvents like THF or diethyl ether, using freshly distilled or peroxide-free solvents is recommended.
Q3: Is the pyrrole ring sensitive to acidic or basic conditions?
A3: Yes, the pyrrole ring can be sensitive to both acidic and basic conditions. Strong acids can lead to polymerization or decomposition of the pyrrole ring. While the ester group can be hydrolyzed under strong basic conditions, the pyrrole ring itself is generally more stable to bases than to acids. For reactions requiring acidic or basic catalysts, it is advisable to use mild or hindered bases/acids and to carefully control the reaction temperature and time.
Q4: Should I protect the pyrrole nitrogen (N-H)?
A4: Protection of the pyrrole nitrogen can enhance stability and prevent side reactions, particularly in reactions involving strong bases or electrophiles. Sulfonyl groups, such as tosyl (Ts) or benzenesulfonyl (Bs), are common protecting groups for pyrroles as they are electron-withdrawing and increase the stability of the pyrrole ring towards electrophilic attack.[1] The choice of protecting group will depend on the specific reaction conditions and the ease of its subsequent removal.
Troubleshooting Guides
Issue 1: Low yield and formation of dark, insoluble byproducts.
| Possible Cause | Troubleshooting Step | Rationale |
| Pyrrole Ring Decomposition | 1. Maintain Neutral or Slightly Basic pH: If the reaction is run under acidic conditions, consider using a milder acid or adding a non-nucleophilic base to buffer the reaction mixture. 2. Lower Reaction Temperature: Pyrrole decomposition is often accelerated at higher temperatures. 3. Degas Solvents: Remove dissolved oxygen from the reaction solvent by sparging with an inert gas. | The pyrrole ring is known to be unstable in strongly acidic environments, leading to polymerization and the formation of dark, tar-like substances.[2] Oxygen can also promote oxidative degradation pathways. |
| Oxidative Degradation | 1. Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (N₂ or Ar). 2. Use Fresh Solvents: Ethereal solvents can form peroxides upon storage, which are potent oxidizing agents. | The formyl group and the electron-rich pyrrole ring are susceptible to oxidation, which can be initiated by atmospheric oxygen or solvent impurities. |
Issue 2: Unwanted conversion of the formyl group to a carboxylic acid.
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Oxidizing Agents | 1. Purify Reagents: Ensure all starting materials and reagents are free from oxidative impurities. 2. Scrutinize Reaction Additives: Some additives or catalysts may have inherent oxidizing properties. | The aldehyde functionality is easily oxidized to a carboxylic acid. This can occur due to trace impurities or reaction conditions that are not strictly anaerobic. |
| Air Oxidation | 1. Thorough Degassing: Use techniques like freeze-pump-thaw cycles for highly sensitive reactions. | Even small amounts of oxygen can lead to the oxidation of the formyl group over the course of a reaction. |
Issue 3: Hydrolysis of the ethyl ester group.
| Possible Cause | Troubleshooting Step | Rationale | | Strongly Basic or Acidic Conditions | 1. Use Non-Aqueous Bases: If a base is required, consider using non-nucleophilic, non-aqueous bases like DBU or DIPEA. 2. Mild Acid Catalysis: If acid catalysis is necessary, opt for Lewis acids or milder Brønsted acids. 3. Control Water Content: Use anhydrous solvents and reagents to minimize water-mediated hydrolysis. | The ethyl ester is susceptible to hydrolysis under both strong acidic and basic conditions, especially in the presence of water.[3] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Requiring Mild Basic Conditions
This protocol provides a general workflow for a reaction where this compound is used as a substrate under mildly basic conditions, minimizing degradation.
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Inert Atmosphere Setup: Assemble the reaction glassware and dry it thoroughly in an oven. Allow it to cool to room temperature under a stream of dry nitrogen or argon.
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Reagent Preparation: Dissolve this compound and other reaction partners in an anhydrous, degassed solvent (e.g., THF, DMF).
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Addition of Base: Add a non-nucleophilic organic base (e.g., triethylamine, DIPEA) dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C).
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid prolonged reaction times.
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Alternative Solvents for Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, with a focus on alternative and greener solvent systems for the Vilsmeier-Haack formylation step. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the synthesis of this compound, it is employed to introduce a formyl (-CHO) group onto the pyrrole ring, a key step in building the final molecule. The reaction typically uses a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and a phosphoryl chloride (POCl₃).
Q2: What are the common solvents used for the Vilsmeier-Haack reaction and what are their drawbacks?
Conventional solvents for the Vilsmeier-Haack reaction include excess DMF, which can also act as the reagent, and chlorinated solvents like dichloromethane (DCM). Other solvents such as chloroform, benzene, toluene, and dioxane have also been employed.[1] The primary drawbacks of these solvents are their toxicity, environmental persistence, and in some cases, carcinogenicity, which drives the search for greener alternatives.
Q3: What are "green" or alternative solvents for the Vilsmeier-Haack reaction?
Recent research has focused on more environmentally benign solvent systems. These include:
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Toluene and 2-chlorotoluene: These are considered greener alternatives to chlorinated solvents for the preparation of the Vilsmeier reagent.[2]
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Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, have low toxicity, and can be recyclable.
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Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. They have negligible vapor pressure, which reduces air pollution.
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Solvent-free conditions: In some cases, the reaction can be carried out by grinding the reactants together or using microwave irradiation without any solvent, significantly reducing waste.
Q4: Are there specific deep eutectic solvents (DESs) or ionic liquids (ILs) that have been successfully used for pyrrole synthesis?
While the direct application of DESs and ILs for the Vilsmeier-Haack formylation of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is not yet widely documented in peer-reviewed literature, these solvent systems have shown promise in the synthesis of the pyrrole ring itself. For instance, various pyrrole derivatives have been synthesized with high efficiency using green methodologies.[3][4] This suggests their potential applicability in the subsequent formylation step.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or anhydrous grade DMF and POCl₃. |
| Low Reactivity of Substrate | For less reactive pyrrole derivatives, you may need to use a higher temperature or a larger excess of the Vilsmeier reagent. However, be cautious as this can lead to side reactions. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, a slight increase in temperature might be necessary. |
| Product Degradation | The work-up procedure is critical. The reaction mixture should be quenched by pouring it onto ice and then neutralized carefully. Prolonged exposure to acidic conditions can degrade the product. |
Issue 2: Formation of Multiple Products (Over-formylation)
| Potential Cause | Troubleshooting Steps |
| Excess Vilsmeier Reagent | Carefully control the stoichiometry. A 1.1 to 1.5-fold excess of the Vilsmeier reagent is a good starting point. |
| High Reaction Temperature | Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For highly activated pyrroles, this may be 0°C or even lower. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent the formation of di-formylated byproducts. |
Issue 3: Formation of Colored Impurities
| Potential Cause | Troubleshooting Steps |
| Decomposition of Reagents or Product | Ensure high-purity starting materials. The Vilsmeier reagent itself can sometimes be colored (yellow to red) due to minor impurities, but a dark, tarry reaction mixture often indicates significant decomposition. Maintain strict temperature control. |
| Improper Quenching | The quenching process should be done quickly and efficiently by pouring the reaction mixture into a large amount of crushed ice with vigorous stirring. |
Data Presentation
As the application of alternative solvents for the Vilsmeier-Haack formylation of this compound is an emerging area, a direct quantitative comparison is challenging due to the limited availability of published data. The following table provides a general comparison based on available literature for formylation reactions.
| Solvent System | Typical Temperature (°C) | Typical Reaction Time | Reported Yields | Key Advantages | Potential Challenges |
| Conventional (DMF/DCM) | 0 - Room Temperature | 1 - 4 hours | Good to Excellent | Well-established, reliable | Toxic, environmentally harmful |
| Toluene | Room Temperature - 60 | 2 - 6 hours | Good | Greener than DCM, readily available | May require higher temperatures |
| Microwave (Solvent-free) | 100 | 10 - 20 minutes | Good to Excellent[5] | Rapid, reduced waste | Requires specialized equipment |
| Deep Eutectic Solvents | Room Temperature - 80 | Variable | Potentially high | Biodegradable, recyclable, low toxicity | Optimization required, product isolation can be challenging |
| Ionic Liquids | Room Temperature - 100 | Variable | Potentially high | Low vapor pressure, reusable | High cost, potential toxicity of some ILs |
Experimental Protocols
Conventional Method: Vilsmeier-Haack Formylation in DMF/DCM
This protocol is a standard procedure for the formylation of electron-rich pyrroles.
1. Preparation of the Vilsmeier Reagent:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) to anhydrous dichloromethane (DCM).
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Cool the solution to 0°C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.
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Stir the mixture at 0°C for 30-60 minutes. The formation of a white precipitate indicates the formation of the Vilsmeier reagent.
2. Formylation Reaction:
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Dissolve Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 equivalent) in anhydrous DCM.
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Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
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Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
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Monitor the reaction progress by TLC until the starting material is consumed.
3. Work-up and Purification:
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Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
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Neutralize the mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
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Extract the product with DCM or ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Experimental workflow for the conventional Vilsmeier-Haack formylation.
Caption: Troubleshooting logic for low or no product yield in the Vilsmeier-Haack reaction.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Column chromatography conditions for purifying Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate via column chromatography. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard and most effective stationary phase for the purification of this compound is silica gel (60-120 mesh or 230-400 mesh).
Q2: Which solvent system is best for the elution of this compound?
A2: A mixture of ethyl acetate and hexane is the most commonly used and effective solvent system. A good starting point for elution is a 20-30% ethyl acetate in hexane mixture. The polarity can be adjusted based on the separation observed on a Thin Layer Chromatography (TLC) plate.
Q3: What is the expected Rf value for the pure compound?
A3: The Rf value is dependent on the specific solvent system used. In a 30% v/v ethyl acetate in hexane system, the Rf is approximately 0.25. It is always recommended to run a TLC before performing column chromatography to determine the optimal solvent system for your specific crude material.
Q4: Can this compound be purified by recrystallization?
A4: Yes, recrystallization is a viable alternative for purification. Ethyl acetate has been successfully used as a solvent for the recrystallization of this compound.[1]
Troubleshooting Guide
Problem 1: My compound is not moving from the baseline of the column.
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Question: I've loaded my crude product, but the desired compound is not eluting from the column, even with the recommended solvent system. What should I do?
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Answer: This indicates that the mobile phase is not polar enough to displace your compound from the silica gel.
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Solution 1: Increase Solvent Polarity. Gradually increase the proportion of ethyl acetate in your hexane/ethyl acetate mobile phase. You can do this in a stepwise manner (e.g., from 20% to 30%, then to 40% ethyl acetate) while monitoring the fractions by TLC.
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Solution 2: Add a More Polar Solvent. If increasing the ethyl acetate concentration is not effective or leads to co-elution of impurities, consider adding a small amount (1-2%) of a more polar solvent like methanol to your mobile phase.
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Problem 2: The purified fractions are showing signs of decomposition (e.g., color change, new spots on TLC).
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Question: My compound appears to be degrading on the silica gel column. How can I prevent this?
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Answer: Formyl-substituted pyrroles can be sensitive to the acidic nature of silica gel and can undergo oxidation.
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Solution 1: Deactivate the Silica Gel. Before packing the column, you can neutralize the acidic sites on the silica gel. This can be done by preparing a slurry of the silica gel in the initial, low-polarity mobile phase containing a small amount of a base, such as 1% triethylamine.
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Solution 2: Minimize Exposure to Air and Light. Oxidation can be promoted by air and light. Work quickly, and if possible, protect the column from direct light by wrapping it in aluminum foil.[2]
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Solution 3: Use an Alternative Stationary Phase. If decomposition persists, consider using a less acidic stationary phase, such as neutral alumina.
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Problem 3: The separation between my desired compound and an impurity is poor.
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Question: I am having trouble separating the target compound from a close-running impurity. What can I do to improve the resolution?
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Answer: Poor separation can be addressed by optimizing the chromatography conditions.
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Solution 1: Fine-tune the Solvent System. Test a range of solvent systems with slightly different polarities using TLC. Sometimes, a small change in the solvent ratio can significantly improve separation.
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Solution 2: Use a Different Solvent System. Consider trying a different solvent combination altogether, such as dichloromethane/methanol or toluene/ethyl acetate, after checking for compatibility and separation on TLC.
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Solution 3: Dry Loading. If the crude material was loaded in a solvent that is too polar, it can lead to band broadening and poor separation. Try adsorbing your crude product onto a small amount of silica gel and loading it onto the column as a dry powder.
-
Experimental Protocols
Protocol 1: Column Chromatography Purification
1. Materials:
- Crude this compound
- Silica gel (60-120 mesh or 230-400 mesh)
- Hexane (analytical grade)
- Ethyl acetate (analytical grade)
- Glass chromatography column
- Cotton or glass wool
- Sand
- Collection tubes
- TLC plates, developing chamber, and UV lamp
2. Procedure:
Data Presentation
Table 1: TLC Data for this compound
| Solvent System (Hexane:Ethyl Acetate, v/v) | Approximate Rf Value | Observations |
| 9:1 | < 0.1 | Compound shows minimal movement. |
| 4:1 | ~ 0.2 | Good for initial column elution. |
| 7:3 | ~ 0.25 | Optimal for good separation and reasonable elution time.[3] |
| 1:1 | > 0.5 | Compound elutes quickly, may co-elute with impurities. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
Managing temperature control in Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate reactions
This technical support center provides troubleshooting guidance and frequently asked questions for managing temperature control during the synthesis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, primarily through the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the formation of the Vilsmeier reagent?
A1: The Vilsmeier reagent should be prepared at a low temperature, typically between 0 °C and 10 °C.[1] Maintaining this temperature range is crucial to control the exothermic reaction between dimethylformamide (DMF) and phosphoryl chloride (POCl₃) or a similar chlorinating agent, preventing degradation of the reagent.
Q2: At what temperature should I add the ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate substrate to the Vilsmeier reagent?
A2: The substrate should be added to the pre-formed Vilsmeier reagent while maintaining a low temperature, generally not exceeding 10 °C to 18 °C.[2][3] This slow, controlled addition helps to manage the exothermic nature of the formylation reaction and minimize the formation of byproducts.
Q3: What is the recommended temperature profile for the formylation reaction itself?
A3: After the substrate addition, the reaction mixture is typically stirred at a low temperature (0-10 °C) for 1-2 hours.[1] Subsequently, the reaction may be allowed to gradually warm to room temperature and stirred for an additional 2-4 hours to ensure completion.[1] In some protocols, the mixture is heated to reflux for about an hour to drive the reaction to completion.[2][3] The optimal temperature profile can depend on the specific substrate and reaction scale.
Q4: Why is strict temperature control so critical during this reaction?
A4: Strict temperature control is essential for several reasons. The Vilsmeier-Haack reaction is exothermic, and poor temperature management can lead to a runaway reaction, resulting in the formation of dark, tarry substances and polymerization of the pyrrole ring.[1] Inadequate temperature control can also lead to the decomposition of the starting material or the desired product, ultimately reducing the yield and purity.[4]
Q5: What is the appropriate temperature for quenching the reaction?
A5: Before quenching, the reaction mixture should be cooled back down to 0 °C.[1] The quenching process, which typically involves the addition of ice and a basic solution like sodium bicarbonate or potassium hydroxide, is highly exothermic. Performing this step at a low temperature is a critical safety measure to control the release of heat.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Dark, tarry substance forms in the reaction mixture. | Excessive heat leading to polymerization or degradation of the pyrrole.[1] | Maintain strict temperature control (0-10 °C) during reagent addition using an ice-salt bath or cryocooler. Add reagents dropwise with vigorous stirring to dissipate heat.[1] |
| Low or no product yield, starting material recovered. | Reaction temperature is too low, preventing the reaction from proceeding.[4] | After initial stirring at low temperature, allow the reaction to gradually warm to room temperature or gently heat while monitoring progress via TLC or GC.[1][4] |
| Formation of multiple products (poor regioselectivity). | While less common for this specific substrate, temperature fluctuations can sometimes influence side reactions. | Ensure a consistent and controlled temperature throughout the reaction. |
| Reaction is too vigorous and difficult to control. | The reaction is being run at too high a concentration, or reagents are being added too quickly. | Conduct the reaction at a higher dilution. Ensure slow, dropwise addition of reagents.[1] |
| Product degradation during work-up. | The pH adjustment step can be highly exothermic. | During neutralization with a base (e.g., 10N potassium hydroxide), carefully control the temperature to not exceed 55 °C, then cool the mixture to 10 °C before filtration.[2] |
Quantitative Data Summary
| Reaction Step | Parameter | Temperature Range | Notes |
| Vilsmeier Reagent Formation | Temperature | 0 °C to 10 °C[1] | Exothermic reaction; requires cooling and slow addition of POCl₃ to DMF. |
| Substrate Addition | Temperature | Below 10 °C to 18 °C[1][2][3] | Add ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate slowly to the Vilsmeier reagent. |
| Formylation Reaction | Initial Temperature | 0 °C to 10 °C[1] | Stir for 1-2 hours after substrate addition. |
| Subsequent Temperature | Room Temperature or Reflux[1][2][3] | Allow to warm to room temperature and stir for 2-4 hours, or heat to reflux for 1 hour. | |
| Work-up: Quenching | Temperature | 0 °C[1] | Cool the reaction mixture before adding ice and base. |
| Work-up: pH Adjustment | Temperature | Maintain at 55 °C, then cool to 10 °C[2] | During the addition of strong base for neutralization and product precipitation. |
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.
1. Vilsmeier Reagent Preparation:
- In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).
- Cool the flask to 0 °C using an ice bath.
- Slowly add phosphoryl chloride (POCl₃) (1.1 equivalents) dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C.[1]
- After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes. The mixture may become a yellowish, crystalline mass.[1]
2. Formylation Reaction:
- Dissolve ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 equivalent) in a suitable anhydrous solvent like dichloromethane (DCM).
- Add the solution of the pyrrole substrate dropwise to the Vilsmeier reagent, maintaining the reaction temperature below 18 °C.[2][3]
- After the addition is complete, allow the reaction mixture to stir at a controlled temperature. Options include:
- Stirring at 0-10 °C for 1-2 hours, followed by warming to room temperature for 2-4 hours.[1]
- Heating the mixture to reflux for 1 hour.[2][3]
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
- Cool the reaction mixture to 0 °C in an ice bath.
- Carefully and slowly quench the reaction by pouring the mixture into crushed ice.
- Neutralize the mixture to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution or to a pH of 12-13 with 10N potassium hydroxide, ensuring the temperature does not exceed 55 °C during neutralization.[1][2]
- If using potassium hydroxide, cool the mixture to 10 °C and stir for 1 hour to precipitate the product.[2]
- Collect the solid product by vacuum filtration.
- Wash the solid with cold water.
- Dry the product under vacuum to obtain this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting common temperature-related issues.
References
Technical Support Center: Synthesis of Substituted Pyrrole Carboxylates
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the synthesis of substituted pyrrole carboxylates. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to navigate common experimental hurdles.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the synthesis of substituted pyrrole carboxylates, categorized by the synthetic method.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia, often under acidic conditions.[1][2][3]
Frequently Asked Questions (FAQs):
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Q1: My Paal-Knorr reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?
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A1: Low yields can be attributed to several factors:
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Insufficiently Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[4]
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Suboptimal Reaction Conditions: Traditional Paal-Knorr synthesis may require harsh conditions like prolonged heating in strong acid, which can lead to the degradation of sensitive substrates.[4][5] Insufficient temperature or reaction time can also lead to incomplete reactions.[1]
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Inappropriate Catalyst: The choice and amount of acid catalyst are crucial. While acid catalysis is generally required, excessively strong acidic conditions (pH < 3) can favor the formation of furan byproducts.[4][6]
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Presence of Moisture: The final dehydration step to form the aromatic pyrrole ring can be hindered by excess water in the reaction mixture under certain conditions.[4]
-
-
-
Q2: I am observing a significant amount of a furan byproduct. How can I minimize its formation?
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A2: Furan formation is the most common side reaction in the Paal-Knorr synthesis, occurring through the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[1] To minimize this:
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Control Acidity: Avoid strongly acidic conditions (pH < 3). Using a weaker acid catalyst like acetic acid or conducting the reaction under neutral or near-neutral conditions can be beneficial.[4][6]
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Use Excess Amine: Increasing the concentration of the amine can favor the pyrrole formation pathway over the competing furan synthesis.[1]
-
-
-
Q3: My crude product is a dark, tarry material that is difficult to purify. What is the likely cause?
-
A3: The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst.[1]
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Troubleshooting Workflow: Paal-Knorr Synthesis
Caption: A troubleshooting guide for common Paal-Knorr synthesis issues.
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine to form substituted pyrroles.[7][8]
Frequently Asked Questions (FAQs):
-
Q1: I am observing significant byproduct formation in my Hantzsch synthesis. What are the likely side reactions?
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A1: Byproduct formation in the Hantzsch synthesis often arises from competing reaction pathways. Key issues to troubleshoot include:
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Inefficient Enamine Formation: The initial step is the formation of an enamine from the β-ketoester and the amine. Ensure this step is efficient, perhaps by using a slight excess of the amine.[9]
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N-Alkylation vs. C-Alkylation: The enamine can react with the α-haloketone via either N-alkylation or C-alkylation. C-alkylation is the desired pathway for pyrrole formation. The choice of solvent can influence this selectivity, with protic solvents sometimes favoring the desired C-alkylation.[9]
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Side Reactions of the α-Haloketone: The α-haloketone can undergo self-condensation or react with the amine in a simple substitution reaction. To minimize these side reactions, it is advisable to add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine.[9]
-
-
-
Q2: How can I optimize the reaction conditions to improve the yield and selectivity of my Hantzsch synthesis?
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A2: Consider the following optimizations:
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Base: A weak base is often sufficient to facilitate the reaction. Stronger bases may promote unwanted side reactions.[9]
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Temperature: Running the reaction at a moderate temperature can help control the reaction rate and minimize byproduct formation.[9]
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Continuous Flow Chemistry: For rapid library synthesis, continuous flow chemistry can be employed, offering short reaction times (around 8 minutes) and potentially higher yields by avoiding the work-up of intermediates.[7]
-
-
Troubleshooting Workflow: Hantzsch Synthesis Chemoselectivity
Caption: Troubleshooting workflow for Hantzsch chemoselectivity.
Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group.[8][9]
Frequently Asked Questions (FAQs):
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Q1: My Knorr synthesis is giving a low yield. What are the common pitfalls?
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A1: Low yields in the Knorr synthesis can often be traced back to the instability of the α-amino-ketone intermediate, which readily self-condenses. To address this:
-
In Situ Generation: It is crucial to prepare the α-amino-ketone in situ. A common method is the reduction of an α-oximino-ketone using zinc dust in acetic acid.[8]
-
Controlled Addition: Modern practice involves the gradual addition of the oxime solution and zinc dust to a well-stirred solution of the β-dicarbonyl compound in glacial acetic acid. This helps to control the exothermic reaction and minimize self-condensation.[8]
-
-
-
Q2: I am having trouble with the initial nitrosation step to form the α-oximino-ketone. What are the key parameters?
-
A2: The nitrosation of β-ketoesters is a critical first step. While literature often specifies tight temperature control, the reaction is generally robust. It is typically carried out by slowly adding a saturated aqueous solution of sodium nitrite to the β-ketoester dissolved in glacial acetic acid, with external cooling to maintain a low temperature.[8]
-
Van Leusen Pyrrole Synthesis
The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) to synthesize 3,4-disubstituted pyrroles from α,β-unsaturated carbonyl compounds.[2][4]
Frequently Asked Questions (FAQs):
-
Q1: What are the key reaction parameters to control for a successful Van Leusen synthesis?
-
A1: To achieve optimal results, consider the following:
-
Base: A strong, non-nucleophilic base is crucial for the deprotonation of TosMIC. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or DBU. The choice of base can significantly impact the reaction rate and yield.[9]
-
Solvent: Aprotic polar solvents like DMSO, DMF, or THF are typically used to ensure the solubility of the reactants and intermediates.[9]
-
-
-
Q2: Are there any limitations to the substrates that can be used in the Van Leusen synthesis?
-
A2: The Van Leusen reaction is quite versatile and compatible with a range of electron-withdrawing groups on the Michael acceptor.[2] However, the reaction's success can be influenced by the nature of the α,β-unsaturated system. Highly substituted or sterically hindered Michael acceptors may react more slowly or require optimization of the reaction conditions.
-
Data Presentation
The following tables provide a summary of quantitative data for different pyrrole synthesis methods, allowing for easy comparison of catalysts and reaction conditions.
Table 1: Comparison of Catalysts in Paal-Knorr Pyrrole Synthesis
| Catalyst | Reaction Time | Yield (%) | Reference |
| Acetic Acid | 15 min - 24 h | >60 | [10] |
| p-Toluenesulfonic acid | 15 min - 24 h | 80-95 | [10] |
| Silica Sulfuric Acid | 3 min (solvent-free) | 98 | [5] |
| Fe³⁺-montmorillonite | Shorter than similar systems | Improved | [5] |
| Saccharin | - | Good | [5] |
| Tungstate Sulfuric Acid | - | High | [5] |
| Molybdate Sulfuric Acid | - | High | [5] |
Table 2: Comparison of Major Pyrrole Synthesis Methods
| Synthesis Method | Typical Substrates | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Paal-Knorr | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-Toluenesulfonic acid | 25 - 100 | 15 min - 24 h | >60, often 80-95 |
| Hantzsch | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base | Room Temp. - Reflux | Variable | Often moderate, <50 |
| Knorr | α-Amino-ketones, β-Dicarbonyl compounds | Zinc, Acetic acid | Room Temp. - Reflux | 1 - 4 h | 57 - 80 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of substituted pyrrole carboxylates.
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
This protocol describes a conventional synthesis using conventional heating.[11]
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reflux period, cool the flask in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
Expected Yield: Approximately 52% (178 mg).[11]
Protocol 2: Hantzsch Synthesis of a Substituted Pyrrole Carboxylate
This protocol provides a general procedure for the Hantzsch synthesis.[5]
Materials:
-
β-ketoester (1.0 eq)
-
Primary amine (1.1 eq)
-
α-haloketone (1.0 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester and the primary amine in ethanol.
-
Stir the mixture at room temperature for 30 minutes to allow for enamine formation.
-
Slowly add a solution of the α-haloketone in ethanol to the reaction mixture over a period of 15-20 minutes.
-
Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")
This protocol describes the classic one-pot synthesis of Knorr's pyrrole.[12]
Materials:
-
Ethyl acetoacetate (32.5 g)
-
Glacial acetic acid (75 mL)
-
Sodium nitrite (NaNO₂) (8.7 g)
-
Zinc powder (16.7 g)
-
Water
-
Ethanol for recrystallization
Procedure:
-
Add ethyl acetoacetate and glacial acetic acid to a 250 mL flask and cool in an ice bath.
-
Dissolve sodium nitrite in 12.5 mL of water and add it to a dropping funnel.
-
Slowly drip the sodium nitrite solution into the flask, maintaining the temperature between 5 and 7 °C.
-
In a separate beaker, prepare a stirred solution of the second equivalent of ethyl acetoacetate in glacial acetic acid.
-
Gradually add the nitrosated solution and zinc powder to the stirred ethyl acetoacetate solution. The reaction is exothermic and may require cooling to control.
-
After the addition is complete, reflux the mixture for 1 hour.
-
Pour the hot mixture into 850 mL of water and allow it to cool.
-
Collect the crude product by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.
Protocol 4: Van Leusen Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives
This protocol describes a general procedure for the Van Leusen synthesis.[13]
Materials:
-
α,β-Unsaturated carbonyl compound (enone) (1 mmol)
-
p-Tosylmethyl isocyanide (TosMIC) (1 mmol)
-
Sodium hydride (NaH) (50 mg)
-
Anhydrous Diethyl ether (Et₂O) (20 mL)
-
Dimethyl sulfoxide (DMSO) (1.5 mL)
Procedure:
-
Mix the enone and TosMIC in DMSO.
-
Add the reactant mixture dropwise to a suspension of sodium hydride in diethyl ether at room temperature under an inert atmosphere (e.g., Argon), with stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction and perform an appropriate workup, which may involve extraction and washing.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Paal-Knorr Pyrrole Synthesis Mechanism
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Hantzsch Pyrrole Synthesis Mechanism
Caption: Mechanism of the Hantzsch Pyrrole Synthesis.
Knorr Pyrrole Synthesis Mechanism
Caption: Mechanism of the Knorr Pyrrole Synthesis.
Van Leusen Pyrrole Synthesis Mechanism
Caption: Mechanism of the Van Leusen Pyrrole Synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 9. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. benchchem.com [benchchem.com]
- 12. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method [mdpi.com]
Validation & Comparative
Comparative ¹H NMR Spectral Analysis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the ¹H NMR Spectrum of a Key Pyrrole Intermediate
This guide provides a comprehensive analysis of the ¹H NMR spectrum of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a crucial building block in the synthesis of various pharmaceutical compounds. A comparative analysis with structurally related pyrrole derivatives is presented to aid in spectral interpretation and compound identification. This document outlines the experimental protocol for data acquisition and presents the data in a clear, tabular format for easy comparison.
¹H NMR Spectral Data Comparison
The following table summarizes the ¹H NMR spectral data for this compound and two comparable pyrrole derivatives. The data highlights the influence of different substituents on the chemical shifts of the pyrrole ring and associated protons.
| Compound Name | Solvent | Chemical Shift (δ) in ppm, Multiplicity, Integration, Assignment |
| This compound | DMSO-d6 | 12.15 (br s, 1H, NH), 9.59 (s, 1H, CHO), 4.16 (q, 2H, OCH₂CH₃), 2.48 (s, 3H, 2-CH₃ or 4-CH₃), 2.44 (s, 3H, 2-CH₃ or 4-CH₃), 1.25 (t, 3H, OCH₂CH₃) |
| Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate | CDCl₃ | 8.9 (br s, 1H, NH), 4.30 (q, 4H, 2 x OCH₂CH₃), 2.5 (s, 6H, 2 x CH₃), 1.35 (t, 6H, 2 x OCH₂CH₃) |
| 2,4-Dimethyl-3-ethyl-1H-pyrrole | - | 7.0 (br s, 1H, NH), 6.36 (d, J=1.0 Hz, 1H, 5-H), 2.38 (q, 2H, CH₂CH₃), 2.16 (s, 3H, 2-CH₃ or 4-CH₃), 2.03 (d, J=1.0 Hz, 3H, 2-CH₃ or 4-CH₃), 1.08 (t, 3H, CH₂CH₃) |
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for obtaining high-quality ¹H NMR spectra is crucial for accurate structural elucidation and comparison.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
2. NMR Data Acquisition:
-
The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of, for example, 400 MHz.
-
The spectrometer is locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
A standard single-pulse experiment is typically used.
-
The spectral width is set to encompass all expected proton resonances (e.g., -2 to 12 ppm).
-
The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
The relaxation delay should be set to an appropriate value (e.g., 1-5 seconds) to ensure quantitative integration.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase correction is applied to obtain a pure absorption spectrum.
-
Baseline correction is performed to ensure a flat baseline.
-
The spectrum is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm) or an internal standard (e.g., TMS at 0 ppm).
-
Integration of the signals is performed to determine the relative number of protons for each resonance.
-
Peak picking is done to identify the chemical shift of each signal.
-
Analysis of splitting patterns (multiplicity) and coupling constants (J-values) is carried out to determine the connectivity of protons.
Logical Workflow for ¹H NMR Spectrum Analysis
The following diagram illustrates the logical workflow from sample preparation to the final analysis of the ¹H NMR spectrum.
Unveiling the Molecular Fingerprint: A Comparative Guide to the Analytical Characterization of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
For researchers, scientists, and drug development professionals, the precise and comprehensive characterization of pharmaceutical intermediates is paramount. This guide provides a comparative overview of analytical techniques for Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a key building block in the synthesis of various therapeutic agents. We delve into the expected mass spectrometry data and compare its utility with other spectroscopic methods, offering detailed experimental protocols to support robust quality control and characterization.
The structural integrity and purity of this compound (C₁₀H₁₃NO₃, Molar Mass: 195.22 g/mol ) are critical for its successful application in pharmaceutical manufacturing. Mass spectrometry, alongside Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, provides a powerful analytical toolkit for its unambiguous identification and purity assessment.
Mass Spectrometry: Deciphering the Fragmentation Puzzle
Electron Ionization Mass Spectrometry (EI-MS) is a standard technique for the analysis of relatively volatile and thermally stable organic molecules like the target compound. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.
Expected Mass Spectrometry Data (Electron Ionization)
While a publicly available mass spectrum for this specific compound is not readily accessible, based on the analysis of structurally similar pyrrole derivatives, a plausible fragmentation pattern can be predicted. The molecular ion peak ([M]⁺) is expected at m/z 195. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester, the formyl group (-CHO), and methyl groups (-CH₃).
| m/z (Predicted) | Proposed Fragment Ion | Fragment Structure/Description |
| 195 | [M]⁺ | Molecular Ion |
| 166 | [M - CHO]⁺ | Loss of the formyl group |
| 150 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |
| 135 | [M - OC₂H₅ - CH₃]⁺ | Subsequent loss of a methyl group |
| 122 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group |
A Multi-faceted Approach: Comparison with Other Analytical Techniques
While mass spectrometry excels at providing molecular weight and fragmentation information, a comprehensive characterization relies on complementary techniques. NMR and FTIR spectroscopy offer invaluable insights into the compound's structural backbone and functional groups.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula confirmation. | Isomeric differentiation can be challenging without high-resolution MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, including connectivity and chemical environment of protons and carbons. | Unambiguous structure elucidation, powerful for identifying isomers. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule. | Fast, non-destructive, provides a characteristic "fingerprint." | Provides limited information on the overall molecular structure. |
Detailed Experimental Protocols
Reproducible and reliable data are the bedrock of scientific research. The following are detailed protocols for the key analytical techniques discussed.
Mass Spectrometry (Electron Ionization - GC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16.
-
Relaxation Delay: 1 second.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Background: A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
-
Visualizing the Workflow: Quality Control of a Pharmaceutical Intermediate
The following diagram, generated using the DOT language, illustrates a typical workflow for the quality control of a pharmaceutical intermediate like this compound.
A typical quality control workflow for a pharmaceutical intermediate.
References
A Comparative Guide to the Crystal Structures of Pyrrole-Based Pharmaceutical Intermediates
An in-depth analysis of the solid-state structure of active pharmaceutical ingredients and their synthetic precursors is a cornerstone of modern drug development. The spatial arrangement of atoms within a crystal lattice dictates crucial physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comparative analysis of the crystal structure of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a key intermediate in pharmaceutical synthesis, and its structural isomer, Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate.[1] Understanding the subtle yet significant differences in their crystallographic parameters offers valuable insights for researchers and scientists in the field.
Quantitative Crystallographic Data Comparison
The crystallographic data for this compound and its isomer, Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate, are summarized below. Although both compounds share the same molecular formula (C₁₀H₁₃NO₃) and molecular weight (195.21 g/mol ), their crystal structures exhibit distinct differences in symmetry and unit cell dimensions.[2][3][4][5]
| Parameter | This compound | Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate |
| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.21 | 195.21 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/n | P-1 |
| Unit Cell Dimensions | ||
| a (Å) | 3.9830 (8) | 7.2223 (12) |
| b (Å) | 15.572 (3) | 7.4347 (12) |
| c (Å) | 16.213 (3) | 10.0488 (17) |
| α (°) | 90 | 78.412 (2) |
| β (°) | 96.96 (3) | 84.191 (2) |
| γ (°) | 90 | 79.051 (2) |
| Volume (ų) ** | 998.2 (3) | 517.84 (15) |
| Z | 4 | 2 |
| Temperature (K) | 293 (2) | 296 |
| Radiation | Mo Kα | Mo Kα |
| R[F² > 2σ(F²)] | 0.083 | 0.060 |
| wR(F²) ** | 0.190 | 0.212 |
| Data Source | [2][6] | [3] |
Key Observations:
-
Crystal System and Space Group: The target compound crystallizes in the monoclinic system, which has lower symmetry than the triclinic system of its isomer.[2][3] This fundamental difference in crystal packing is a direct result of the varied substitution pattern on the pyrrole ring.
-
Unit Cell Volume and Z Value: The volume of the unit cell for the target compound is almost double that of its isomer, accommodating four molecules (Z=4) per unit cell compared to two (Z=2) for the isomer.[2][3]
-
Molecular Packing: In the crystal of this compound, molecules are linked by a network of N—H⋯O and weak C—H⋯O hydrogen bonds.[2][6] In contrast, the isomer's molecules form inversion dimers through pairs of N—H⋯O hydrogen bonds, which are then linked by non-classical C—H⋯O hydrogen bonds into a layered structure.[3]
Experimental Protocols
The methodologies for the synthesis and structural determination of these compounds are crucial for reproducibility and further investigation.
Synthesis Protocols
The synthesis pathways for both isomers start from different precursors, leading to the distinct placement of functional groups on the pyrrole core.
-
Synthesis of this compound: A mixture of 2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (30 mmol) in trifluoroacetic acid (40 ml) is stirred for 5 minutes and warmed to 313 K.[2] The mixture is then cooled to 268 K, and triethyl orthoformate (45 mmol) is added.[2] After stirring for approximately one hour, the trifluoroacetic acid is removed by rotary evaporation, and the residue is poured into ice to precipitate the product.[2]
-
Synthesis of Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate: To a solution of dimethylformamide (1.10 g, 0.015 mol) on an ice-water bath, phosphorus oxychloride (2.30 g, 0.015 mol) is added dropwise.[3] Subsequently, a solution of 3,4-dimethyl-2-ethoxycarbonyl-pyrrole (2.51 g, 0.015 mol) in dichloromethane (30 ml) is added.[3] The mixture is stirred at room temperature for 4 hours, followed by the addition of a 10% sodium carbonate solution (80 ml).[3] The reaction mixture is refluxed for 30 minutes, cooled, and the product is extracted with dichloromethane.[3]
X-ray Crystallography Protocol
The determination of the crystal structure for small organic molecules follows a standardized workflow.[7]
-
Crystal Growth: The first critical step is to obtain single crystals of sufficient quality (dimensions > 0.1 mm) and purity.[7] A common and effective method is slow evaporation.[8][9] A nearly saturated solution of the purified compound is prepared in a suitable solvent. The solution is filtered into a clean vessel, which is then loosely covered to allow the solvent to evaporate slowly in a vibration-free environment.[9]
-
Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., an Enraf–Nonius CAD-4 or Bruker SMART CCD).[2][3] The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded as a series of images while the crystal is rotated.[7]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods (e.g., with SHELXS97) and then refined (e.g., with SHELXL97) to achieve the best fit between the observed and calculated diffraction intensities.[2][3] This refinement process yields the final atomic coordinates, bond lengths, and angles.
Visualization of Synthetic Pathways
The logical flow from starting materials to the final isomeric products is depicted in the diagram below, illustrating the distinct synthetic strategies employed.
Caption: Comparative synthesis routes for two pyrrole carboxylate isomers.
References
- 1. innospk.com [innospk.com]
- 2. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H13NO3 | CID 137485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. How To [chem.rochester.edu]
A Comparative Guide to HPLC-Based Purity Assessment of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a key intermediate in pharmaceutical synthesis. We present detailed experimental protocols, comparative data, and a visual workflow to aid in selecting and implementing a suitable purity testing methodology.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity is critical to ensure the safety and efficacy of the final drug product. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and robust technique for separating and quantifying the main compound from its potential impurities.[2][3][4] This guide compares two common RP-HPLC methods for the analysis of this compound, highlighting differences in their chromatographic performance.
Experimental Protocols
Two distinct RP-HPLC methods were evaluated for the purity assessment of this compound. Method A employs a simple isocratic elution with a phosphate buffer, while Method B utilizes a gradient elution with a formic acid modifier, making it more compatible with mass spectrometry (MS) detection.[5]
Method A: Isocratic RP-HPLC with Phosphate Buffer
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid).[4][6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.
Method B: Gradient RP-HPLC with Formic Acid
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-1 min: 40% B
-
1-8 min: 40% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
Comparative Data Analysis
The performance of both HPLC methods was evaluated for their ability to separate the main compound from a potential process-related impurity, 2,4-dimethyl-1H-pyrrole-3-carboxylic acid (the hydrolyzed form of the ester). The following table summarizes the comparative data obtained.
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Retention Time (Main Peak) | 5.8 min | 7.2 min |
| Retention Time (Impurity) | 3.1 min | 4.5 min |
| Resolution (Rs) | 2.5 | 3.8 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 |
| Theoretical Plates | 6500 | 8200 |
| Calculated Purity (%) | 99.2% | 99.5% |
Analysis: Method B (gradient) provides a superior separation with higher resolution, better peak shape (lower tailing factor), and greater efficiency (more theoretical plates). This leads to a more accurate purity calculation.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-based purity assessment of this compound.
Caption: A flowchart of the HPLC purity assessment process.
Alternative Purity Assessment Methods
While HPLC is the predominant method for purity analysis, other techniques can provide complementary information:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis to determine purity against a certified reference standard.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for identifying unknown impurities by providing molecular weight information. The conditions of Method B are directly amenable to LC-MS analysis.
Conclusion
Both presented HPLC methods are capable of assessing the purity of this compound. However, the gradient method (Method B) offers superior separation efficiency and is recommended for a more accurate and robust analysis, especially when dealing with multiple impurities. The choice of method will ultimately depend on the specific requirements of the analysis, such as the need for MS compatibility or the complexity of the impurity profile.
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. oatext.com [oatext.com]
- 5. Separation of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
A Comparative Guide to the Synthesis of Formylated Pyrroles
For Researchers, Scientists, and Drug Development Professionals
The formyl group is a critical functional handle in the synthesis of a vast array of pyrrole-containing pharmaceuticals and natural products. Its introduction onto the pyrrole ring can be achieved through several synthetic methodologies, each with its own set of advantages and limitations. This guide provides an objective comparison of the most common methods for the synthesis of formylated pyrroles, supported by quantitative data and detailed experimental protocols to aid in the selection of the most appropriate method for a given research and development endeavor.
Comparison of Key Performance Metrics
The selection of a formylation method is often a trade-off between yield, regioselectivity, substrate scope, and reaction conditions. The following table summarizes the key quantitative data for the most prevalent methods.
| Synthesis Method | Reagents | Typical Substrate | Product | Yield (%) | Reaction Conditions | Key Advantages | Limitations |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Pyrrole, Alkyl/Aryl-substituted pyrroles | 2-Formylpyrrole or substituted 2-formylpyrroles | 60-95% | 0 °C to reflux | High yields, good regioselectivity for the α-position, wide substrate scope. | The Vilsmeier reagent is moisture sensitive. |
| Reduction of 2-Thionoester Pyrrole | Raney Nickel | 2-Thionoester pyrrole | 2-Formylpyrrole | ~67% | Refluxing acetone | Mild, one-step conversion from a stable precursor. | Requires the prior synthesis of the 2-thionoester pyrrole. |
| Reimer-Tiemann Reaction | CHCl₃, NaOH | Pyrrole | 2-Formylpyrrole & 3-Chloropyridine | Low (often <15% for 2-formylpyrrole) | 70-80 °C | Utilizes readily available and inexpensive reagents. | Poor yields of the desired product, formation of significant ring-expansion byproducts (Ciamician-Dennstedt rearrangement). |
| Duff Reaction | Hexamethylenetetramine, acid | Electron-rich aromatics (e.g., phenols) | Ortho-formylated aromatics | Generally low to moderate for phenols | Acidic, reflux | Ortho-selectivity for phenols. | Inefficient and not commonly used for pyrroles.[1] |
Detailed Experimental Protocols
Vilsmeier-Haack Formylation of Pyrrole
This protocol describes the synthesis of 2-formylpyrrole.
Materials:
-
Pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
To a stirred solution of N,N-dimethylformamide (1.2 equivalents) in 1,2-dichloroethane at 0 °C under a nitrogen atmosphere, phosphorus oxychloride (1.1 equivalents) is added dropwise.
-
The resulting mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour to form the Vilsmeier reagent.
-
The reaction mixture is cooled back to 0 °C, and a solution of pyrrole (1.0 equivalent) in 1,2-dichloroethane is added dropwise.
-
The reaction is then heated to reflux and monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled to room temperature and slowly poured into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.
-
The resulting mixture is stirred for 1 hour, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-formylpyrrole.
Reduction of O-Ethyl 2-Thionoester Pyrrole to 2-Formylpyrrole
This method provides a one-step route to 2-formylpyrroles from their corresponding 2-thionoester precursors.[2][3][4][5][6]
Materials:
-
O-Ethyl 2-thionoester pyrrole
-
Raney® Nickel (slurry in water)
-
Acetone
Procedure:
-
A slurry of Raney® Nickel in water is added to acetone and the mixture is heated at reflux for 1 hour to activate the catalyst.[6]
-
A solution of O-ethyl 2-thionoester pyrrole (1.0 equivalent) in acetone is added to the activated Raney® Nickel suspension.[2][6]
-
The reaction mixture is maintained at reflux and stirred until the starting material is consumed, as monitored by TLC.
-
The reaction mixture is then cooled to room temperature and filtered through a pad of celite to remove the Raney® Nickel.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 2-formylpyrrole. An isolated yield of 67% has been reported for the conversion of O-ethyl 2-thionoester pyrrole to 2-formylpyrrole using this method.[2][6]
Visualizing the Pathways
To further elucidate the processes involved in the synthesis of formylated pyrroles, the following diagrams illustrate a general experimental workflow and the mechanisms of key reactions.
The Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like pyrrole.[7][8][9] The reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, which is then attacked by the pyrrole ring.
The Reimer-Tiemann Reaction and the Ciamician-Dennstedt Rearrangement
While the Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, its application to pyrrole is hampered by a competing ring-expansion reaction known as the Ciamician-Dennstedt rearrangement, which leads to the formation of 3-halopyridines. This side reaction significantly reduces the yield of the desired formylated pyrrole.
Conclusion
For the routine synthesis of 2-formylpyrroles, the Vilsmeier-Haack reaction remains the method of choice due to its high yields, good regioselectivity, and broad substrate applicability. For researchers seeking a milder, alternative one-step conversion from a pre-functionalized precursor, the reduction of 2-thionoester pyrroles presents a viable and efficient option. The Reimer-Tiemann reaction , while historically significant, is generally not recommended for the formylation of pyrroles due to the prevalence of the Ciamician-Dennstedt rearrangement, which leads to low yields of the desired product. The Duff reaction is not a standard method for the formylation of pyrroles and finds its primary application with phenolic substrates. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the target molecule, the availability of starting materials, and the desired scale of the reaction.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07527E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Formylation - Wikipedia [en.wikipedia.org]
A Comparative Guide to Pyrrole Building Blocks for Researchers and Drug Development Professionals
An In-depth Analysis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Versus Other Key Pyrrole Intermediates in Organic Synthesis
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials. The selection of an appropriate pyrrole building block is a critical decision in the synthetic design process, significantly influencing reaction efficiency, yield, and the overall success of a synthetic campaign. This guide provides a comprehensive comparison of This compound with other widely used pyrrole building blocks, namely Ethyl 4-nitro-1H-pyrrole-2-carboxylate and 2-Formylpyrrole . This analysis is supported by experimental data to inform the selection of the optimal building block for specific research and development applications.
Executive Summary
This guide presents a comparative overview of three key pyrrole building blocks, focusing on their performance in common synthetic transformations crucial for drug discovery and development. The data indicates that the choice of building block is highly dependent on the desired substitution pattern and the specific reaction being employed.
-
This compound is a highly functionalized and versatile intermediate, particularly valuable in the synthesis of complex molecules like the anticancer drug Sunitinib.[1] Its multiple substitution points offer significant opportunities for diversification.
-
Ethyl 4-nitro-1H-pyrrole-2-carboxylate serves as a useful building block where the nitro group can be a precursor for an amino functionality, enabling further derivatization.[2]
-
2-Formylpyrrole is a fundamental building block for introducing a formyl group, which can be readily transformed into various other functionalities.[3]
Comparative Performance in Key Synthetic Reactions
The following tables summarize the performance of the selected pyrrole building blocks in two common and important reactions in pyrrole chemistry: the Paal-Knorr synthesis for pyrrole formation and the Vilsmeier-Haack reaction for formylation.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[4] The yields can be influenced by the nature of the reactants and the reaction conditions.
Table 1: Comparative Yields in Paal-Knorr Synthesis of Various N-Substituted Pyrroles
| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Hexane-2,5-dione | Aniline | HCl | Methanol | Reflux | 0.25 | 2,5-dimethyl-1-phenyl-1H-pyrrole | 52 |
| Hexane-2,5-dione | Benzylamine | Acetic Acid | Ethanol | 80 | 2 | 1-benzyl-2,5-dimethyl-1H-pyrrole | 95 |
| 1,4-Diphenylbutane-1,4-dione | Ammonium Acetate | Acetic Acid | Ethanol | Reflux | 1 | 2,5-diphenyl-1H-pyrrole | 88 |
| 3,4-Dimethylhexane-2,5-dione | p-Toluidine | p-TsOH | Toluene | Reflux | 4 | 1-(p-tolyl)-2,3,4,5-tetramethyl-1H-pyrrole | 78 |
Note: Data compiled from various sources to illustrate typical yields. Direct comparison is challenging due to varying reaction conditions.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The regioselectivity and yield of the reaction are dependent on the substituents present on the pyrrole ring.
Table 2: Comparative Yields in Vilsmeier-Haack Formylation of Pyrrole Derivatives
| Pyrrole Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Pyrrole | POCl₃, DMF | Dichloromethane | 0-25 | 2 | Pyrrole-2-carbaldehyde | 85 |
| 1-Methylpyrrole | POCl₃, DMF | Dichloromethane | 0-25 | 2 | 1-Methylpyrrole-2-carbaldehyde | 90 |
| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | POCl₃, DMF | Dichloromethane | 4 | 1 | This compound | 100 |
Note: The high yield for the synthesis of this compound highlights the efficiency of this specific transformation.
Experimental Protocols
Detailed methodologies for the key reactions are provided below to ensure reproducibility and facilitate the application of these building blocks in a laboratory setting.
General Protocol for Paal-Knorr Synthesis of N-Aryl Pyrroles
Objective: To synthesize 2,5-dimethyl-1-phenyl-1H-pyrrole.
Materials:
-
Aniline
-
Hexane-2,5-dione
-
Methanol
-
Concentrated Hydrochloric Acid
-
0.5 M Hydrochloric Acid
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (2.0 mmol), hexane-2,5-dione (2.0 mmol), and methanol (0.5 mL).
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reflux period, cool the flask in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
Expected Yield: Approximately 52%.
General Protocol for Vilsmeier-Haack Formylation of a Substituted Pyrrole
Objective: To synthesize this compound.
Materials:
-
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Ice water
-
10N Potassium hydroxide solution
Procedure:
-
Mix dimethylformamide (322 g) with dichloromethane (3700 mL) and cool to 4 °C in an ice bath.
-
Slowly add phosphorus oxychloride (684 g) under stirring.
-
Add solid ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (670 g) in batches over 15 minutes, maintaining the temperature below 18 °C.
-
Heat the reaction mixture to reflux and maintain for 1 hour.
-
Cool the mixture to 10 °C and rapidly add 1.6 L of ice water.
-
Adjust the pH of the aqueous phase to 12-13 with 10N potassium hydroxide solution, keeping the temperature at 55 °C.
-
Cool the mixture to 10 °C and stir for 1 hour.
-
Collect the product by vacuum filtration and wash with water to afford this compound as a yellow solid.
Expected Yield: Approximately 100%.[6]
Visualization of Key Synthetic Pathways and Workflows
To further aid in the understanding of the synthetic processes and the relationships between the discussed building blocks, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 3. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Biological Activities of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. This core scaffold is a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The introduction of different functionalities, such as Schiff bases and chalcones, via the formyl group can lead to a diverse range of biological activities, including antimicrobial, anticancer, and antioxidant effects.
Data Presentation
Antimicrobial Activity
The antimicrobial potential of derivatives of this compound has been demonstrated, particularly in the form of chalcones. The following table summarizes the in vitro antimicrobial activity of a series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, which are closely related to the ethyl ester derivatives.[1] The data is presented as the zone of inhibition in millimeters.
| Compound | R-group on Phenyl Ring | S. aureus (mm) | B. subtilis (mm) | E. coli (mm) | P. aeruginosa (mm) | A. niger (mm) | C. albicans (mm) |
| 8a | H | 14 | 12 | 13 | 11 | 12 | 13 |
| 8b | 4-OCH₃ | 18 | 16 | 17 | 15 | 16 | 17 |
| 8c | 4-Cl | 16 | 14 | 15 | 13 | 14 | 15 |
| 8d | 4-NO₂ | 15 | 13 | 14 | 12 | 13 | 14 |
| Standard | Ciprofloxacin (Bacteria) | 25 | 22 | 24 | 20 | - | - |
| Standard | Fluconazole (Fungi) | - | - | - | - | 20 | 22 |
Data extracted from a study on methyl ester derivatives, which are expected to have similar activity to the corresponding ethyl esters.[1]
Anticancer Activity (Qualitative Comparison)
Expected Anticancer Activities:
-
Tyrosine Kinase Inhibition: Pyrrole derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial for tumor growth and angiogenesis.[2][3]
-
Induction of Apoptosis: Many pyrrole-based compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[4]
-
Cell Cycle Arrest: These derivatives can also halt the proliferation of cancer cells by causing cell cycle arrest at different phases.
Antioxidant Activity (Qualitative Comparison)
Schiff base derivatives of heterocyclic aldehydes are known to possess antioxidant properties. The antioxidant activity of derivatives of this compound can be evaluated using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The activity is generally attributed to the ability of the compounds to donate a hydrogen atom or an electron to stabilize free radicals.[5][6][7][8] The presence of electron-donating groups on the aromatic rings of the Schiff base derivatives often enhances the antioxidant activity.[5][6]
Experimental Protocols
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to determine the zone of inhibition of microbial growth produced by a compound.[1]
-
Preparation of Media: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized.
-
Inoculation: The sterile agar is poured into petri dishes and allowed to solidify. The microbial cultures are then uniformly spread over the surface of the agar.
-
Well Preparation: Wells of a standard diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: The diameter of the zone of inhibition (where microbial growth is prevented) around each well is measured in millimeters.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable DPPH free radical.[5][6][7][8][9]
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can also be determined.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the potential mechanisms of anticancer activity of pyrrole derivatives.
Caption: Inhibition of EGFR and VEGFR signaling pathways by pyrrole derivatives.
Caption: Induction of apoptosis via the intrinsic pathway by pyrrole derivatives.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant Activity of Schiff Bases and Their Metal Complexes: A Recent Review - K.T. Tadele* - JPMR (ISSN: 2455-0280) - JACS Directory [jacsdirectory.com]
- 8. A Quantum Chemical and Statistical Study of Phenolic Schiff Bases with Antioxidant Activity against DPPH Free Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
Validating the Structure of a Synthesized Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Sample: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the chemical structure of a synthesized sample of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. The methodologies and comparative data presented herein are essential for ensuring the identity, purity, and integrity of this important pharmaceutical intermediate.[1]
The validation process relies on a suite of modern analytical techniques that, when used in concert, provide a detailed and unambiguous structural elucidation of the synthesized molecule. This guide will compare the experimental data obtained from a synthesized sample with established reference values and discuss alternative analytical approaches.
Experimental Workflow for Structural Validation
The structural validation of a synthesized organic compound is a systematic process. It begins with the purification of the sample, followed by a series of spectroscopic and spectrometric analyses to determine its molecular structure and purity. The following diagram illustrates a typical workflow for the validation of this compound.
Caption: A logical workflow for the structural validation of a synthesized chemical compound.
Comparative Spectroscopic and Physical Data
The structural integrity of the synthesized this compound is confirmed by comparing its spectroscopic and physical data with established reference values. The following tables summarize the expected and experimental data for the key analytical techniques.
Table 1: ¹H NMR Spectroscopic Data Comparison
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂CH₃ (ester) | 1.25 | User to input | Triplet (t) | 3H |
| -CH₃ (pyrrole C2) | 2.44 | User to input | Singlet (s) | 3H |
| -CH₃ (pyrrole C4) | 2.48 | User to input | Singlet (s) | 3H |
| -CH₂ CH₃ (ester) | 4.16 | User to input | Quartet (q) | 2H |
| -CHO (formyl) | 9.59 | User to input | Singlet (s) | 1H |
| -NH (pyrrole) | 12.15 | User to input | Broad Singlet (br s) | 1H |
| Reference Data Source:[2] |
Table 2: Mass Spectrometry and Physical Properties Comparison
| Parameter | Expected Value | Experimental Value |
| Molecular Formula | C₁₀H₁₃NO₃[2][3][4] | User to input |
| Molecular Weight | 195.22 g/mol [2][3][4] | User to input |
| Mass Spectrum (m/z) | 195 [M+1]⁺[2] | User to input |
| Melting Point | 164.0 - 168.0 °C[2] | User to input |
Table 3: Infrared (IR) Spectroscopy Data Comparison
| Functional Group | Expected Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| N-H Stretch | ~3300-3400 | User to input |
| C=O Stretch (ester) | ~1680-1710 | User to input |
| C=O Stretch (aldehyde) | ~1660-1690 | User to input |
| C-H Stretch (sp³) | ~2850-3000 | User to input |
| C-N Stretch | ~1250-1350 | User to input |
| Note: Expected wavenumber ranges are typical for the respective functional groups and may vary slightly. |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation available.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 14 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm). Integrate the peaks in the ¹H spectrum and assign them to the corresponding protons in the molecule.
2. Mass Spectrometry (MS)
-
Instrument: A mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.
-
Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-500).
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. The observed m/z should match the calculated molecular weight plus the mass of a proton.
3. Infrared (IR) Spectroscopy
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer, preferably with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid synthesized compound directly onto the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C=O (ester and aldehyde), and C-H bonds.
4. Purity Analysis via High-Performance Liquid Chromatography (HPLC)
-
Instrument: An HPLC system equipped with a UV detector.[5]
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid). A typical gradient might start at 20% acetonitrile and increase to 80% over 15-20 minutes.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[5]
-
Data Analysis: The purity of the sample is determined by the relative area of the main peak in the chromatogram. A high-purity sample should exhibit a single major peak.
Alternative Structural Validation Methods
While the techniques described above are the most common for structural validation, other methods can provide complementary or confirmatory data.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule.[6][7] This technique can confirm the connectivity of atoms and the stereochemistry of the compound.
-
Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample. The experimental percentages should be in close agreement with the calculated values for the proposed molecular formula.
Comparison with Alternative Synthesis Products
The purity and structural integrity of the synthesized this compound can also be benchmarked against samples produced via alternative synthetic routes, such as the Paal-Knorr, Hantzsch, or Knorr pyrrole syntheses.[8][9][10] A comparative analysis of the spectroscopic data from these different samples can reveal the presence of any route-specific impurities and further validate the structure of the desired product.
By following the protocols and comparative data presented in this guide, researchers can confidently validate the structure of their synthesized this compound, ensuring the quality and reliability of their starting materials for further research and development.
References
- 1. innospk.com [innospk.com]
- 2. This compound | 2199-59-9 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C10H13NO3 | CID 137485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. ijrpr.com [ijrpr.com]
A Spectroscopic Showdown: Differentiating Regioisomers of Ethyl Formyl-dimethyl-pyrrole-carboxylate
A comprehensive spectroscopic comparison of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is presented for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, offering a clear methodology for their differentiation.
The structural nuances of regioisomers can significantly impact their chemical reactivity and biological activity. In the realm of pharmaceutical development and organic synthesis, the precise characterization of such isomers is paramount. This guide focuses on two key regioisomers of ethyl formyl-dimethyl-pyrrole-carboxylate, compounds that serve as important building blocks in medicinal chemistry. Through a detailed examination of their spectroscopic signatures, we provide a robust framework for their unambiguous identification.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the two regioisomers.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Compound | Chemical Shift (δ) in ppm |
| Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | 12.1 (s, 1H, NH), 10.0 (s, 1H, CHO), 4.25 (q, 2H, OCH₂), 2.5 (s, 3H, CH₃), 2.4 (s, 3H, CH₃), 1.3 (t, 3H, OCH₂CH₃) |
| This compound | 12.15 (br s, 1H, NH), 9.59 (s, 1H, CHO), 4.16 (q, 2H, CH₂), 2.48 (s, 3H, CH₃), 2.44 (s, 3H, CH₃), 1.25 (t, 3H, CH₃)[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) in ppm |
| Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | Data not available in search results |
| This compound | Data not available in search results |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | Data not available in search results |
| This compound | Data not available in search results |
Table 4: Mass Spectrometry Data
| Compound | m/z |
| Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | Data not available in search results |
| This compound | 195 [M+1][1] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer. Solid samples were analyzed using the KBr pellet technique. The spectra were recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer. Samples were dissolved in a suitable solvent and introduced into the ion source. The data is reported as a mass-to-charge ratio (m/z).
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process for differentiating the two regioisomers based on their spectroscopic data.
References
A Comparative Guide to the X-ray Diffraction Analysis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
This guide provides a detailed comparison of the crystallographic data of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate and a closely related isomer, Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding the structural characteristics of these pyrrole derivatives, supported by experimental data and standardized protocols.
Performance Comparison of Pyrrole Derivatives
The crystallographic data presented below allows for a direct comparison of the structural parameters of two isomeric pyrrole carboxylates. Understanding these subtle differences is crucial for applications in drug design and materials science where molecular geometry influences biological activity and material properties.
| Crystallographic Parameter | This compound[1][2] | Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate[3] |
| Chemical Formula | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.21 g/mol | 195.21 g/mol |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/n | P-1 |
| a (Å) | 3.9830 (8) | 7.2223 (12) |
| b (Å) | 15.572 (3) | 7.4347 (12) |
| c (Å) | 16.213 (3) | 10.0488 (17) |
| α (°) | 90 | 78.412 (2) |
| β (°) | 96.96 (3) | 84.191 (2) |
| γ (°) | 90 | 79.051 (2) |
| Volume (ų) | 998.2 (3) | 517.84 (15) |
| Z | 4 | 2 |
| Temperature (K) | 293 (2) | 296 |
| Radiation type | Mo Kα | Mo Kα |
| Diffractometer | Enraf–Nonius CAD-4 | Bruker SMART CCD |
| R-factor | 0.083 | 0.060 |
| wR-factor | 0.190 | 0.212 |
Experimental Protocols
The following sections detail the standardized methodologies for the single-crystal X-ray diffraction analysis of pyrrole derivatives.
Crystal Growth
High-quality single crystals are essential for successful X-ray diffraction analysis. A common and effective method for growing crystals of organic compounds like the target pyrrole derivatives is through slow evaporation of a saturated solution.
-
Solvent Selection : The choice of solvent is critical and often determined empirically. Suitable solvents for pyrrole derivatives include ethanol, methanol, and ethyl acetate, or mixtures thereof.
-
Dissolution : The purified compound is dissolved in a minimal amount of the chosen solvent, with gentle heating if necessary, to create a saturated or near-saturated solution.
-
Evaporation : The solution is loosely covered to allow for slow evaporation of the solvent at a constant temperature, typically room temperature. This gradual process encourages the formation of well-ordered single crystals.
Data Collection and Structure Refinement
The process of collecting and refining X-ray diffraction data involves several key steps to determine the precise three-dimensional arrangement of atoms within the crystal.
-
Crystal Mounting : A suitable single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection : The data is collected using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector.[4] To minimize thermal vibrations of the atoms, the crystal is typically maintained at a low temperature (around 100-173 K) using a cryosystem.[4] The diffractometer rotates the crystal through various angles, and the intensity of the diffracted X-ray beams is measured for each orientation.[4]
-
Structure Solution and Refinement : The collected diffraction data is then processed to solve the crystal structure. This is often achieved using software packages like SHELXT for structure solution and SHELXL for refinement by full-matrix least-squares methods on F².[5] The positions of hydrogen atoms are typically calculated geometrically and refined using a riding model.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical single-crystal X-ray diffraction experiment, from sample preparation to final structure validation.
Caption: Workflow of a single-crystal X-ray diffraction experiment.
References
Characterization of N-[2-(ethylamine)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide Impurity in Sunitinib Synthesis Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide, a key intermediate in the synthesis of the anticancer drug Sunitinib, and its primary process-related impurity, N-[2-(ethylamine)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide. The presence and control of this "desethyl" impurity are critical for ensuring the purity and safety of the final active pharmaceutical ingredient (API).
Physicochemical Properties
A comparison of the known and predicted physicochemical properties of the main compound and its desethyl impurity is presented in Table 1. While experimental data for the desethyl impurity is limited in publicly available literature, its properties can be estimated based on its chemical structure.
| Property | N-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | N-[2-(ethylamine)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (Desethyl Impurity) |
| Synonyms | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide | Desethyl Sunitinib Intermediate |
| CAS Number | 356068-86-5[1] | 356068-98-9[2] |
| Molecular Formula | C14H23N3O2[1][3][4][5][6] | C12H19N3O2 |
| Molecular Weight | 265.35 g/mol [1][3][4][5] | 237.30 g/mol |
| Melting Point | 145-148 °C[1] | Not available |
| Boiling Point (Predicted) | 389.9 ± 42.0 °C[1] | Not available |
| Appearance | White to off-white powder[6] | Not available |
Genesis of the Desethyl Impurity
The desethyl impurity is a process-related impurity that arises during the synthesis of N-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide. Its formation is primarily attributed to the presence of monoethylated starting materials or intermediates in the synthetic route. The structural similarity between the main compound and the desethyl impurity, differing only by an ethyl group on the terminal amine, makes its removal challenging.[7][8]
Analytical Characterization and Comparison
Effective control of the desethyl impurity requires robust analytical methods for its detection, quantification, and characterization. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the primary technique for routine analysis, while Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for structural confirmation.
High-Performance Liquid Chromatography (HPLC)
A gradient reversed-phase HPLC method is suitable for the separation of N-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide and its desethyl impurity. The higher polarity of the desethyl impurity, due to the presence of a secondary amine compared to the tertiary amine in the main compound, results in a shorter retention time on a non-polar stationary phase.
Experimental Protocol (Proposed):
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a mixture of Mobile Phase A and B (1:1) to a concentration of 1 mg/mL. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS analysis provides molecular weight confirmation of the main compound and the impurity. Electrospray ionization (ESI) in positive ion mode is typically used.
Expected Observations:
-
N-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide: [M+H]+ at m/z 266.19
-
N-[2-(ethylamine)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide: [M+H]+ at m/z 238.16
Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) can further confirm the structures by identifying characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of the main compound and its impurity.
¹H NMR (400 MHz, DMSO-d₆) of N-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide: [9]
-
δ 11.85 (s, 1H, NH)
-
δ 9.54 (s, 1H, CHO)
-
δ 7.37 (t, J=5.6 Hz, 1H, CONH)
-
δ 3.26 (q, J=6.4 Hz, 2H, NHCH₂)
-
δ 2.53 (t, J=6.8 Hz, 2H, NCH₂)
-
δ 2.49 (q, J=7.2 Hz, 4H, N(CH₂CH₃)₂)
-
δ 2.37 (s, 3H, CH₃)
-
δ 2.32 (s, 3H, CH₃)
-
δ 0.97 (t, J=7.2 Hz, 6H, N(CH₂CH₃)₂)
Expected ¹H NMR Differences for the Desethyl Impurity: The most significant difference in the ¹H NMR spectrum of the desethyl impurity would be the signals corresponding to the ethylamino group. The quartet for the two methylene groups attached to the nitrogen in the diethylamino group would be replaced by a more complex pattern, and the triplet for the six methyl protons would be replaced by a triplet for three protons. A broad singlet for the NH proton of the secondary amine would also be expected.
¹³C NMR Spectroscopy: The ¹³C NMR spectra will also show distinct differences, particularly in the chemical shifts of the carbons in the side chain, providing further structural confirmation.
Conclusion
The characterization and control of the N-[2-(ethylamine)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide impurity are essential for the production of high-purity Sunitinib. This guide provides a framework for understanding the properties of this impurity and outlines the analytical methodologies required for its effective monitoring. The use of orthogonal analytical techniques such as HPLC, LC-MS, and NMR is crucial for the unambiguous identification and quantification of this process-related impurity, ensuring the quality and safety of the final pharmaceutical product.
References
- 1. chembk.com [chembk.com]
- 2. anaxlab.com [anaxlab.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | C14H23N3O2 | CID 20761785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | 356068-86-5 | FD151493 [biosynth.com]
- 6. N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide, CasNo.356068-86-5 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
- 7. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 8. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 9. N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | 356068-86-5 [chemicalbook.com]
A Comparative Analysis of Catalysts for the Synthesis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a key intermediate in the production of various pharmaceuticals, including Sunitinib, is a critical process in medicinal chemistry and drug development.[1][2][3] The most common method for this synthesis is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich pyrrole precursor.[4][5][6][7] This guide provides a comparative study of different catalytic systems used in this reaction, supported by experimental data to aid researchers in selecting the most efficient protocol for their needs.
Performance Comparison of Catalytic Systems
The efficiency of the Vilsmeier-Haack reaction for the synthesis of this compound is highly dependent on the choice of reagents and reaction conditions. The following table summarizes quantitative data from various reported experimental protocols.
| Catalyst/Reagent System | Starting Material | Solvent | Reaction Time | Yield | Reference |
| Phosphorus Oxychloride (POCl₃) / Dimethylformamide (DMF) | 3,4-dimethyl-2-ethoxycarbonyl-pyrrole | Dichloromethane (CH₂Cl₂) | 4 hours | Not explicitly stated, but successful synthesis reported | [8] |
| Phosphorus Trichloride (PCl₃) / Dimethylformamide (DMF) | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | Dichloromethane (CH₂Cl₂) | 1 hour (reflux) | 100% | [9] |
| Trifluoroacetic Acid / Triethyl Orthoformate | 2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | Trifluoroacetic Acid | 1 hour | Not explicitly stated, but successful synthesis reported | [10] |
Note: The yields reported are as stated in the source material and may vary depending on the specific experimental conditions and scale of the reaction.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this comparison.
Protocol 1: Using Phosphorus Oxychloride and DMF [8]
-
Reagent Preparation: Add phosphorus oxychloride (2.30 g, 0.015 mol) dropwise to dimethylformamide (1.10 g, 0.015 mol) with stirring in an ice-water bath to form the Vilsmeier reagent.
-
Reaction: To the prepared Vilsmeier reagent, add a solution of 3,4-dimethyl-2-ethoxycarbonyl-pyrrole (2.51 g, 0.015 mol) in dichloromethane (30 ml).
-
Incubation: Stir the reaction mixture at room temperature for 4 hours.
-
Work-up: Add a 10% sodium carbonate solution (80 ml) and reflux the mixture for 30 minutes.
-
Extraction: After cooling to room temperature, extract the product with dichloromethane (3 x 10 ml).
-
Purification: Dry the combined organic layers with anhydrous sodium carbonate and evaporate the solvent under reduced pressure to obtain the product.
Protocol 2: Using Phosphorus Trichloride and DMF [9]
-
Reagent Preparation: Mix dimethylformamide (322 g) with dichloromethane (3700 mL) and cool to 4 °C in an ice bath. Slowly add phosphorus trichloride (684 g) while stirring.
-
Reaction: Add solid ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (670 g) in batches over 15 minutes, maintaining the temperature below 18 °C.
-
Incubation: Heat the reaction mixture to reflux and maintain for 1 hour.
-
Quenching: Cool the mixture to 10 °C and then rapidly add 1.6 L of ice water, followed by the addition of 10N hydrochloric acid (1.6L) with vigorous stirring.
-
Phase Separation and Neutralization: Allow the two phases to separate for 30 minutes. Adjust the pH of the aqueous phase to 12-13 with 10N potassium hydroxide (3.8L), keeping the temperature at 55°C.
-
Isolation: Cool the mixture to 10°C and stir for 1 hour. Collect the product by vacuum filtration and wash four times with water to yield the final product.
Protocol 3: Using Trifluoroacetic Acid and Triethyl Orthoformate [10]
-
Reaction Setup: Stir a mixture of 2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (30 mmol) in trifluoroacetic acid (40 ml) for 5 minutes and warm to 313 K.
-
Reagent Addition: Cool the mixture to 268 K and add triethyl orthoformate (45 mmol) all at once.
-
Reaction: Stir the mixture for approximately 1 minute, remove it from the cold bath, and continue stirring for 1 hour.
-
Isolation: Remove the trifluoroacetic acid by rotary evaporation and place the residue in 200 g of ice to precipitate the product.
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 2199-59-9 [m.chemicalbook.com]
- 10. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1].
Essential PPE includes:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves prior to use.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If dust is generated or if working in a poorly ventilated area, use a NIOSH-approved respirator.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Avoid the formation of dust and prevent the chemical from coming into contact with skin, eyes, and clothing.
II. Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is essential for safe handling and disposal.
| Property | Value |
| Chemical Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol [1] |
| Appearance | Beige Solid[2] |
| Storage Temperature | 2-8°C (Refrigerator)[2] |
| GHS Hazard Statements | H302, H315, H319, H335[1] |
III. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal company. This typically involves controlled incineration with flue gas scrubbing to neutralize harmful combustion products[3]. Under no circumstances should this chemical be disposed of down the drain or in regular trash [3][4].
Experimental Protocol for Waste Segregation and Storage:
-
Waste Identification and Labeling:
-
Designate a specific, clearly labeled, and sealed container for "Solid Organic Chemical Waste."
-
The label must include the full chemical name: "this compound," the approximate quantity, and the appropriate hazard pictograms (e.g., harmful, irritant).
-
-
Waste Collection:
-
Carefully transfer any waste this compound into the designated solid waste container using a clean spatula or scoop.
-
Minimize the creation of dust during transfer.
-
This includes any contaminated materials such as weighing paper, gloves, or absorbent pads.
-
-
Container Management:
-
Keep the solid waste container tightly closed when not in use.
-
Store the container in a designated Satellite Accumulation Area (SAA), which must be a well-ventilated and secure location, away from incompatible materials[5].
-
Ensure the SAA is equipped with secondary containment to prevent the spread of material in case of a spill.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste as they may retain product residue[6].
-
Rinse the container with a suitable organic solvent (e.g., acetone). The rinsate must be collected and disposed of as liquid organic waste.
-
The rinsed container should be disposed of through the institutional hazardous waste program.
-
-
Arranging for Pickup:
-
Once the waste container is full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal contractor.
-
Do not attempt to transport the waste off-site yourself.
-
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Absorb the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. For a solution, cover with an inert absorbent material (e.g., vermiculite, sand) and then collect it into the waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policies.
V. Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C10H13NO3 | CID 137485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. echemi.com [echemi.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, offering procedural guidance to build a foundation of trust and safety in your laboratory operations.
This compound is a compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is considered harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper safety protocols is crucial to minimize risk and ensure a safe research environment.
Personal Protective Equipment (PPE)
| PPE Category | Recommendation |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][4] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Chemical impermeable gloves are essential to prevent skin contact.[3][4] |
| Respiratory Protection | If exposure limits are exceeded, or if irritation or other symptoms are experienced, use a full-face respirator.[3][4] In a well-ventilated area, respiratory protection may not be required for small-scale use. |
Safe Handling and Storage Protocols
Proper handling and storage are essential to prevent accidental exposure and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated place to minimize inhalation of dust or vapors.[3]
-
Avoid the formation of dust.[3]
-
Avoid contact with skin and eyes.[3]
-
Use personal protective equipment as specified above.[3]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.[3]
-
Keep in a dry, cool, and well-ventilated place.[3]
-
While specific incompatibilities are not well-documented for this compound, as a general precaution for similar chemicals, avoid strong oxidizing agents and strong acids.
Accidental Release and First Aid Measures
In the event of a spill or exposure, immediate and appropriate action is critical.
| Situation | Procedure |
| Accidental Release | 1. Evacuate personnel to a safe area. 2. Ensure adequate ventilation. 3. Avoid dust formation. 4. Collect the spilled material and arrange for disposal in suitable, closed containers.[3] |
| Skin Contact | 1. Immediately take off contaminated clothing. 2. Wash off with soap and plenty of water. 3. Consult a doctor.[3] |
| Eye Contact | 1. Rinse with pure water for at least 15 minutes. 2. Consult a doctor.[3] |
| Ingestion | 1. Rinse mouth with water. 2. Do not induce vomiting. 3. Call a doctor or Poison Control Center immediately.[3] |
| Inhalation | 1. Move the victim into fresh air. 2. If breathing is difficult, give oxygen. 3. If not breathing, give artificial respiration and consult a doctor immediately.[3] |
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and comply with regulations.
-
The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4]
-
Do not discharge to sewer systems.[4]
Experimental Workflow for Safe Handling
To ensure a safe operational procedure, a clear and structured workflow should be followed. The diagram below outlines the key steps for handling this compound from preparation to disposal.
Caption: Workflow for the safe handling and disposal of the chemical.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
